GLP-1(9-36)amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148)/t72-,73-,74-,75-,76+,77+,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,110-,111-,112-,113-,114-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNGPBPCQMDAAD-WRFZDFFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H214N36O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3089.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GLP-1(9-36)amide: A Re-evaluation of its In Vivo Biological Functions and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glucagon-like peptide-1(9-36)amide is the primary circulating metabolite of GLP-1(7-36)amide, formed through rapid cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4)[1]. Historically dismissed as a biologically inactive degradation product or a weak antagonist of the classical GLP-1 receptor (GLP-1R), a growing body of evidence now reveals that GLP-1(9-36)amide possesses distinct and significant physiological functions in vivo[2][3]. This technical guide synthesizes current research to elucidate the primary functions of this metabolite, focusing on its cardiovascular, metabolic, and neurological effects. Contrary to its initial characterization, this compound exerts potent, often GLP-1R-independent, actions, including significant cardioprotection, modulation of glucose homeostasis, and enhancement of synaptic plasticity. This document provides a comprehensive overview of its signaling pathways, quantitative effects, and the key experimental protocols used to uncover its functions, positioning this compound as a molecule of significant interest for future therapeutic development.
Formation and Bioavailability
The active form of GLP-1, GLP-1(7-36)amide, has a very short plasma half-life of only 1-2 minutes in vivo due to rapid enzymatic degradation. The enzyme DPP-4, which is widely expressed, cleaves the N-terminal dipeptide, converting GLP-1(7-36)amide into this compound[1]. This process is highly efficient, making this compound the most abundant form of GLP-1 in circulation; under normal fasting conditions, it can account for over 40% of total GLP-1 immunoreactivity, a figure that rises to over 80% after exogenous administration of its parent peptide[4].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glucagon.com [glucagon.com]
- 3. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 4. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Role of GLP-1(9-36)amide
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, and therapies targeting its receptor are cornerstones in the management of type 2 diabetes and obesity. The active form, GLP-1(7-36)amide, is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into the metabolite GLP-1(9-36)amide, which is the most abundant circulating form of the peptide.[1][2] Historically considered an inactive, and possibly antagonistic, degradation product, a growing body of evidence now demonstrates that this compound possesses distinct biological activities.[3][4] These effects, often independent of the canonical GLP-1 receptor (GLP-1R), encompass cardiovascular protection, modest glucoregulatory actions, and influences on hepatic metabolism and the central nervous system.[5][6][7][8] This technical guide provides an in-depth review of the current understanding of this compound, summarizing key experimental findings, detailing methodologies, and outlining its complex signaling pathways. Understanding the pleiotropic effects of this metabolite is crucial for optimizing current GLP-1-based therapies and developing novel therapeutic strategies.
Formation and Receptor Interaction
Enzymatic Conversion by DPP-4
The primary route of GLP-1(7-36)amide metabolism occurs via the enzyme dipeptidyl peptidase-4 (DPP-4).[5][9] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal dipeptide (His-Ala) from GLP-1(7-36)amide, resulting in the formation of this compound.[5][10] This enzymatic action terminates the potent insulinotropic activity of the parent molecule, as the N-terminus is essential for high-affinity binding and activation of the canonical GLP-1 receptor.[11][12] Consequently, this compound is the major circulating metabolite of GLP-1.[1][13]
Interaction with the GLP-1 Receptor and Putative Novel Receptors
The biological activity of this compound at the classical GLP-1R is a subject of ongoing research, with evidence suggesting it acts as a weak partial agonist or an antagonist. Receptor binding studies showed that the affinity of this compound for the human pancreatic GLP-1 receptor was only 0.95% of that of GLP-1(7-36)amide.[13] In some assay systems, it has been shown to be an antagonist of adenylyl cyclase activity.[13][14]
However, many of the significant biological effects of this compound, particularly its cardiovascular benefits, are preserved in GLP-1 receptor knockout (Glp1r-/-) mice, providing strong evidence for the existence of a distinct, yet-to-be-identified receptor or signaling mechanism.[1][3][6][15] Interestingly, the antagonist of the canonical GLP-1R, exendin(9-39), has been shown to block the cardioprotective actions of this compound, suggesting that the putative novel receptor may share some structural homology or that exendin(9-39) has broader specificity than previously understood.[6][16]
Metabolic and Glucoregulatory Role
The effects of this compound on glucose homeostasis are subtle and appear to be context- and species-dependent. Unlike its parent molecule, it is a very weak insulinotropic agent.[10][14]
Effects on Glycemia and Pancreatic Hormones
In a study with healthy human volunteers, intravenous infusion of this compound did not influence insulin, C-peptide, or glucagon concentrations.[5][17] However, it did cause a small but statistically significant reduction in the postprandial rise in glycemia (by ~6 mg/dL) compared to placebo.[5][17][18] This glucose-lowering effect occurred independently of changes in insulin secretion or gastric emptying, suggesting a direct effect on glucose disposal.[5][18]
In contrast, studies in anesthetized pigs, where endogenous DPP-4 activity was blocked, showed that this compound significantly enhanced the glucose elimination rate following an intravenous glucose load, again without stimulating insulin secretion.[4]
Hepatic Glucose Production
This compound has been shown to inhibit hepatic glucose production (HGP).[14][19] In vitro studies using isolated mouse hepatocytes demonstrated that this compound directly suppresses glucose production, an effect that is independent of the GLP-1 receptor.[2] This suggests an insulin-like action on the liver, which could be particularly relevant in states of insulin resistance.[2][7]
Effects in Diet-Induced Obesity
In a preclinical model of diet-induced obesity, chronic infusion of this compound over eight weeks in mice fed a high-fat diet inhibited weight gain, prevented the development of fasting hyperglycemia and hyperinsulinemia, and reduced the accumulation of liver triglycerides (hepatic steatosis).[7] Notably, these effects occurred despite a 20% increase in energy intake in the treated mice, suggesting that this compound may increase energy expenditure.[7] The peptide had no effect on these parameters in mice fed a normal chow diet.[7]
Cardiovascular Role
Perhaps the most compelling evidence for the independent biological activity of this compound lies in its effects on the cardiovascular system.[1] It exerts significant cardioprotective actions, many of which are mediated through GLP-1R-independent pathways.[3][15]
Cardioprotection in Ischemia-Reperfusion (I/R) Injury
In ex vivo models of myocardial I/R injury using isolated mouse hearts, administration of this compound at the time of reperfusion significantly improved functional recovery and reduced infarct size.[6][16] These protective effects were comparable to those of the potent GLP-1R agonist exendin-4.[6] Crucially, the cardioprotective actions of this compound were preserved in cardiomyocytes from Glp1r-/- mice, whereas the effects of exendin-4 were abolished, confirming a GLP-1R-independent mechanism.[6][15]
Cellular Signaling Pathways
The cytoprotective effects of this compound involve the activation of key pro-survival signaling cascades. In cultured neonatal mouse cardiomyocytes, this compound increased levels of cyclic AMP (cAMP) and stimulated the phosphorylation of ERK1/2 and the PI3K target, Akt.[6] The beneficial effects on cardiomyocyte viability and the reduction of apoptosis (caspase-3 activation) were attenuated by inhibitors of PI3K and ERK1/2.[1][6] Furthermore, this compound improved the survival of human aortic endothelial cells undergoing I/R injury, an action that was sensitive to nitric oxide synthase inhibition.[6]
Post-Myocardial Infarction (MI) Remodeling
In a chronic in vivo model, continuous infusion of this compound for four weeks following MI in mice did not reduce infarct size or systolic dysfunction but did improve diastolic dysfunction.[20] This functional benefit was associated with a reduction in cardiac macrophage infiltration and modulation of genes related to extracellular matrix turnover.[20]
Role in the Central Nervous System
Emerging evidence suggests that this compound also exerts effects within the central nervous system. In a study using adult mice, chronic systemic administration of this compound facilitated both the induction and maintenance phases of hippocampal long-term potentiation (LTP), a key cellular correlate of learning and memory.[8] This effect was associated with a reduction in the protein levels of the potassium channel Kv4.2 and an inhibition of the phosphorylation of the mRNA translational factor eEF2, suggesting an enhancement of dendritic excitability and protein synthesis capacity.[8][21]
Quantitative Data Summary
The following tables summarize key quantitative data from referenced studies.
Table 1: Pharmacokinetic and Receptor Interaction Data
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| Plasma Concentrations | |||
| Total GLP-1 (this compound infusion) | Human | 88 ± 9 pmol/l | [5] |
| Intact GLP-1 (this compound infusion) | Human | 5 ± 3 pmol/l (unchanged from placebo) | [5][17][18] |
| Total GLP-1 (GLP-1(7-36)amide infusion) | Human | 139 ± 15 pmol/l | [5] |
| Intact GLP-1 (GLP-1(7-36)amide infusion) | Human | 21 ± 5 pmol/l | [5][17][18] |
| Receptor Binding & Activity | |||
| Receptor Binding Affinity vs. GLP-1(7-36)amide | Human GLP-1R (BHK cells) | 0.95% | [13] |
| cAMP Generation (pEC₅₀) | HEK-GLP-1R cells | 6.51 ± 0.02 | [22] |
| cAMP Generation (Eₘₐₓ) vs. GLP-1(7-36)amide | HEK-GLP-1R cells | 18% |[22] |
Table 2: Metabolic Effects in Human Volunteers
| Parameter | Treatment | Result vs. Placebo | P-value | Reference |
|---|---|---|---|---|
| Incremental Glucose AUC | This compound | 686 ± 127 vs. 1,229 ± 215 mg·kg⁻¹·min | < 0.05 | [5] |
| Postprandial Glycemia Rise | This compound | Reduced by ~6 mg/dl | < 0.05 | [5][17][18] |
| Insulin / C-Peptide Concentrations | This compound | No significant influence | NS | [5][17] |
| Glucagon Concentrations | This compound | No significant influence | NS | [5][17] |
| Gastric Emptying | this compound | Unaffected | NS |[5][17] |
Table 3: Cardiovascular Effects in Preclinical Models
| Parameter | Model | Treatment | Result vs. Control | P-value | Reference |
|---|---|---|---|---|---|
| Functional Recovery (% of baseline) | Isolated Mouse Heart (I/R) | This compound (0.3 nM) | ~60% vs. ~25% | < 0.001 | [16][23] |
| Infarct Size (% of AAR) | Isolated Mouse Heart (I/R) | This compound (0.3 nM) | ~20% vs. ~45% | < 0.001 | [16][23] |
| Cardiomyocyte Viability (I/R) | Neonatal Mouse Cardiomyocytes | This compound | Improved | - | [6] |
| Caspase-3 Activation (I/R) | Neonatal Mouse Cardiomyocytes | this compound | Reduced | - |[1][6] |
Key Experimental Protocols
Human Infusion and Meal Test Protocol (Meier et al., 2006)
This protocol was designed to assess the effects of this compound on postprandial glucose metabolism and gastric emptying in humans.[5][18]
-
Study Design: A randomized, single-blind, placebo-controlled crossover study.[5]
-
Procedure: On separate occasions, subjects received an intravenous infusion of GLP-1(7-36)amide (1.2 pmol·kg⁻¹·min⁻¹), this compound (1.2 pmol·kg⁻¹·min⁻¹), or placebo for 390 minutes. After 30 minutes of infusion, a 250 kcal solid test meal was ingested.[5][17]
-
Measurements: Venous and capillary blood samples were collected frequently for the determination of total and intact GLP-1, glucose, insulin, C-peptide, and glucagon. Gastric emptying was assessed using the ¹³C-sodium octanoate breath test.[5]
-
Workflow Diagram:
Ex Vivo Ischemia-Reperfusion Heart Model (Ban et al., 2010)
This protocol was used to evaluate the direct cardioprotective effects of this compound on the heart.[6][23]
-
Model: Isolated hearts from 12-week-old C57BL/6 wild-type or Glp1r-/- mice were mounted on a Langendorff perfusion system.[23]
-
Procedure: Hearts were stabilized and then subjected to 20 minutes of global no-flow ischemia followed by 45 minutes of reperfusion. This compound (0.3 nM) or exendin-4 (3 nM) was administered during the first 20 minutes of reperfusion.[16][23]
-
Measurements: Left ventricular developed pressure (LVDP) was monitored continuously to assess functional recovery. At the end of reperfusion, hearts were sectioned and stained with triphenyltetrazolium chloride (TTC) to quantify infarct size as a percentage of the area at risk.[16]
In Vitro Cardiomyocyte Signaling Assay (Ban et al., 2010)
This protocol aimed to elucidate the intracellular signaling pathways activated by this compound in heart cells.[6]
-
Model: Primary cultures of neonatal mouse cardiomyocytes.[6]
-
Procedure: After serum deprivation, cardiomyocytes were pre-incubated with a phosphodiesterase inhibitor and then treated with varying doses of this compound or exendin-4 for 20 minutes.[23]
-
Measurements:
Conclusion and Future Directions
The metabolite this compound, once dismissed as inactive, is now recognized as a bioactive peptide with a unique pharmacological profile. Its actions are particularly prominent in the cardiovascular system, where it confers significant, GLP-1R-independent cytoprotection. It also exerts modest glucoregulatory effects, influences hepatic metabolism, and modulates neuronal plasticity.
For drug development professionals, these findings have several implications:
-
DPP-4 Inhibitors vs. GLP-1R Agonists: These two major classes of diabetes drugs have different effects on the ratio of active GLP-1 to its metabolite. While DPP-4 inhibitors increase the levels of both GLP-1(7-36)amide and this compound (by slowing the degradation of the former), degradation-resistant GLP-1R agonists activate the canonical receptor without generating significant levels of the metabolite.[24] The distinct cardiovascular benefits of this compound may contribute to the overall clinical profile of DPP-4 inhibitors.
-
Novel Therapeutic Targets: The identification and characterization of the putative receptor(s) for this compound could open new avenues for treating cardiovascular disease, hepatic steatosis, and potentially neurodegenerative disorders, especially in the context of metabolic disease.
-
Metabolite Mimetics: The development of stable analogs or mimetics of this compound, or its further C-terminal fragments like GLP-1(28-36)amide, could provide a novel therapeutic strategy to harness its beneficial effects while avoiding the gastrointestinal side effects associated with potent GLP-1R agonism.[3][24]
Further research is required to fully elucidate the receptor systems and downstream signaling pathways mediating the effects of this compound. A deeper understanding of its physiological and pathophysiological roles will be essential to fully leverage the therapeutic potential of the entire GLP-1 axis.
References
- 1. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 3. glucagon.com [glucagon.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1(9-36)amide metabolite inhibits weight gain and attenuates diabetes and hepatic steatosis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 cleavage product GLP-1 (9-36) amide enhances hippocampal long-term synaptic plasticity in correlation with suppression of Kv4.2 expression and eEF2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. GLP-1 (9-36) amide | GLP-1 (7-36) Metabolite | Hello Bio [hellobio.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. The glucagon-like peptide-1 metabolite GLP-1-(9-36) amide reduces postprandial glycemia independently of gastric emptying and insulin secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Metabolically-inactive glucagon-like peptide-1(9-36)amide confers selective protective actions against post-myocardial infarction remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 23. glucagon.com [glucagon.com]
- 24. ahajournals.org [ahajournals.org]
The Intricate Dance of a Metabolite: A Technical Guide to the Mechanism of GLP-1(9-36)amide in Hepatic Glucose Production
For Researchers, Scientists, and Drug Development Professionals
Once considered an inactive byproduct, the glucagon-like peptide-1 (GLP-1) metabolite, GLP-1(9-36)amide, has emerged as a significant modulator of hepatic glucose metabolism. This technical guide delves into the core mechanisms by which this compound exerts its influence on hepatic glucose production, providing a comprehensive overview of the signaling pathways, experimental evidence, and methodologies for researchers in the field.
Executive Summary
GLP-1(7-36)amide is a potent incretin hormone, yet it is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into this compound, the predominant circulating form of the peptide.[1][2][3][4] Contrary to its initial classification as inactive, a growing body of evidence demonstrates that this compound directly suppresses hepatic glucose production through an insulin- and canonical GLP-1 receptor-independent mechanism.[1][3][4] This action is, at least in part, mediated by the activation of the AMP-activated protein kinase (AMPK) pathway and potentially through the further metabolism of this compound into smaller, bioactive peptides such as GLP-1(28-36)amide, which may act via a cAMP/PKA-dependent pathway.[1] This guide will dissect these mechanisms, presenting the current understanding and the experimental framework used to elucidate them.
Core Mechanism of Action: A Multi-faceted Approach
The inhibitory effect of this compound on hepatic glucose production is not mediated by the classical GLP-1 receptor.[1][4] Instead, it appears to involve direct actions on hepatocytes. The proposed mechanisms are twofold: direct action of the peptide itself and the action of its subsequent metabolites.
Direct Action of this compound: The AMPK Connection
Several studies suggest that this compound can activate AMPK, a key cellular energy sensor that, when activated in the liver, shifts metabolism from anabolic processes like gluconeogenesis to catabolic processes.[5] However, the precise upstream mechanism linking this compound to AMPK activation remains an area of active investigation. One hypothesis involves changes in the cellular energy state, although direct evidence for this compound altering the ATP/AMP ratio is still emerging.[6] The potential involvement of SIRT1, a NAD+-dependent deacetylase, as an upstream regulator of AMPK has also been proposed in the broader context of GLP-1 signaling.[7][8][9]
The downstream consequences of AMPK activation are well-established. Activated AMPK phosphorylates and inhibits key enzymes involved in anabolic pathways and downregulates the expression of gluconeogenic genes, including Phosphoenolpyruvate Carboxykinase (Pck1 ) and Glucose-6-Phosphatase (G6pc ).[1][10][11]
Figure 1: Proposed AMPK-mediated signaling pathway for this compound in hepatocytes.
The Role of Metabolites: GLP-1(28-36)amide and the cAMP/PKA Pathway
This compound can be further cleaved by neutral endopeptidase (NEP) 24.11 to produce smaller peptides, including the nonapeptide GLP-1(28-36)amide.[7][12] This metabolite has been shown to independently suppress hepatic glucose production.[1][2][13] Interestingly, the mechanism for GLP-1(28-36)amide appears to differ from that of its precursor.
Studies have demonstrated that GLP-1(28-36)amide can enter hepatocytes and target mitochondria.[2][13][14][15] Its action involves an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[1][13] While PKA activation by glucagon strongly promotes gluconeogenesis, GLP-1(28-36)amide-induced PKA activation paradoxically leads to the downregulation of Pck1 and G6pc expression.[1] This suggests a distinct downstream signaling cascade or a differential cellular localization of the signaling components compared to glucagon-mediated signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. dovepress.com [dovepress.com]
- 3. GLP-1(28-36)amide, the Glucagon-like peptide-1 metabolite: friend, foe, or pharmacological folly? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 (9-36) amide metabolite suppression of glucose production in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Stimulation of GLP-1 Receptor Inhibits Methylglyoxal-Induced Mitochondrial Dysfunctions in H9c2 Cardiomyoblasts: Potential Role of Epac/PI3K/Akt Pathway [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | GLP-1 Receptor Agonists: Beyond Their Pancreatic Effects [frontiersin.org]
- 9. SIRT1 Regulates Hepatocyte Lipid Metabolism through Activating AMP-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. GLP-1(28-36)amide, a Long Ignored Peptide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
The "Inactive" Metabolite: An In-depth Technical Guide to the Early Research on GLP-1(9-36)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1), primarily in its active form GLP-1(7-36)amide, is a well-established insulinotropic hormone. However, its therapeutic potential is limited by its short in vivo half-life of less than two minutes.[1] This rapid inactivation is primarily due to the ubiquitous enzyme dipeptidyl peptidase-IV (DPP-4), which cleaves the N-terminal dipeptide to produce the metabolite GLP-1(9-36)amide.[1][2] For many years, this compound was considered a biologically inactive degradation product, a notion based on its significantly reduced affinity for the known pancreatic GLP-1 receptor and its lack of direct insulin-releasing activity.[2][3] This technical guide delves into the foundational early research that characterized this compound as "inactive," providing a detailed overview of the experimental protocols and quantitative data that shaped this initial understanding. It also touches upon later, yet still early, evidence that began to challenge this dogma, hinting at alternative biological activities for this abundant metabolite.
Formation and Metabolism of this compound
The primary pathway for the generation of this compound is the enzymatic cleavage of GLP-1(7-36)amide by DPP-4. This process is highly efficient, leading to this compound being the major circulating form of GLP-1.[2]
Early Experimental Evidence of "Inactivity"
The initial classification of this compound as inactive stemmed from key in vitro and in vivo experiments that assessed its ability to interact with the pancreatic GLP-1 receptor and stimulate insulin secretion.
Receptor Binding Affinity
Early studies consistently demonstrated that this compound has a markedly lower affinity for the cloned human pancreatic GLP-1 receptor compared to its parent molecule, GLP-1(7-36)amide.
| Compound | Relative Binding Affinity (%) | Cell Line | Reference |
| GLP-1(7-36)amide | 100 | BHK cells expressing human GLP-1 receptor | [2] |
| This compound | 0.95 | BHK cells expressing human GLP-1 receptor | [2] |
Signal Transduction: Adenylyl Cyclase Activity
Consistent with its low receptor binding affinity, this compound was shown to be a very weak partial agonist or even an antagonist of adenylyl cyclase activity, the primary signaling pathway of the canonical GLP-1 receptor.
| Compound | Effect on Adenylyl Cyclase Activity | Cell Line | Reference |
| GLP-1(7-36)amide | Agonist | BHK cells expressing human GLP-1 receptor | [2] |
| This compound | Antagonist / Weak Partial Agonist | BHK cells expressing human GLP-1 receptor | [2] |
Insulin Secretion
In vitro and in vivo studies in humans failed to demonstrate a significant insulinotropic effect of this compound.
| Study Type | Species | Experimental Condition | Effect on Insulin Secretion | Reference |
| In vivo | Human | Intravenous glucose tolerance test | No effect | [3] |
| In vivo | Human | Postprandial | No effect | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early research on this compound.
GLP-1 Receptor Binding Assay (Competitive)
Objective: To determine the relative binding affinity of this compound to the GLP-1 receptor compared to GLP-1(7-36)amide.
Materials:
-
Cell Membranes: Plasma membranes prepared from Baby Hamster Kidney (BHK) cells stably transfected with the human pancreatic GLP-1 receptor.
-
Radioligand: 125I-labeled GLP-1(7-36)amide or 125I-Exendin(9-39).
-
Competitors: Unlabeled synthetic GLP-1(7-36)amide and this compound.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) to reduce non-specific binding, and protease inhibitors.
Protocol:
-
Incubation: In a multi-well plate, a fixed amount of cell membrane protein is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptides.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at 37°C).
-
Separation: Bound radioligand is separated from the free (unbound) radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the competitor.
Adenylyl Cyclase Activity Assay
Objective: To measure the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), the second messenger of the GLP-1 receptor.
Materials:
-
Cells: BHK cells expressing the human GLP-1 receptor.
-
Stimulants/Antagonists: GLP-1(7-36)amide, this compound.
-
Phosphodiesterase (PDE) Inhibitor: Such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Cell Lysis Buffer: To release intracellular cAMP.
-
cAMP Assay Kit: Typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit for the quantification of cAMP.
Protocol:
-
Cell Culture: Cells are grown to near confluence in culture plates.
-
Pre-incubation: Cells are pre-incubated with a PDE inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.
-
Stimulation: The cells are then incubated with different concentrations of GLP-1(7-36)amide or this compound for a defined period (e.g., 15-30 minutes at 37°C). To test for antagonistic effects, cells are co-incubated with a fixed concentration of GLP-1(7-36)amide and varying concentrations of this compound.
-
Lysis: The incubation is stopped, and the cells are lysed to release the intracellular cAMP.
-
Quantification: The amount of cAMP in the cell lysates is measured using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is typically normalized to the protein content of the cell lysate. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Human Infusion Studies
References
A Technical Guide to the Neuroprotective Properties of GLP-1(9-36)amide in Central Nervous System Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1), an incretin hormone released from the gut, is primarily known for its role in glucose homeostasis. Its therapeutic utility is limited by a very short half-life (<2 minutes), as it is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] This cleavage yields the metabolite GLP-1(9-36)amide, which was initially considered biologically inactive due to its low affinity for the known GLP-1 receptor (GLP-1R) and its lack of insulinotropic effects.[1][4][5] However, a growing body of evidence contradicts this assumption, revealing that this compound possesses distinct and potent neuroprotective properties within the central nervous system (CNS). This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, preclinical efficacy, experimental methodologies, and signaling pathways.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological processes in neurodegenerative diseases and acute brain injury, including oxidative stress, neuroinflammation, and synaptic dysfunction.
Antioxidant Effects: Targeting Mitochondrial Dysfunction
A primary mechanism of this compound's neuroprotective action is its ability to mitigate mitochondrial-derived oxidative stress. In models of Alzheimer's disease (AD), elevated levels of mitochondrial reactive oxygen species (ROS), particularly superoxide, are a key pathological feature.[1][6] this compound has been shown to directly counter this by normalizing mitochondrial superoxide levels in hippocampal slices from AD model mice and in slices treated with amyloid-β (Aβ).[1][6] This antioxidant role is crucial for correcting the aberrant synaptic plasticity observed in AD models.[1][6]
Anti-Inflammatory Action
Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many CNS disorders. This compound demonstrates significant anti-inflammatory capabilities. In cellular models, it effectively reduces the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from microglial cells challenged with lipopolysaccharide (LPS).[4][5] In stroke models, systemic application of this compound reduces astrogliosis.[7]
Modulation of Key Signaling Pathways
This compound's neuroprotective effects are mediated by the modulation of several critical intracellular signaling cascades.
-
Akt/GSK-3β Pathway: In the context of AD, this compound restores dysregulated Akt–glycogen synthase kinase-3β (GSK-3β) signaling in the hippocampus.[1][8] This pathway is vital for neuronal survival and synaptic function, and its dysregulation is a known consequence of Aβ toxicity.[1][9]
-
cAMP/PKA and AMPK Pathways: Studies in neuronal cell lines have demonstrated that the neuroprotective effects of this compound against insults like glutamate toxicity are mediated through cyclic adenosine monophosphate (cAMP), protein kinase A (PKA), and 5' adenosine monophosphate-activated protein kinase (AMPK) signaling.[4][5]
-
IGF-1 Receptor Pathway: Interestingly, the beneficial effects of this compound in a mouse model of stroke, including reduced infarct volume and neuronal apoptosis, were found to be partially dependent on the activation of the insulin-like growth factor 1 (IGF-1) receptor in astrocytes.[4][7] This highlights a GLP-1R-independent mechanism of action.
Enhancement of Synaptic Plasticity and Function
This compound has profound effects on synaptic function, a critical aspect of cognitive processes that is often impaired in neurodegenerative diseases.
-
Rescue of LTP in AD Models: It prevents the impairment of hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, induced by exogenous Aβ peptide.[1][8][9]
-
Enhancement of Physiological LTP: Beyond rescue, chronic in vivo treatment with this compound enhances hippocampal LTP in healthy adult mice.[10]
-
Molecular Mechanisms of Synaptic Enhancement: This enhancement is linked to specific molecular changes, including a reduction in the protein levels of the potassium channel Kv4.2, which increases dendritic excitability, and an inhibition of the phosphorylation of eukaryotic elongation factor 2 (eEF2), leading to an increased capacity for de novo protein synthesis required for long-lasting synaptic changes.[10]
Preclinical Efficacy in CNS Disease Models
The therapeutic potential of this compound has been demonstrated across various preclinical models of CNS disorders.
Alzheimer's Disease (AD)
In the APP/PS1 transgenic mouse model of AD, treatment with this compound reverses existing impairments in spatial and contextual fear memory.[1][8][11] It also rescues deficits in hippocampal LTP.[1][9] Notably, these cognitive and synaptic improvements occur without altering the brain levels of Aβ or its precursor protein (APP), suggesting a mechanism that targets the downstream consequences of Aβ pathology rather than Aβ production itself.[1][8][12]
Stroke
Following middle cerebral artery occlusion and reperfusion (MCAO/R) in mice, systemic administration of this compound facilitates functional recovery, reduces infarct volume, decreases astrogliosis, and limits neuronal apoptosis.[7] These effects were observed even in GLP-1 receptor knockout mice, further supporting a GLP-1R-independent neuroprotective pathway in the context of ischemic injury.[7]
Cellular Models of Neurodegeneration
In vitro studies provide further evidence of this compound's protective capabilities. It dose-dependently protects human SH-SY5Y neuroblastoma cells from glutamate-induced toxicity and oxidative stress.[4] Furthermore, it shows protective effects in primary neuron cultures challenged with toxic species relevant to Parkinson's disease (α-synuclein) and AD (amyloid-β).[4][5]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies.
Table 1: Summary of In Vitro Neuroprotective Effects of this compound
| Cell Model | Insult | This compound Concentration | Key Outcome | Reference |
|---|---|---|---|---|
| SH-SY5Y Neuroblastoma | Glutamate (100-150 mM) | 10, 100, 1000 nM | Dose-dependent increase in cell viability | [4] |
| Primary Neuron Cultures | α-synuclein / Amyloid-β | Not Specified | Mild but significant protective effects | [4][5] |
| HMC3 / IMG Microglia | Lipopolysaccharide (LPS) | Not Specified | Significant reduction in IL-6 and TNF-α levels | [4][5] |
| Hippocampal Slices | Amyloid-β (500 nM) | 100 pM | Prevention of Aβ-induced LTP impairment | [1][8] |
| Neonatal Mouse Cardiomyocytes | H₂O₂ / Hypoxia-Reoxygenation | 0.3 nM | Increased cell survival, reduced LDH release & caspase-3 activation |[13][14] |
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease/Injury | Dosage & Administration | Key Outcomes | Reference |
|---|---|---|---|---|
| APP/PS1 Mice | Alzheimer's Disease | 2-week systemic treatment | Reversal of spatial & contextual memory deficits; Rescue of hippocampal LTP | [1][8] |
| Adult C57BL/6J Mice | Stroke (MCAO/R) | Systemic application | Reduced infarct volume; Reduced astrogliosis & neuronal apoptosis; Improved functional recovery | [7] |
| Adult C57BL/6J Mice | (Physiological) | 500 ng/g/day (i.p.) for ≥2 weeks | Enhanced hippocampal LTP | [10] |
| Ts65Dn Mice | Down Syndrome | Systemic administration | Improved memory deficits & synaptic plasticity; Decreased mitochondrial ROS |[15] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental designs are provided below using Graphviz.
References
- 1. Glucagon-Like Peptide-1 Cleavage Product GLP-1(9-36) Amide Rescues Synaptic Plasticity and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide 1 receptor activation: anti-inflammatory effects in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes, neurodegenerative diseases, GLP-1 & surgery: evidence calls for exploration - MedCrave online [medcraveonline.com]
- 4. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolite GLP-1 (9-36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucagon-like peptide-1 cleavage product GLP-1(9-36) reduces neuroinflammation from stroke via the activation of insulin-like growth factor 1 receptor in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon-Like Peptide-1 Cleavage Product GLP-1(9-36) Amide Rescues Synaptic Plasticity and Memory Deficits in Alzheimer's Disease Model Mice | Journal of Neuroscience [jneurosci.org]
- 9. Frontiers | The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review [frontiersin.org]
- 10. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease [frontiersin.org]
- 13. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glucagon.com [glucagon.com]
- 15. eneuro.org [eneuro.org]
The Enigmatic Metabolite: A Technical Guide to the Physiological Significance of GLP-1(9-36)amide in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1), a key incretin hormone, is central to glucose homeostasis and the treatment of type 2 diabetes. However, its rapid degradation by dipeptidyl peptidase-4 (DPP-4) to GLP-1(9-36)amide has traditionally marked the termination of its biological activity. Emerging evidence compellingly challenges this dogma, revealing that this compound is not an inert metabolite but a bioactive peptide with significant physiological roles, particularly in the context of metabolic diseases. This technical guide synthesizes the current understanding of this compound's effects on glucose metabolism and cardiovascular function, details key experimental methodologies for its study, and elucidates its complex signaling pathways. Contrary to its parent molecule, this compound often exerts its effects through GLP-1 receptor-independent mechanisms, opening new avenues for therapeutic innovation.
Introduction: Beyond the Incretin Effect
The therapeutic landscape of type 2 diabetes has been revolutionized by GLP-1 receptor agonists and DPP-4 inhibitors, which leverage the potent insulinotropic and glucoregulatory effects of intact GLP-1(7-36)amide. However, the physiological milieu is dominated by its metabolite, this compound, which circulates at significantly higher concentrations.[1] Initially dismissed as an inactive degradation product or a weak antagonist of the GLP-1 receptor, a growing body of preclinical and clinical research now demonstrates that this compound possesses a distinct bioactivity profile.[1][2] This guide provides an in-depth exploration of the physiological significance of this compound, with a focus on its implications for metabolic diseases.
Metabolic Effects of this compound: A Nuanced Role in Glucose Homeostasis
The influence of this compound on glucose metabolism is multifaceted and appears to be context-dependent, with some studies in humans showing modest or no effects on glucose clearance and insulin secretion, while animal and in vitro studies suggest a more direct role.[2][3]
Hepatic Glucose Production
This compound has been shown to directly suppress hepatic glucose production. In isolated mouse hepatocytes, which do not express the canonical GLP-1 receptor, this compound inhibits stimulated glucose production.[2] This suggests a direct, insulin-mimetic action on the liver, independent of pancreatic insulin secretion.[4]
Glucose Disposal and Insulin Sensitivity
Studies in anesthetized pigs have demonstrated that this compound can enhance glucose disposal rates independently of insulin secretion.[2][5] However, studies in healthy humans have not consistently replicated these findings, with some showing no significant effect on glucose clearance or insulin sensitivity.[3][6] In contrast, in obese, insulin-resistant human subjects, infusions of this compound have been associated with a marked suppression of hepatic glucose production.[4]
Cardiovascular Significance: A Cardioprotective Peptide
Perhaps the most compelling evidence for the bioactivity of this compound lies in its effects on the cardiovascular system. It exerts a range of protective actions on the heart and vasculature, often through mechanisms distinct from those of GLP-1 receptor agonists.[7][8]
Cardioprotection Against Ischemia-Reperfusion Injury
In various animal models, this compound has demonstrated significant cardioprotective effects. Administration of the peptide after ischemia-reperfusion (I/R) injury in isolated mouse hearts improved functional recovery and reduced infarct size.[7][9] These protective effects are mediated, at least in part, by the activation of pro-survival signaling pathways in cardiomyocytes.[9][10]
Endothelial Function and Vasodilation
This compound has been shown to improve endothelial function. In human aortic endothelial cells, it promotes survival during I/R injury through a nitric oxide synthase (NOS)-dependent mechanism.[7][9] Furthermore, it can induce vasodilation, an effect that persists even in the absence of the known GLP-1 receptor.[8]
Post-Myocardial Infarction Remodeling
Chronic infusion of this compound following myocardial infarction (MI) in mice has been shown to confer selective protection against adverse cardiac remodeling.[11] Specifically, it improved diastolic dysfunction and was associated with a reduction in cardiac macrophage infiltration and pro-inflammatory cytokine expression.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from selected studies on the effects of this compound.
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| Glucose Elimination Rate | Anesthetized Pigs | IV infusion of this compound (2.55 pmol/kg/min) | Glucose elimination rate of 6.8 ± 1.0%/min (vs. 5.4 ± 1.2%/min for saline) | [5] |
| Postprandial Glycemia | Healthy Human Volunteers | IV infusion of this compound | Significant reduction in the postprandial rise in plasma glucose by approximately 6 mg/dl (P < 0.05) | [3] |
| Hepatic Glucose Production | Isolated Mouse Hepatocytes | This compound | Direct suppression of stimulated hepatic glucose production | [2] |
Table 1: Effects of this compound on Glucose Metabolism
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| Left Ventricular Developed Pressure (LVDP) Recovery | Isolated Mouse Hearts (I/R Injury) | This compound (10 nM) | Significant improvement in functional recovery post-I/R | [7][9] |
| Infarct Size | Isolated Mouse Hearts (I/R Injury) | This compound (10 nM) | Significant reduction in infarct size | [7][9] |
| Diastolic Dysfunction | Mice (Post-MI) | Continuous infusion of this compound for 4 weeks | Improved diastolic function (decreased mitral valve E/A ratio, increased E wave deceleration rate) | [11] |
| Endothelial Cell Viability | Human Aortic Endothelial Cells (I/R Injury) | This compound | Improved survival, sensitive to NOS inhibition | [7][9] |
Table 2: Cardiovascular Effects of this compound
Signaling Pathways of this compound
A defining feature of this compound's action is its frequent independence from the canonical GLP-1 receptor. However, its effects are often sensitive to the GLP-1 receptor antagonist, exendin(9-39), suggesting the involvement of an alternative receptor or a complex interaction with the known receptor.[9][12] In some cellular contexts, the insulin-like growth factor 1 (IGF-1) receptor has been identified as a mediator of this compound's anti-inflammatory effects.[13]
Pro-survival Signaling in Cardiomyocytes
In cardiomyocytes, this compound activates key pro-survival signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[9][10][14] This activation leads to increased cell viability and reduced apoptosis.
Endothelial Nitric Oxide Synthase (eNOS) Activation
In endothelial cells, this compound promotes the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and vasodilation. This pathway is crucial for its beneficial effects on endothelial function.[8][15]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount to advancing our understanding of this compound. Below are summaries of key experimental protocols cited in the literature.
In Vivo Infusion Studies in Anesthetized Pigs
-
Objective: To determine the effects of this compound on glucose metabolism and insulin secretion in vivo.
-
Animal Model: Anesthetized pigs.
-
Procedure:
-
Administer a specific DPP-4 inhibitor (e.g., valine-pyrrolidide) to prevent the degradation of infused peptides.
-
Infuse this compound at a constant rate (e.g., 2.55 pmol/kg/min) for a defined period (e.g., 40 minutes).
-
Administer an intravenous glucose load (e.g., 0.2 g/kg) during the peptide infusion.
-
Collect arterial blood samples at regular intervals before, during, and after the infusions.
-
Analyze plasma for glucose, insulin, and GLP-1 concentrations.
-
-
Key Considerations: The use of a DPP-4 inhibitor is crucial to study the effects of the specific peptide without confounding influences from its metabolism.
Isolated Heart Ischemia-Reperfusion (I/R) Injury Model
-
Objective: To assess the direct cardioprotective effects of this compound.
-
Model: Isolated mouse hearts mounted on a Langendorff apparatus.
-
Procedure:
-
Equilibrate the heart with Krebs-Henseleit buffer.
-
Subject the heart to a period of global no-flow ischemia (e.g., 30 minutes).
-
Reperfuse the heart with buffer containing either vehicle or this compound (e.g., 10 nM) for a specified duration (e.g., 120 minutes).
-
Continuously monitor cardiac function (e.g., LVDP, heart rate).
-
At the end of reperfusion, assess infarct size (e.g., using TTC staining).
-
-
Key Considerations: This ex vivo model allows for the study of direct cardiac effects without systemic influences.
In Vitro Cardiomyocyte and Endothelial Cell Assays
-
Objective: To investigate the cellular and molecular mechanisms of this compound's action.
-
Cell Models: Cultured neonatal mouse cardiomyocytes or human aortic endothelial cells.
-
Procedures:
-
Cell Viability Assays: Treat cells with this compound before, during, or after inducing cellular stress (e.g., hypoxia-reoxygenation, oxidative stress with H₂O₂). Assess cell viability using assays such as MTT, LDH release, or caspase-3 activation.
-
Signaling Pathway Analysis: Treat cells with this compound for various durations and analyze cell lysates by Western blotting for the phosphorylation status of key signaling proteins (e.g., Akt, ERK1/2, eNOS).
-
cAMP Measurement: Measure intracellular cAMP levels in response to this compound treatment to assess G-protein coupled receptor activation.
-
-
Key Considerations: These in vitro systems are essential for dissecting the specific signaling pathways involved.
Conclusion and Future Directions
The accumulating evidence strongly indicates that this compound is a physiologically active peptide with significant effects on metabolic and cardiovascular health. Its GLP-1 receptor-independent mechanisms of action present a paradigm shift in our understanding of the GLP-1 system. For researchers and drug development professionals, this opens up exciting new possibilities.
Future research should focus on:
-
Receptor Identification: The definitive identification and characterization of the receptor(s) mediating the effects of this compound is a critical next step.
-
Translational Studies: More extensive clinical trials are needed to fully elucidate the therapeutic potential of this compound or its stable analogs in patients with metabolic and cardiovascular diseases.
-
Structure-Activity Relationship Studies: Understanding the structural basis for the unique activity of this compound will be crucial for the design of novel therapeutics that can selectively harness its beneficial effects.
References
- 1. Frontiers | Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1 [frontiersin.org]
- 2. glucagon.com [glucagon.com]
- 3. researchgate.net [researchgate.net]
- 4. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Direct Effects of Exendin-(9,39) and GLP-1-(9,36)amide on Insulin Action, β-Cell Function, and Glucose Metabolism in Nondiabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 9. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolically-inactive glucagon-like peptide-1(9-36)amide confers selective protective actions against post-myocardial infarction remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Glucagon-like peptide-1 cleavage product GLP-1(9-36) reduces neuroinflammation from stroke via the activation of insulin-like growth factor 1 receptor in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glucagon.com [glucagon.com]
- 15. Glucagon-like peptide-1 activates endothelial nitric oxide synthase in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Signaling of GLP-1(9-36)amide: A Technical Guide to its Downstream Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, renowned for its glucose-lowering effects mediated through the canonical GLP-1 receptor (GLP-1R). However, the landscape of GLP-1 signaling is far more complex than initially understood. The primary circulating form of GLP-1 is its metabolite, GLP-1(9-36)amide, generated via cleavage by dipeptidyl peptidase-4 (DPP-4). Initially dismissed as an inactive or weakly antagonistic metabolite, a growing body of evidence now demonstrates that this compound possesses distinct and physiologically relevant signaling pathways, many of which are independent of the classical GLP-1R. This technical guide provides an in-depth exploration of the downstream signaling pathways of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its complex signaling networks.
Quantitative Data Summary
The biological activity of this compound is context-dependent, exhibiting varying affinities and potencies across different receptor systems and cellular backgrounds. The following tables summarize the key quantitative data reported in the literature.
| Ligand | Receptor/Cell System | Parameter | Value | Reference |
| This compound | Human Pancreatic GLP-1R | Relative Affinity | 0.95% of GLP-1(7-36)amide | [1] |
| This compound | Human Glucagon Receptor (GCGR) | EC50 (cAMP production) | 30 nM | [2] |
| This compound | Human GCGR + RAMP2 | EC50 (cAMP production) | 0.3 nM | [2] |
| This compound | CHO-K1 cells expressing human GLP-1R | EC50 (cAMP production) | 1.12 µM | [3] |
Table 1: Receptor Binding and Functional Potency of this compound.
Signaling Pathways of this compound
The signaling cascades initiated by this compound can be broadly categorized into GLP-1R-dependent and GLP-1R-independent pathways.
GLP-1R-Dependent Signaling
While having a significantly lower affinity for the GLP-1R compared to its parent peptide, this compound can act as a weak partial agonist or antagonist at this receptor.[1] In systems with high receptor expression, it can elicit a minor elevation in intracellular cyclic AMP (cAMP).[4] This interaction, although weak, suggests that at high physiological or pharmacological concentrations, this compound may modulate classical GLP-1R signaling.
GLP-1R-Independent Signaling
A significant portion of the biological effects of this compound, particularly its cardioprotective and neuroprotective actions, are mediated through pathways independent of the canonical GLP-1R.[5][6] These effects are often observed in cells or tissues lacking the GLP-1R and are sometimes insensitive to GLP-1R antagonists.
Cardioprotective Pathways: In cardiomyocytes and endothelial cells, this compound has been shown to activate pro-survival kinases such as Akt (Protein Kinase B) and ERK1/2 (Extracellular signal-regulated kinases 1/2).[6][7] This activation can lead to increased cell viability and reduced apoptosis. Furthermore, this compound can stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation and cardiovascular health.[8][9]
Neuroprotective and Metabolic Pathways: In neuronal cells, this compound exhibits neuroprotective effects by activating signaling pathways involving cAMP, PKA, and AMP-activated protein kinase (AMPK).[4] It has also been shown to reduce mitochondrial reactive oxygen species (ROS). Furthermore, this compound can influence synaptic plasticity by modulating the expression of ion channels like Kv4.2 and affecting protein synthesis through the regulation of eukaryotic elongation factor 2 (eEF2) phosphorylation.[10]
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the GLP-1R.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Competitive Binding: Incubate cell membranes with a constant concentration of radiolabeled GLP-1(7-36)amide (e.g., [¹²⁵I]GLP-1(7-36)amide) and increasing concentrations of unlabeled this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK-GLP-1R or primary cells) in multi-well plates. Pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with varying concentrations of this compound for a defined period.[7]
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify cAMP levels using a competitive immunoassay, such as a cAMP ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate a dose-response curve by plotting cAMP concentration against the logarithm of this compound concentration to determine the EC50.
Western Blotting for Phosphorylated Kinases (Akt, ERK)
Objective: To assess the activation of downstream signaling kinases.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., cardiomyocytes, neurons) and treat with this compound for various time points.
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).[7]
Measurement of Mitochondrial ROS using MitoSOX Red
Objective: To quantify changes in mitochondrial superoxide levels.
Methodology:
-
Cell Culture: Plate cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Staining: Wash cells with a buffered saline solution (e.g., HBSS) and incubate with MitoSOX Red reagent (typically 1-5 µM) at 37°C, protected from light.[11][12]
-
Treatment: Treat cells with this compound during or after the staining period.
-
Imaging/Flow Cytometry: Wash cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with appropriate excitation/emission wavelengths (e.g., 510/580 nm).
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per group. Normalize to a cell number or a mitochondrial mass marker if necessary.
Conclusion
This compound is emerging as a bioactive peptide with a complex and multifaceted signaling profile. While its interaction with the canonical GLP-1R is weak, its ability to activate a range of GLP-1R-independent pathways, particularly in the cardiovascular and nervous systems, is of significant scientific and therapeutic interest. The elucidation of these novel signaling cascades opens up new avenues for drug development, potentially targeting cellular processes that are not addressed by conventional GLP-1R agonists. Further research into the specific receptors and downstream mediators of this compound action will be crucial to fully harness its therapeutic potential.
References
- 1. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. The metabolite GLP-1 (9-36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Glucagon-like peptide-1 activates endothelial nitric oxide synthase in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.7. Measurement of Mitochondrial ROS Production Using MitoSOX Red [bio-protocol.org]
Initial Studies on the Insulinotropic Activity of GLP-1(9-36)amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1), primarily in its active form GLP-1(7-36)amide, is a potent incretin hormone renowned for its glucose-dependent insulinotropic effects. However, its therapeutic potential is limited by a short half-life, as it is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into the metabolite GLP-1(9-36)amide. Initial investigations into the biological activity of this major metabolite were crucial in understanding the overall physiological effects of GLP-1 and the potential of DPP-4 inhibition as a therapeutic strategy for type 2 diabetes. This technical guide provides an in-depth analysis of the foundational studies that first explored the insulinotropic and glucoregulatory properties of this compound.
Core Findings from Initial In Vivo and In Vitro Studies
The prevailing view from early research was that this compound is largely inactive as a direct stimulator of insulin secretion and may act as an antagonist at the known GLP-1 receptor. However, some studies revealed modest glucose-lowering effects independent of insulin secretion.
In Vivo Human Studies
A pivotal study by Meier et al. (2006) in healthy human volunteers demonstrated that intravenous infusion of this compound did not influence insulin or C-peptide concentrations compared to a placebo. Despite the lack of an insulinotropic effect, a significant, albeit modest, reduction in the postprandial glucose rise was observed. This effect was independent of changes in gastric emptying, which was markedly delayed by GLP-1(7-36)amide but unaffected by its metabolite.
In Vivo Animal Studies
Research in animal models provided further insights. A study in anesthetized pigs by Deacon et al. (2002), where endogenous DPP-4 activity was inhibited, showed that this compound had no effect on insulin secretion, either alone or in combination with GLP-1(7-36)amide[1]. In contrast, it did enhance glucose disposal, suggesting a mechanism of action independent of pancreatic beta-cells[1].
In Vitro Receptor Binding and Signaling Studies
The lack of direct insulinotropic activity was further substantiated by in vitro studies. Knudsen and Pridal (1996) demonstrated that this compound has a significantly lower binding affinity for the human pancreatic GLP-1 receptor compared to the parent molecule, GLP-1(7-36)amide[2]. Furthermore, this study provided evidence that this compound acts as an antagonist to adenylyl cyclase activity, the primary signaling pathway for GLP-1-stimulated insulin secretion[2].
Data Presentation
The following tables summarize the key quantitative data from these initial studies.
Table 1: Effects of GLP-1(7-36)amide and this compound on Glucose and Insulin in Healthy Humans
| Parameter | Placebo | GLP-1(7-36)amide | This compound |
| Fasting Glucose (mg/dL) | Baseline | Reduced (P < 0.001) | No significant change |
| Postprandial Glucose Rise (mg/dL) | ~35 | Reduced (P < 0.001) | Reduced by ~6 (P < 0.05) |
| Fasting Insulin (pmol/L) | Baseline | Increased | No significant change |
| Postprandial Insulin (pmol/L) | Baseline | Reduced (likely due to delayed gastric emptying) | No significant change |
| Data adapted from Meier et al. (2006) |
Table 2: Effects of GLP-1(7-36)amide and this compound on Glucose Homeostasis in Anesthetized Pigs
| Treatment Group | Glucose Excursion (mmol x l⁻¹ x min) | Glucose Elimination Rate (%/min) | Insulin Secretion |
| Saline | 121 ± 17 | 5.4 ± 1.2 | Baseline |
| This compound | 73 ± 19 (P < 0.05 vs. Saline) | 6.8 ± 1.0 (P < 0.03 vs. Saline) | No effect |
| GLP-1(7-36)amide | 62 ± 13 (P < 0.02 vs. Saline) | 7.0 ± 0.9 | Enhanced (P < 0.03 vs. vehicle) |
| GLP-1(7-36)amide + this compound | 50 ± 13 (P < 0.005 vs. Saline) | 10.3 ± 1.2 (P < 0.04 vs. GLP-1(7-36)amide) | No additional effect |
| Data adapted from Deacon et al. (2002)[1] |
Table 3: GLP-1 Receptor Binding Affinity and Adenylyl Cyclase Activity
| Peptide | Receptor Binding Affinity (% of GLP-1(7-36)amide) | Adenylyl Cyclase Activity |
| GLP-1(7-36)amide | 100% | Agonist |
| This compound | 0.95% | Antagonist |
| Data adapted from Knudsen and Pridal (1996)[2] |
Experimental Protocols
Human In Vivo Study (Meier et al., 2006)
-
Subjects: 14 healthy male volunteers.
-
Study Design: A randomized, placebo-controlled, crossover study.
-
Intervention: Continuous intravenous infusion of GLP-1(7-36)amide (1.2 pmol/kg/min), this compound (1.2 pmol/kg/min), or placebo for 390 minutes.
-
Meal Test: A solid test meal was ingested 30 minutes after the start of the infusion.
-
Measurements: Blood samples were collected for the measurement of total and intact GLP-1, glucose, insulin, C-peptide, and glucagon. Gastric emptying was also assessed.
Animal In Vivo Study (Deacon et al., 2002)
-
Animal Model: Anesthetized Danish LYY strain pigs.
-
Pre-treatment: Administration of valine-pyrrolidide to inhibit endogenous DPP-IV activity.
-
Intervention: Intravenous infusion of GLP-1(7-36)amide, this compound, a combination of both, or saline.
-
Glucose Challenge: An intravenous glucose tolerance test was performed.
-
Measurements: Blood samples were analyzed for glucose, insulin, and glucagon concentrations.
In Vitro Receptor Binding and Signaling Study (Knudsen and Pridal, 1996)
-
Cell Line: Baby hamster kidney (BHK) cells expressing the human pancreatic GLP-1 receptor.
-
Receptor Binding Assay: Competitive binding assay using radiolabeled GLP-1(7-36)amide and varying concentrations of unlabeled GLP-1(7-36)amide and this compound to determine relative binding affinities.
-
Adenylyl Cyclase Activity Assay: Measurement of cyclic AMP (cAMP) production in response to GLP-1(7-36)amide in the presence and absence of this compound to assess agonist or antagonist activity.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for GLP-1(7-36)amide and this compound.
Experimental Workflows
Caption: Experimental workflows for in vivo human and animal studies.
Conclusion
The initial studies on this compound were instrumental in shaping our understanding of GLP-1 metabolism and its physiological consequences. The collective evidence from these early investigations strongly indicated that this compound lacks direct insulinotropic activity and may act as a weak antagonist at the pancreatic GLP-1 receptor. However, the observation of a modest, insulin-independent glucose-lowering effect in some studies hinted at the complexity of the GLP-1 system and opened avenues for future research into potential alternative signaling pathways and extrapancreatic effects of this metabolite. These foundational findings provided a critical framework for the development of DPP-4 inhibitors, a major class of therapeutics for type 2 diabetes, which act by preserving the active, insulinotropic form of GLP-1.
References
- 1. GLP-1-(9-36) amide reduces blood glucose in anesthetized pigs by a mechanism that does not involve insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of GLP-1(9-36)amide in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone that regulates glucose homeostasis primarily through its insulinotropic effects. It is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into the metabolite GLP-1(9-36)amide. Initially considered inactive, this compound is now recognized for its distinct biological activities, including cardioprotective, neuroprotective, and vasodilatory effects, often independent of the classical GLP-1 receptor (GLP-1R).[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mice to study its physiological and pathophysiological roles.
Quantitative Data Summary
The administration protocol for this compound in mice can vary significantly based on the experimental model and the biological question being addressed. The following table summarizes dosages and administration routes from various studies.
| Experimental Model | Mouse Strain | Administration Route | Dosage | Key Findings | Reference |
| Cardioprotection (Ischemia-Reperfusion) | C57BL/6 | Infusion (ex vivo) | 0.3 nM | Improved functional recovery and reduced infarct size. | [4][5] |
| Cardioprotection (Ischemia-Reperfusion) | Wild-type & Glp1r-/- | Intravenous (during reperfusion) | Not specified | Enhanced functional recovery in both WT and GLP-1R knockout mice. | [3] |
| Hippocampal Synaptic Plasticity | Adult Mice | Systemic (Chronic) | Not specified | Facilitated induction and maintenance of long-term potentiation (LTP). | [2] |
| Alzheimer's Disease Model | APP/PS1 Mice | Not specified | Not specified | Reversed spatial and contextual fear memory defects. | [6] |
| Glucose Homeostasis | Normal & Glp1r-/- | Intravenous | 3 and 10 nmol/kg | Did not affect insulin secretion or glucose elimination. | [7] |
| Glucagonostatic Effect | Wild-type | Intraperitoneal | 500 ng/g | May affect systemic glucose homeostasis through glucagon inhibition. | [8] |
| Metabolic Studies | Lean and Obese Mice | Intraperitoneal | 500 µg (total) | Rapidly appears in plasma and is further metabolized. | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection for Metabolic and Glucagonostatic Studies
This protocol is adapted from studies investigating the systemic metabolic effects of this compound.[8][9]
1. Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Insulin syringes (28-30 gauge)
-
Experimental mice (e.g., C57BL/6)
2. Reagent Preparation:
-
Reconstitute lyophilized this compound in sterile PBS to create a stock solution (e.g., 1 mg/mL). Ensure the powder is fully dissolved by gentle vortexing.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection. For a dose of 500 ng/g, a 25g mouse would require 12.5 µg. If the injection volume is 100 µL, the concentration should be 125 µg/mL.
-
Prepare a vehicle control solution (sterile PBS) for the control group.
3. Administration Procedure:
-
Weigh each mouse to calculate the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Lift the skin over the lower abdominal quadrant to create a tent.
-
Insert the needle at a 10-20 degree angle into the intraperitoneal cavity, being careful to avoid puncturing internal organs.
-
Inject the calculated volume of this compound solution or vehicle.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Blood samples can be collected at various time points (e.g., 5, 15, 30 minutes) post-injection to analyze peptide levels or metabolic parameters.[9]
Protocol 2: Ex Vivo Heart Perfusion for Cardioprotection Studies
This protocol is based on studies assessing the direct cardiac effects of this compound in an ischemia-reperfusion model.[4][5]
1. Materials:
-
Langendorff heart perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Surgical instruments
2. Procedure:
-
Anesthetize the mouse and administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion. For the treatment group, administer this compound (e.g., 0.3 nM) in the perfusion buffer during the initial phase of reperfusion (e.g., first 60 minutes).[5]
-
Monitor cardiac function (e.g., Left Ventricular Developed Pressure - LVDP) throughout the experiment.
-
At the end of the protocol, the heart can be collected for further analysis, such as infarct size measurement using TTC staining.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound exerts its effects through signaling pathways that are distinct from the canonical GLP-1 receptor pathway, although some effects can be blocked by the GLP-1R antagonist Exendin(9-39).[1] Key downstream effectors include the PI3K/Akt and ERK1/2 pathways, which are crucial for its cytoprotective actions.[1][10] In some tissues, it may also interact with the glucagon receptor (GCGR).[8]
References
- 1. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 cleavage product GLP-1 (9-36) amide enhances hippocampal long-term synaptic plasticity in correlation with suppression of Kv4.2 expression and eEF2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. glucagon.com [glucagon.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon-Like Peptide-1 Cleavage Product GLP-1(9-36) Amide Rescues Synaptic Plasticity and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. biorxiv.org [biorxiv.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring GLP-1(9-36)amide Levels in Human Plasma Using ELISA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative measurement of Glucagon-Like Peptide-1 (9-36)amide in human plasma using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-cells in response to nutrient ingestion. The primary active forms, GLP-1(7-36)amide and GLP-1(7-37), have a short half-life in circulation as they are rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4). This cleavage results in the formation of the N-terminally truncated metabolite, GLP-1(9-36)amide, which is the most abundant form of GLP-1 in the bloodstream.[1][2][3][4] While initially considered inactive, emerging evidence suggests that this compound may have biological functions, including cardioprotective effects, that are independent of the classical GLP-1 receptor.[1][5] Accurate measurement of this compound is therefore crucial for understanding its physiological roles and its potential as a biomarker or therapeutic agent.
Principle of the Assay
The measurement of this compound in human plasma is typically achieved using a sandwich ELISA. This method utilizes two antibodies that bind to different epitopes on the this compound molecule. One antibody, the capture antibody, is pre-coated onto the wells of a microplate. When the plasma sample is added, the this compound present binds to this capture antibody. After a washing step, a second, detection antibody is added. This detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP), or is biotinylated to allow for subsequent binding of an enzyme-conjugated streptavidin. Following another wash to remove unbound detection antibody, a substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric signal. The intensity of the color is directly proportional to the concentration of this compound in the sample.
Some commercially available ELISA kits are designed to measure "total" GLP-1, which includes both the active (7-36/7-37) and inactive (9-36/9-37) forms.[3][6][7] Other kits are specifically designed to detect the inactive forms.[2][4] It is essential to select a kit with the appropriate specificity for the research question.
Quantitative Data from Commercially Available ELISA Kits
The following table summarizes key quantitative parameters from various commercially available ELISA kits suitable for the measurement of this compound. This information is intended to aid in the selection of an appropriate assay.
| Feature | Kit Example 1 (Total GLP-1) | Kit Example 2 (Inactive Form Specific) | Kit Example 3 (Total GLP-1) |
| Target Analyte(s) | GLP-1 (7-36) and (9-36) | GLP-1 (9-36) and (9-37) | Total GLP-1 |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Type | EDTA Plasma | EDTA Plasma | EDTA Plasma, Serum |
| Measurement Range | Varies by kit (e.g., pmol/L or ng/mL) | 1.25 - 80 pmol/L | Varies by kit |
| Sensitivity | Varies by kit | ~0.10 pmol/L | Varies by kit |
| Specificity/Cross-reactivity | High specificity for GLP-1 forms | High specificity for inactive forms | High specificity for various GLP-1 forms |
Note: The values presented are examples and may vary between different manufacturers and kit lots. It is crucial to consult the manufacturer's instructions for specific details.
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and handling are critical for accurate measurement of GLP-1 peptides due to their susceptibility to degradation by DPP-4.
-
Blood Collection: Collect whole blood into chilled EDTA tubes.[8] For optimal preservation of active GLP-1, which is often measured alongside its metabolite, the use of tubes containing a DPP-4 inhibitor is highly recommended.[8] If such tubes are not available, a DPP-4 inhibitor should be added to the EDTA tube immediately before or after blood collection.[8]
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 2-8°C.[8][9]
-
Plasma Separation and Storage: Carefully aspirate the plasma supernatant without disturbing the buffy coat. Aliquot the plasma into cryovials to avoid repeated freeze-thaw cycles.[9] Samples should be stored at -70°C or -80°C for long-term stability.[9]
Reagent Preparation
-
Bring all kit reagents and samples to room temperature before use.
-
Reconstitute lyophilized standards and controls as per the kit instructions. Prepare a serial dilution of the standard to generate a standard curve.
-
Prepare the wash buffer by diluting the concentrated stock solution with deionized or distilled water as specified in the protocol.
-
If required, prepare the detection antibody and/or enzyme conjugate solutions according to the manufacturer's instructions.
ELISA Procedure
The following is a generalized protocol for a sandwich ELISA. Refer to the specific kit manual for precise volumes, incubation times, and temperatures.
-
Add Standards and Samples: Pipette the prepared standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate.
-
First Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C). This allows the this compound in the samples and standards to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with the prepared wash buffer. This removes any unbound material.
-
Add Detection Antibody: Add the prepared detection antibody solution to each well.
-
Second Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1-2 hours at room temperature).
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Add Enzyme Conjugate (if applicable): If using a biotinylated detection antibody, add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Add Substrate: Add the substrate solution (e.g., TMB) to each well. A color change will develop.
-
Incubation: Incubate the plate in the dark for a specified period (e.g., 15-30 minutes) to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Read Absorbance: Immediately measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the plasma samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted prior to the assay.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound ELISA.
This compound Signaling Pathway
Caption: Putative signaling pathway for this compound.
References
- 1. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibl-international.com [ibl-international.com]
- 3. raybiotech.com [raybiotech.com]
- 4. #27788 GLP-1 (9-36/37) Assay Kit - IBL|Immuno-Biological Laboratories Co,Ltd.|IBL [ibl-japan.co.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. yanaihara-inc.com [yanaihara-inc.com]
- 7. ibl-international.com [ibl-international.com]
- 8. alpco.com [alpco.com]
- 9. diagenics.co.uk [diagenics.co.uk]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of GLP-1(9-36)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes and obesity. The primary active form, GLP-1(7-36)amide, is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2][3] This enzymatic cleavage removes the N-terminal dipeptide His-Ala, resulting in the formation of GLP-1(9-36)amide.[1] While initially considered an inactive metabolite, this compound has been shown to have its own distinct biological activities, including potential cardioprotective effects and a role in glucose regulation, making it a molecule of significant research interest.[4]
The synthesis of this compound, whether through recombinant methods or solid-phase peptide synthesis, results in a crude product containing various impurities.[5] Furthermore, in vitro and in vivo studies often require the separation of this compound from its precursor, GLP-1(7-36)amide, and other related peptides.[3][6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the purification and analysis of such peptides, capable of achieving high purity levels (often >95-99%).[4]
This application note provides detailed protocols for both analytical and preparative RP-HPLC for the purification and analysis of this compound.
Metabolic Pathway of GLP-1(7-36)amide
The purification of this compound is often necessitated by its production from GLP-1(7-36)amide. The following diagram illustrates this key enzymatic conversion.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification.
-
Crude Peptide from Synthesis:
-
Following solid-phase peptide synthesis and cleavage from the resin, the crude peptide should be precipitated using cold diethyl ether.
-
The peptide pellet is then washed and dried.
-
For HPLC injection, dissolve the crude peptide in an appropriate solvent. A common starting point is a mixture of water and acetonitrile (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).[7] The concentration will depend on whether an analytical or preparative run is being performed. Ensure the sample is fully dissolved and filter through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Samples from Biological Matrices (e.g., Plasma):
-
To analyze this compound from plasma, proteins must first be precipitated and removed. A common method is to add an equal volume of ethanol (e.g., 70% final concentration) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[4]
-
The supernatant containing the peptides can then be collected, dried under vacuum, and reconstituted in the HPLC mobile phase A for injection.
-
For improved purity, solid-phase extraction (SPE) can be employed after protein precipitation and prior to HPLC analysis.
-
Analytical HPLC Protocol
This protocol is designed to assess the purity of this compound or to separate it from related peptides on an analytical scale.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Column | Vydac C18 (4.6 x 250 mm, 5 µm) or equivalent reversed-phase column.[6] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.[5] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.[5] |
| Flow Rate | 1.0 mL/min.[6] |
| Detection | UV at 214 nm or 220 nm.[3][4] |
| Column Temperature | Ambient or controlled at 40°C. |
| Injection Volume | 10 - 50 µL |
| Gradient | 0-10 min: 0-28% B10-40 min: 28-42% B[6] |
Preparative HPLC Protocol
This protocol is for the purification of larger quantities of this compound from a crude synthetic mixture.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | Shimadzu C18 (28 x 340 mm, 5 µm) or equivalent preparative reversed-phase column.[5] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.[5] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.[5] |
| Flow Rate | 6.0 mL/min.[5] |
| Detection | UV at 214 nm.[5] |
| Column Temperature | Ambient |
| Loading | Dependent on column size and crude purity, up to several hundred milligrams. |
| Gradient | 0-30 min: 20-75% B.[5] |
Post-Purification Processing
-
Fraction Analysis: Collect fractions corresponding to the target peptide peak. Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution and lyophilize to obtain the purified peptide as a dry powder. The presence of TFA in the mobile phase will result in the final product being a TFA salt.
Purification and Analysis Workflow
The following diagram outlines the general workflow for obtaining pure this compound.
Conclusion
Reversed-phase HPLC is an indispensable tool for the purification and analysis of this compound. The protocols provided in this application note offer a robust starting point for researchers in academic and industrial settings. Optimization of gradient conditions and column choice may be necessary depending on the specific impurities present in the crude sample and the scale of the purification. The successful isolation of high-purity this compound is essential for accurate biological studies and the development of potential therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mesoscale.com [mesoscale.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. shimadzu.com.cn [shimadzu.com.cn]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
Application Notes and Protocols for Determining GLP-1(9-36)amide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone that regulates glucose homeostasis. The active form, GLP-1(7-36)amide, is rapidly cleaved by dipeptidyl peptidase-IV (DPP-IV) to its metabolite, GLP-1(9-36)amide.[1][2] While initially considered inactive, emerging evidence suggests that this compound possesses distinct biological activities, acting as a weak partial agonist or antagonist at the canonical GLP-1 receptor (GLP-1R) and potentially signaling through alternative pathways.[3][4] These activities, including cardioprotection and effects on glucose metabolism, make the characterization of this compound's function a significant area of research in metabolic diseases and cardiology.[5][6][7]
This document provides detailed protocols for key cell-based assays to determine the activity of this compound, including the assessment of its effects on cyclic AMP (cAMP) generation, extracellular signal-regulated kinase (ERK) phosphorylation, and β-arrestin recruitment.
Signaling Pathways of this compound
This compound interacts with the GLP-1 receptor and can modulate downstream signaling pathways. Its effects can be complex, exhibiting biased agonism where it preferentially activates certain pathways over others. The diagram below illustrates the canonical and potential alternative signaling cascades initiated by GLP-1R activation.
Caption: this compound signaling at the GLP-1 Receptor.
Quantitative Data Summary
The following tables summarize the reported activities of this compound in various cell-based assays.
Table 1: cAMP Generation Assays
| Cell Line | Assay Condition | This compound pEC50 | This compound Emax (% of GLP-1(7-36)amide) | Reference |
| HEK-GLP-1R | cAMP accumulation | 6.51 ± 0.02 | 18% | [4] |
| HEK-GLP-1R Membranes | cAMP generation | Low potency | 23% | [4] |
| INS-1E | cAMP generation | - | Low activity | [8] |
| CHO-K1-hGLP-1R | cAMP accumulation | ~6.0 (EC50 = 1.12 µM) | Weak agonist activity | [8] |
Table 2: ERK Phosphorylation Assays
| Cell Line | Assay Condition | Observation | Reference |
| HEK-GLP-1R | Western Blot | This compound activates ERK | [9] |
| INS-1E | Western Blot | This compound activates ERK | [9] |
| Neonatal Mouse Cardiomyocytes | Western Blot | Increased phosphorylation of ERK1/2 | [5] |
Table 3: β-Arrestin Recruitment Assays
| Cell Line | Assay Type | Observation | Reference |
| HEK293 | BRET² | This compound can be evaluated for biased agonism towards β-arrestin.[10] | [10][11] |
| CHO-FlpIn-hGLP-1R | BRET | Comparison of β-arrestin recruitment by different GLP-1R agonists.[12] | [12] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to stimulate or inhibit the production of cyclic AMP in cells expressing the GLP-1 receptor.
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK-GLP-1R) or INS-1E cells.
-
Cell culture medium (e.g., DMEM) with supplements.
-
96-well cell culture plates.
-
This compound.
-
GLP-1(7-36)amide (as a positive control).
-
3-isobutyl-1-methylxanthine (IBMX).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF).
-
Plate reader.
Procedure:
-
Cell Culture: Culture HEK-GLP-1R or INS-1E cells in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 20,000-50,000 cells per well and incubate for 24 hours.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor such as 0.5 mM IBMX in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound (e.g., 1 pM to 10 µM) and GLP-1(7-36)amide (as a control) to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Generate dose-response curves and calculate pEC50 and Emax values using a non-linear regression analysis.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment, indicating the activation of the MAPK signaling pathway.
Caption: Workflow for the ERK phosphorylation assay.
Materials:
-
HEK-GLP-1R cells or other relevant cell types (e.g., cardiomyocytes).
-
Cell culture medium.
-
6-well or 12-well cell culture plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency in 6-well or 12-well plates. Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total-ERK signal.
β-Arrestin Recruitment Assay (BRET)
This protocol outlines a bioluminescence resonance energy transfer (BRET) assay to measure the recruitment of β-arrestin to the GLP-1R upon ligand binding. This is a key assay for determining biased agonism.
Caption: Workflow for the β-arrestin recruitment BRET assay.
Materials:
-
HEK293 cells.
-
Expression plasmids: GLP-1R fused to a Renilla luciferase (Rluc) variant (BRET donor) and β-arrestin-2 fused to a yellow fluorescent protein (YFP) variant like Venus (BRET acceptor).
-
Transfection reagent.
-
White, clear-bottom 96-well plates.
-
This compound.
-
Luciferase substrate (e.g., coelenterazine h).
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the GLP-1R-Rluc and Venus-β-arrestin-2 plasmids using a suitable transfection reagent.
-
Seeding: Seed the transfected cells into white, clear-bottom 96-well plates.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Stimulation: Replace the medium with assay buffer and add varying concentrations of this compound. Incubate for 15-30 minutes.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the luminescence at two different emission wavelengths, one for the donor (Rluc, ~480 nm) and one for the acceptor (Venus, ~530 nm), using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine pEC50 and Emax values. Compare these values to those obtained from G-protein-dependent assays (e.g., cAMP) to assess biased agonism.[10][11]
References
- 1. rndsystems.com [rndsystems.com]
- 2. #27788 GLP-1 (9-36/37) Assay Kit - IBL|Immuno-Biological Laboratories Co,Ltd.|IBL [ibl-japan.co.jp]
- 3. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 5. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
Application Notes: Investigating the Cardioprotective Effects of GLP-1(9-36)amide In Vitro
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with known glucoregulatory functions. Its metabolite, GLP-1(9-36)amide, previously considered inactive, has emerged as a molecule with significant cardioprotective properties.[1] These effects are particularly relevant in the context of ischemia-reperfusion (I/R) injury, a common consequence of myocardial infarction and cardiovascular interventions.[1] This document provides a detailed experimental framework for researchers to investigate the direct cardioprotective effects of this compound on cardiomyocytes in vitro, independent of its effects on glucose metabolism. The protocols outlined below are designed for use by researchers, scientists, and drug development professionals in the cardiovascular field.
Experimental Design
The overall experimental design involves subjecting cultured cardiomyocytes to a simulated ischemia-reperfusion (I/R) injury and assessing the protective effects of this compound treatment. Key endpoints include cell viability, cytotoxicity, apoptosis, and mitochondrial oxidative stress. Furthermore, the underlying signaling pathways, specifically the PI3K/Akt and ERK1/2 pathways, are investigated to elucidate the mechanism of action.
Cell Model: Primary neonatal ventricular cardiomyocytes are a suitable and widely used model for these studies. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represent a more translational alternative.[2]
Simulated Ischemia-Reperfusion (I/R) Injury: A common method to mimic I/R injury in vitro is to expose cardiomyocytes to a period of hypoxia followed by reoxygenation (H/R).[1] Alternatively, oxidative stress, a key component of I/R injury, can be induced by treatment with hydrogen peroxide (H₂O₂).[3]
This compound Treatment: Based on published studies, a concentration of 0.3 nM this compound has been shown to be effective in providing cardioprotection in vitro.[1][3] A dose-response experiment is recommended to determine the optimal concentration for the specific cell type and injury model used.
Data Presentation
Quantitative data from the described assays should be summarized in a structured format for clear comparison between experimental groups (e.g., Control, I/R, I/R + this compound).
Table 1: Summary of Cardioprotective Effects of this compound
| Parameter | Control | I/R Injury | I/R Injury + this compound (0.3 nM) |
| Cell Viability (% of Control) | 100% | Value | Value |
| LDH Release (Arbitrary Units) | Value | Value | Value |
| Caspase-3 Activity (Arbitrary Units) | Value | Value | Value |
| Mitochondrial Superoxide (MitoSOX Fluorescence) | Value | Value | Value |
| p-Akt/Total Akt Ratio | Value | Value | Value |
| p-ERK1/2/Total ERK1/2 Ratio | Value | Value | Value |
Note: Values in the table are placeholders and should be replaced with experimental data.
Experimental Protocols
Cell Culture and Simulated Ischemia-Reperfusion Injury
Materials:
-
Primary neonatal ventricular cardiomyocytes or hiPSC-CMs
-
Appropriate cell culture medium and supplements
-
Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., 1% O₂)
-
Hydrogen Peroxide (H₂O₂) solution
Protocol:
-
Culture cardiomyocytes in appropriate multi-well plates according to standard protocols.
-
To induce H/R injury, replace the culture medium with a hypoxic buffer and place the cells in a hypoxia chamber for a predetermined duration (e.g., 3-6 hours).
-
Following the hypoxic period, replace the hypoxic buffer with normoxic culture medium and return the cells to a standard incubator for a reoxygenation period (e.g., 12-24 hours).
-
For H₂O₂-induced injury, treat the cells with a cytotoxic concentration of H₂O₂ (e.g., 100 µM) for a specified time.
Cell Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the experimental treatments, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6]
Materials:
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture.
-
After a 30-minute incubation at room temperature, add the stop solution.[5]
-
Measure the absorbance at 490 nm.[5] A reference wavelength of 680 nm can be used to subtract background absorbance.[5]
Apoptosis Assay (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[7][8]
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Lyse the cells using the provided lysis buffer.
-
Follow the manufacturer's protocol, which typically involves incubating the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[8]
-
Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay.[7][8]
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.[9][10]
Materials:
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
Protocol:
-
At the end of the treatment period, incubate the cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.[11]
-
Wash the cells with warm buffer to remove excess probe.
-
Analyze the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer.[9][11]
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the phosphorylation and activation of key signaling proteins like Akt and ERK1/2.[12][13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's cardioprotective effects.
Caption: this compound's cardioprotective signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glucagon.com [glucagon.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. abcam.com [abcam.com]
- 9. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 10. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Akt and p-ERK following GLP-1(9-36)amide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with well-established roles in glucose homeostasis. Its cleavage product, GLP-1(9-36)amide, previously considered inactive, is now recognized to possess biological functions, including cytoprotective effects in various tissues. These effects are mediated, in part, through the activation of intracellular signaling pathways, notably the PI3K/Akt and MAPK/ERK pathways. Western blotting is a fundamental technique to elucidate the activation state of these pathways by detecting the phosphorylation of key proteins such as Akt and ERK. This document provides a detailed protocol for performing Western blot analysis to assess the phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in response to this compound treatment.
Signaling Pathway Overview
This compound has been shown to activate pro-survival signaling cascades, including the PI3K/Akt and MEK/ERK pathways. Upon binding to its putative receptor, which may be distinct from the classical GLP-1 receptor, this compound initiates a downstream signaling cascade. This leads to the phosphorylation and activation of Akt and ERK1/2. Activated Akt and ERK1/2, in turn, regulate various cellular processes, including cell survival, proliferation, and metabolism.[1][2][3]
References
Application Notes and Protocols: In Vitro Effects of GLP-1(9-36)amide on Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis. Its primary active form, GLP-1(7-36)amide, is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) to GLP-1(9-36)amide, the predominant circulating form of the peptide.[1] While initially considered inactive, emerging evidence demonstrates that this compound exerts direct biological effects, particularly in the liver.[1][2] In vitro studies using isolated hepatocytes have shown that this compound can suppress hepatic glucose production, a key process in maintaining glucose balance.[1][3] These effects appear to be independent of the classical GLP-1 receptor, suggesting a novel mechanism of action.[1][4]
This document provides detailed protocols for studying the in vitro effects of this compound on hepatocytes, focusing on glucose metabolism, cell signaling, and lipid metabolism. The provided methodologies are designed to enable researchers to investigate the nuanced roles of this peptide in hepatic function.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on hepatocyte function as reported in the literature.
Table 1: Effect of this compound on Hepatic Glucose Production
| Parameter | Cell Type | Treatment Conditions | Effect | Reference |
| Glucose Production | Isolated Mouse Hepatocytes | Stimulated with dexamethasone and cyclic AMP | ~30% suppression with 0.1-100 µM this compound | [4] |
| Glucose Production | Isolated Mouse Hepatocytes | Stimulated with glucagon | Modest (~20%) inhibition | [4] |
| Gluconeogenic Gene Expression (PEPCK, G6Pase) | Isolated Mouse Hepatocytes | Not specified | Reduction in mRNA transcripts | [4] |
Table 2: Metabolism of this compound in Hepatocytes
| Species | Half-life (t½) | Primary Metabolites | Reference |
| Mouse | 52 minutes | N-terminal cleavage products | [5][6] |
| Human | 180 minutes | N-terminal cleavage products | [5][6] |
Experimental Protocols
Primary Hepatocyte Culture
A robust primary hepatocyte culture system is fundamental for studying the direct effects of this compound.
Protocol for Isolation and Culture of Primary Mouse Hepatocytes:
-
Animal Preparation: Anesthetize a C57BL/6 mouse according to approved institutional protocols.
-
Liver Perfusion:
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM EGTA at a flow rate of 5 ml/min for 10 minutes to wash out the blood.
-
Switch to a perfusion solution containing collagenase type IV (0.5 mg/ml) in Williams' E medium and perfuse for 10-15 minutes until the liver becomes soft.
-
-
Hepatocyte Isolation:
-
Excise the perfused liver and transfer it to a sterile petri dish containing Williams' E medium.
-
Gently mince the liver to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells by centrifugation at 50 x g for 3 minutes at 4°C. Repeat this step twice.
-
-
Cell Plating and Culture:
-
Resuspend the final cell pellet in Williams' E medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 100 nM dexamethasone, and 1 nM insulin.
-
Determine cell viability using the Trypan Blue exclusion method. Viability should be >90%.
-
Plate the hepatocytes on collagen-coated plates at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Allow the cells to attach for 4-6 hours, then replace the medium with serum-free medium for subsequent experiments.
-
Glucose Production Assay
This assay measures the rate of glucose production from gluconeogenic precursors in response to this compound treatment.
Protocol:
-
Glycogen Depletion:
-
Culture primary hepatocytes in 6-well plates to confluence.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells in glucose-free DMEM for 2 hours to deplete glycogen stores.[7]
-
-
Treatment:
-
After glycogen depletion, wash the cells again with PBS.
-
Incubate the cells in glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate) containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include positive controls such as insulin (100 nM) and negative controls (vehicle).
-
Incubate for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Glucose Measurement:
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose oxidase assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the expression of key gluconeogenic genes, such as Phosphoenolpyruvate carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc).
Protocol:
-
Cell Treatment and RNA Isolation:
-
Plate primary hepatocytes in 6-well plates and treat with this compound as described in the glucose production assay for a specified time (e.g., 8 hours).[7]
-
Lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based qPCR master mix and gene-specific primers for Pck1, G6pc, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
The thermal cycling conditions should be optimized for the specific primers and qPCR instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins, such as CREB, Akt, and ERK, in response to this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Plate and treat hepatocytes with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-CREB, anti-CREB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Analysis of Hepatocyte Lipid Metabolism
These protocols are designed to assess the impact of this compound on fatty acid oxidation and intracellular triglyceride content.
Protocol for Fatty Acid Oxidation Assay:
-
Cell Treatment:
-
Plate hepatocytes in a 24-well plate.
-
Pre-incubate the cells with this compound for the desired time.
-
Add [1-^14 C]-palmitate complexed to BSA to the culture medium and incubate for 2-4 hours.
-
-
Measurement of ^14 CO2 Production:
-
After incubation, acidify the medium to release the produced ^14 CO2.
-
Trap the ^14 CO2 using a filter paper soaked in a CO2 trapping agent (e.g., sodium hydroxide).
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Normalize the results to the total protein content.
-
Protocol for Intracellular Triglyceride Content Measurement:
-
Cell Treatment and Lipid Extraction:
-
Treat hepatocytes with this compound as required.
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysates using a chloroform:methanol (2:1) solution.
-
-
Triglyceride Quantification:
-
Evaporate the solvent and resuspend the lipid extract in a suitable solvent.
-
Measure the triglyceride content using a commercial colorimetric or fluorometric assay kit.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway for this compound in hepatocytes.
Caption: Experimental workflow for the hepatocyte glucose production assay.
References
- 1. GLP-1 (9-36) amide metabolite suppression of glucose production in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLP-1(28-36)amide, the Glucagon-like peptide-1 metabolite: friend, foe, or pharmacological folly? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glucagon.com [glucagon.com]
- 4. glucagon.com [glucagon.com]
- 5. In vitro metabolism of the glucagon-like peptide-1 (GLP-1)-derived metabolites this compound and GLP-1(28-36)amide in mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
Revolutionizing Neuroprotection: GLP-1(9-36)amide in Preclinical Animal Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A growing body of research highlights the neuroprotective potential of GLP-1(9-36)amide, a metabolite of the incretin hormone glucagon-like peptide-1 (GLP-1), in various animal models of neurodegenerative diseases. These findings, detailed in the following application notes and protocols, offer promising avenues for the development of novel therapeutics for conditions such as Alzheimer's and Parkinson's disease.
This compound, previously considered an inactive metabolite, has been shown to exert significant neuroprotective effects through multiple signaling pathways, independent of the canonical GLP-1 receptor. Studies in rodent models have demonstrated its ability to rescue synaptic plasticity, reduce neuroinflammation, and mitigate neuronal cell death. These application notes provide researchers, scientists, and drug development professionals with detailed protocols for investigating the neuroprotective role of this compound in relevant animal models.
Core Application Notes:
This document outlines the key applications of this compound in preclinical neuroprotection research, supported by quantitative data from various studies. The protocols provided herein are designed to be a comprehensive resource for replicating and expanding upon these pivotal findings.
Key Research Areas:
-
Alzheimer's Disease (AD) Models: In transgenic mouse models of AD, such as the APP/PS1 model, this compound has been shown to reverse cognitive deficits, rescue long-term potentiation (LTP) impairments, and reduce mitochondrial-derived reactive oxygen species.[1]
-
Parkinson's Disease (PD) Models: In neurotoxin-induced models of PD, such as the 6-hydroxydopamine (6-OHDA) rat model, GLP-1R agonists have demonstrated the ability to improve motor function and protect dopaminergic neurons.[2] While direct studies with this compound in PD models are emerging, its known anti-inflammatory and pro-survival signaling pathways suggest therapeutic potential.
-
Neuroinflammation Models: this compound has been shown to exert anti-inflammatory effects in cellular models of neuroinflammation. It significantly reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells challenged with lipopolysaccharide (LPS).[3][4][5]
Quantitative Data Summary:
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Cognitive and Motor Function
| Animal Model | Treatment Group | Outcome Measure | Result | Reference |
| APP/PS1 Mice (AD) | This compound | Morris Water Maze (Escape Latency) | Significant decrease in escape latency compared to vehicle-treated APP/PS1 mice. | [1] |
| APP/PS1 Mice (AD) | This compound | Contextual Fear Conditioning (% Freezing) | Significant increase in freezing time, indicating improved fear memory. | [1] |
| 6-OHDA Rats (PD) | GLP-1R Agonist | Rotarod Test (Latency to Fall) | Increased latency to fall from the rotating rod. | [3] |
| 6-OHDA Rats (PD) | GLP-1R Agonist | Apomorphine-Induced Rotations | Reduction in contralateral rotations. | [3] |
Table 2: Effects of this compound on Biochemical Markers of Neuroprotection
| Animal/Cell Model | Treatment Group | Biomarker | Result | Reference |
| APP/PS1 Mice (AD) | This compound | Mitochondrial Superoxide (MitoSOX) | Normalized elevated levels in the hippocampus. | [1] |
| APP/PS1 Mice (AD) | This compound | p-Akt / p-GSK3β Ratio | Restored dysregulated Akt-GSK3β signaling in the hippocampus. | [1] |
| HMC3 & IMG Microglia | This compound | IL-6 & TNF-α Levels (LPS-stimulated) | Significantly reduced levels of pro-inflammatory cytokines. | [3][4][5] |
| SH-SY5Y Cells | This compound | Cell Viability (Glutamate Toxicity) | Dose-dependent protection against glutamate-induced cell death. | [3] |
| SH-SY5Y Cells | This compound | Intracellular cAMP | Dose-dependent increase in cAMP production. | [6] |
Experimental Protocols:
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's neuroprotective properties.
Protocol 1: Administration of this compound in Rodent Models
Objective: To administer this compound systemically to rodent models of neurodegenerative diseases.
Materials:
-
This compound peptide (e.g., from Bachem or Eurogentec)
-
Sterile saline (0.9% NaCl)
-
Insulin syringes (or other appropriate syringes for intraperitoneal injection)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound peptide in sterile saline to a desired stock concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution and store at -20°C or -80°C for long-term storage.
-
On the day of injection, thaw an aliquot and dilute it with sterile saline to the final desired concentration for injection. A typical dose used in mice is 500 ng/g of body weight, administered daily via intraperitoneal (IP) injection.[7]
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the animal. For an IP injection in a mouse, hold the mouse by the scruff of the neck and allow the abdomen to be exposed.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution or vehicle (sterile saline).
-
Return the animal to its home cage and monitor for any adverse reactions.
-
-
Treatment Schedule:
-
Treatment duration can vary depending on the study design. For chronic studies in APP/PS1 mice, treatment for 14 days prior to and throughout behavioral testing has been shown to be effective.[7]
-
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampus-dependent spatial learning and memory in rodent models.
Materials:
-
Circular water tank (typically 1.2-1.5 m in diameter for mice)
-
Escape platform (submerged 1 cm below the water surface)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the maze
Procedure:
-
Acclimation:
-
Handle the mice for several days before the start of the experiment.
-
Allow mice to acclimate to the testing room for at least 1 hour before each session.
-
-
Cued Training (Day 1):
-
Place a visible flag on the escape platform.
-
Conduct 4 trials where the mouse is released from different start positions and allowed to find the visible platform. This assesses visual acuity and motivation.
-
-
Acquisition Phase (Days 2-5):
-
The platform is hidden in a fixed location in one of the quadrants.
-
Conduct 4 trials per day for each mouse. The starting position is varied for each trial.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform.[8]
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.[8]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
Objective: To quantify the levels of TNF-α and IL-6 in brain tissue homogenates or microglial cell culture supernatants.
Materials:
-
Commercial ELISA kits for mouse/rat TNF-α and IL-6
-
Brain tissue or cell culture supernatant samples
-
Lysis buffer (for tissue)
-
Plate reader
Procedure:
-
Sample Preparation:
-
Brain Tissue: Homogenize dissected brain regions (e.g., hippocampus, cortex) in lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Cell Culture Supernatant: Collect the supernatant from microglial cell cultures.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves adding standards and samples to a 96-well plate pre-coated with a capture antibody.
-
Incubate the plate, followed by washing steps.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 4: Western Blot for Akt and GSK3β Phosphorylation
Objective: To assess the activation state of the Akt/GSK3β signaling pathway in brain tissue.
Materials:
-
Brain tissue homogenates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-p-GSK3β Ser9, anti-total GSK3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the brain homogenates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total Akt) and the loading control to normalize the data.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of the phosphorylated protein to the total protein.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. glucagon.com [glucagon.com]
- 3. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabolite GLP-1 (9-36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eneuro.org [eneuro.org]
- 8. Morris water maze [bio-protocol.org]
Application Note: cAMP Generation Assay for GLP-1(9-36)amide Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic importance in the management of type 2 diabetes. It is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) to its metabolite, GLP-1(9-36)amide.[1][2][3] While initially considered inactive, emerging evidence suggests that this compound possesses biological activity, including cytoprotective effects in various cell types.[1][4] Some of these effects are mediated through the canonical GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) that primarily signals through the activation of adenylyl cyclase and subsequent generation of cyclic adenosine monophosphate (cAMP).[5][6][7] This application note provides a detailed protocol for a cAMP generation assay to quantify the stimulatory effect of this compound on intracellular cAMP levels.
The protocol described here is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF), a robust and widely used method for quantifying cAMP in cell-based assays.[8][9][10] Additionally, alternative methodologies using bioluminescent reporters, such as the GloSensor™ cAMP Assay, are presented as viable options.[11][12][13][14][15]
Signaling Pathway
Upon binding to its receptor, this compound can activate the Gαs subunit of the G-protein complex. This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) to mediate various cellular responses.[5][6][16]
Experimental Protocols
This section details two common methods for measuring cAMP generation: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a bioluminescent GloSensor™ assay.
Protocol 1: HTRF cAMP Assay
This protocol is based on a competitive immunoassay format where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[8][9][10][17]
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK-GLP-1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Stimulation buffer
-
Lysis buffer
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK-GLP-1R cells in appropriate medium until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer at a predetermined optimal density (e.g., 4,000 cells/well).[9]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in stimulation buffer containing a fixed concentration of IBMX (e.g., 0.5 mM) to achieve the desired final assay concentrations (e.g., 0.03 nM to 300 nM).[9][18][19]
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the serially diluted this compound or control vehicle to the respective wells.
-
Seal the plate and incubate for 30 minutes at room temperature.[17]
-
-
Detection:
-
Following incubation, add 5 µL of the cAMP-d2 solution (acceptor) to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody (donor) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the ratio against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: GloSensor™ cAMP Assay
This protocol utilizes a genetically encoded biosensor that emits light upon binding to cAMP, offering a real-time, non-lytic assay format.[11][12][13][14][15]
Materials:
-
Cells expressing the GLP-1 receptor and co-transfected with a GloSensor™ cAMP plasmid (e.g., pGloSensor™-22F).
-
Cell culture medium.
-
This compound peptide.
-
GloSensor™ cAMP Reagent.
-
CO2-independent cell culture medium.
-
White, 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Plate the transfected cells in a white-walled assay plate and culture overnight.
-
-
Reagent Equilibration:
-
Stimulation:
-
Prepare serial dilutions of this compound in the same medium used for reagent equilibration.
-
Add the diluted this compound to the wells.
-
-
Detection:
-
Data Analysis:
-
The luminescent signal is directly proportional to the intracellular cAMP concentration.
-
Plot the relative light units (RLU) against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow
The general workflow for conducting a cAMP generation assay involves several key stages, from cell culture to data analysis.
References
- 1. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 7. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. GloSensor™ cAMP Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. GloSensor™ Technology [promega.com]
- 14. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. m.youtube.com [m.youtube.com]
- 18. academic.oup.com [academic.oup.com]
- 19. glucagon.com [glucagon.com]
Application Notes and Protocols for the Synthesis and Purification of GLP-1(9-36)amide
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes. However, its active form, GLP-1(7-36)amide, is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-IV). This degradation results in the formation of GLP-1(9-36)amide, the primary circulating metabolite. While initially considered inactive, recent research has shown that this compound possesses biological activities of its own, including cardioprotective and neuroprotective effects, often acting through signaling pathways distinct from the classical GLP-1 receptor.[1][2] For research into these effects, a reliable method for the synthesis and purification of this compound is essential.
These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and characterization of this compound.
| Parameter | Typical Value | Method of Analysis |
| Sequence | Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 | Sequence Analysis |
| Molecular Formula | C140H214N36O43 | Mass Spectrometry |
| Molecular Weight | 3089.46 g/mol | Mass Spectrometry |
| Purity (Post-HPLC) | >95% | Analytical RP-HPLC |
| Overall Yield | 10-25% (typical for peptides of this length) | Gravimetric Analysis |
Experimental Protocols
The synthesis and purification of this compound involves three main stages: solid-phase peptide synthesis, cleavage and deprotection, and purification and characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin using Fmoc/tBu chemistry. Automated synthesizers can also be used by adapting this protocol.
Materials:
-
Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Pbf for Arg, Trt for Gln, tBu for Asp, Glu, Ser, Thr, Tyr)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system for mixing
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.
-
-
Fmoc Deprotection (Initial):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
To monitor the reaction, take a small sample of resin beads, wash them, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation (Subsequent Amino Acids):
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the GLP-1(9-36) sequence.
-
Deprotection Step:
-
Add 20% piperidine in DMF, agitate for 5 minutes, drain.
-
Add fresh 20% piperidine in DMF, agitate for 15 minutes, drain.
-
Wash with DMF (5-7 times).
-
-
Coupling Step:
-
Pre-activate 4 equivalents of the next Fmoc-amino acid with 4 equivalents of Oxyma Pure and 4 equivalents of DIC in DMF.
-
Add to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm completion.
-
Wash with DMF (3 times) and DCM (3 times).
-
-
-
Final Deprotection:
-
After coupling the final amino acid (Glu), perform a final Fmoc deprotection as described above.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon stream
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum.
Protocol 3: Purification and Characterization
This protocol details the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.
Materials:
-
Crude this compound
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical C18 RP-HPLC columns
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
A. Purification by Preparative RP-HPLC:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the crude peptide in a small volume of Mobile Phase A, with a minimal amount of ACN if necessary to aid solubility.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a peptide of this size would be 20-50% B over 30-40 minutes. The exact gradient may need to be optimized based on the initial analytical run.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
B. Characterization:
-
Purity Analysis by Analytical RP-HPLC:
-
Analyze the collected fractions on an analytical C18 column using a similar gradient to the preparative run.
-
Pool the fractions with a purity of >95%.
-
-
Mass Spectrometry:
-
Analyze an aliquot of the purified peptide by ESI-MS or MALDI-TOF to confirm the molecular weight (Expected [M+H]+ ≈ 3090.5 Da).
-
-
Lyophilization:
-
Freeze the pooled, pure fractions at -80°C.
-
Lyophilize the frozen sample to obtain the final purified this compound as a white powder.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Visualizations
Diagram 1: Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Putative Signaling Pathway of this compound
Caption: this compound signaling pathway in target cells.
References
Application Notes and Protocols: Radioimmunoassay (RIA) for Specific Quantification of GLP-1(9-36)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone involved in glucose homeostasis. It is rapidly metabolized by the enzyme dipeptidyl peptidase-4 (DPP-4) into GLP-1(9-36)amide, a major circulating metabolite.[1][2][3] While initially considered inactive, emerging research indicates that this compound may have biological activities of its own, including potential cardioprotective effects and a role in glucose regulation independent of the classical GLP-1 receptor.[3][4][5] Accurate quantification of this compound is therefore essential for understanding its physiological and pathophysiological roles and for the development of novel therapeutics targeting the GLP-1 system.
This document provides detailed application notes and protocols for the specific quantification of this compound using a competitive radioimmunoassay (RIA).
Principle of the Radioimmunoassay
The RIA for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1) competes with the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific anti-GLP-1 antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of this compound in unknown samples can be determined.
Experimental Protocols
I. Specimen Collection and Handling
Proper specimen collection and handling are critical for accurate measurement of this compound due to its susceptibility to degradation.
Materials:
-
Chilled blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., aprotinin, or specific DPP-4 inhibitors).
-
Refrigerated centrifuge.
Protocol:
-
Collect whole blood into chilled EDTA tubes containing a DPP-4 inhibitor.
-
Immediately after collection, gently invert the tubes several times to ensure proper mixing of the anticoagulant and inhibitor.
-
Centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to clean polypropylene tubes.
-
If not assayed immediately, store plasma samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
II. Radioimmunoassay Protocol for this compound
This protocol is adapted from a total GLP-1 RIA kit (e.g., Millipore GLP1T-36HK) and tailored for the specific measurement of this compound.[6] This requires an antibody that cross-reacts with this compound. The cross-reactivity of the selected antibody must be known to accurately calculate the concentration.
Materials:
-
Anti-GLP-1 Antiserum with known cross-reactivity to this compound.
-
¹²⁵I-GLP-1 (Tracer).
-
This compound standards (for standard curve).
-
Assay Buffer.
-
Precipitating Reagent (e.g., polyethylene glycol).
-
Carrier IgG.
-
Gamma counter.
-
Borosilicate glass tubes (12 x 75 mm).
Assay Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards in assay buffer with concentrations ranging from the expected physiological levels to higher concentrations to generate a comprehensive standard curve. A typical range might be from 3 to 333 pM.[7]
-
-
Assay Setup:
-
Set up borosilicate glass tubes in duplicate for Total Count, Non-Specific Binding (NSB), zero standard (B₀), standards, quality controls (QCs), and unknown samples.
-
-
Reagent Addition:
-
Pipette Assay Buffer into the NSB and B₀ tubes.
-
Pipette the prepared standards, QCs, and plasma samples into their respective tubes.
-
Add the anti-GLP-1 Antiserum to all tubes except the Total Count and NSB tubes.
-
Vortex all tubes gently.
-
-
First Incubation:
-
Cover the tubes and incubate for 20-24 hours at 4°C. This allows for the competitive binding between the unlabeled this compound and the antibody.
-
-
Tracer Addition:
-
Add a known amount of ¹²⁵I-GLP-1 tracer to all tubes.
-
Vortex all tubes gently.
-
-
Second Incubation:
-
Cover the tubes and incubate for another 20-24 hours at 4°C to allow the tracer to bind to the remaining antibody binding sites.
-
-
Precipitation:
-
Add Carrier IgG to all tubes except the Total Count tubes.
-
Add cold Precipitating Reagent to all tubes except the Total Count tubes to precipitate the antibody-bound complex.
-
Vortex and incubate for 20 minutes at 4°C.
-
-
Centrifugation:
-
Centrifuge the tubes at 2,000-3,000 x g for 20-30 minutes at 4°C to pellet the precipitate.
-
-
Decantation and Counting:
-
Carefully decant the supernatant from all tubes except the Total Count tubes.
-
Measure the radioactivity in the pellets using a gamma counter.
-
III. Data Analysis
-
Calculate the average counts per minute (CPM) for each set of duplicates.
-
Subtract the average NSB CPM from all other CPM values (except the Total Count).
-
Calculate the percentage of tracer bound for each standard, QC, and sample using the formula: %B/B₀ = [(Sample or Standard CPM - NSB CPM) / (B₀ CPM - NSB CPM)] x 100.
-
Plot the %B/B₀ for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Correction for Antibody Cross-Reactivity: If using an antibody that is not 100% specific for this compound, the measured concentration must be corrected based on the known cross-reactivity of the antibody with other GLP-1 isoforms that may be present in the sample. For an antibody that recognizes total GLP-1, the result will be the sum of all reactive isoforms. To specifically determine this compound, a highly specific antibody is recommended.
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized RIA for the measurement of GLP-1 and its metabolites.
| Assay Parameter | Value | Reference |
| Limit of Sensitivity | 3 - 333 pM (for a 300-μl extracted sample) | [7] |
| Low QC | 50 pM (within range of 32–66 pM) | [7] |
| High QC | 306 pM (within range of 178–370 pM) | [7] |
| Intra-assay CV | <6% at 40 pmol/l | [8] |
| Inter-assay CV | <15% at 40 pmol/l | [8] |
| Table 1: Performance Characteristics of a Total GLP-1 RIA. |
| GLP-1 Isoform | Affinity Relative to GLP-1-(7-36)amide (%) | Reference |
| GLP-1-(9-36)amide | 0.95% | [2] |
| GLP-1-(7-35) | 12% | [2] |
| GLP-1-(7-34) | 2.8% | [2] |
| Table 2: Relative Affinity of Different GLP-1 Isoforms to the Pancreatic GLP-1 Receptor. |
| Condition | Intact GLP-1 (pmol/l) | Total GLP-1 (pmol/l) | Reference |
| Fasting | 5 ± 3 | - | [9] |
| During GLP-1-(7-36)amide infusion | 21 ± 5 | - | [9] |
| During GLP-1-(9-36)amide infusion | 5 ± 3 | - | [9] |
| Table 3: Plasma Concentrations of GLP-1 in Healthy Volunteers. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Radioimmunoassay.
This compound Signaling Pathway
Caption: Potential Signaling Pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glucagon.com [glucagon.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The glucagon-like peptide-1 metabolite GLP-1-(9-36) amide reduces postprandial glycemia independently of gastric emptying and insulin secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Measurement of GLP-1(9-36)amide in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GLP-1(9-36)amide in plasma samples. Accurate measurement of this metabolite is crucial for various research applications, and this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in plasma samples.
| Question | Answer |
| Why are my measured this compound concentrations unexpectedly low or undetectable? | This is a common issue primarily caused by the degradation of GLP-1(7-36)amide to this compound by Dipeptidyl Peptidase-4 (DPP-4) and the subsequent rapid degradation of this compound by enzymes such as Neprilysin (NEP).[1][2][3] To prevent this, it is critical to use appropriate enzyme inhibitors during blood collection and sample processing. Additionally, improper sample handling, such as delayed processing or incorrect storage temperatures, can contribute to peptide degradation. |
| I used a DPP-4 inhibitor, but my results are still inconsistent. What could be the problem? | While DPP-4 inhibitors are essential to prevent the formation of this compound from its precursor, this compound itself is a substrate for other proteases, most notably Neprilysin (NEP).[1][2] For maximal stability, especially in animal studies (e.g., mice), a combination of a DPP-4 inhibitor and a NEP inhibitor may be necessary.[2] Furthermore, ensure that the DPP-4 inhibitor is added immediately upon blood collection and that the samples are kept on ice to minimize any residual enzymatic activity.[4][5] |
| My ELISA results show high background noise. What are the possible causes and solutions? | High background in an ELISA can stem from several factors: 1) Cross-reactivity: The antibodies used may cross-react with other molecules in the plasma. Ensure the ELISA kit is specific for this compound. 2) Insufficient washing: Inadequate washing steps can leave behind non-specific binding of antibodies or other interfering substances. Follow the manufacturer's washing protocol meticulously. 3) Contaminated reagents: Ensure all buffers and reagents are freshly prepared and free from contamination. 4) Improper blocking: Incomplete blocking of the plate can lead to non-specific antibody binding. Use the blocking buffer recommended by the kit manufacturer.[6][7] |
| There is a high degree of variability between my sample replicates. How can I improve precision? | High variability between replicates often points to inconsistencies in sample processing or assay procedure. To improve precision: 1) Ensure thorough mixing: Vortex samples and reagents gently but thoroughly before use. 2) Pipetting accuracy: Use calibrated pipettes and ensure consistent pipetting technique. 3) Uniform incubation: Ensure consistent incubation times and temperatures for all wells. Avoid stacking plates during incubation. 4) Sample homogeneity: Ensure samples are fully thawed and mixed before aliquoting for the assay. |
| Can I use serum instead of plasma for this compound measurement? | It is generally recommended to use plasma collected in tubes containing EDTA as an anticoagulant.[8][9] The clotting process in serum collection can lead to the release of proteases from platelets, which can increase the degradation of peptides like this compound.[10] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and analysis of this compound in plasma.
| Question | Answer |
| What is the primary enzyme responsible for the degradation of this compound? | The primary enzyme responsible for the degradation of the precursor, GLP-1(7-36)amide, to this compound is Dipeptidyl Peptidase-4 (DPP-4).[11][12][13] The subsequent degradation of this compound is largely attributed to Neprilysin (NEP), also known as neutral endopeptidase 24.11.[1][2][3] |
| What is the recommended anticoagulant for blood collection? | EDTA is the recommended anticoagulant for collecting blood samples for this compound measurement.[8][9] |
| What inhibitors should I add to my blood collection tubes? | To prevent degradation, it is crucial to add a DPP-4 inhibitor immediately upon blood collection.[4][5] For comprehensive protection, especially in non-human plasma, a cocktail of inhibitors including a DPP-4 inhibitor, a broad-spectrum protease inhibitor like aprotinin, and potentially a NEP inhibitor is recommended.[2][8][11] Commercially available blood collection tubes, such as the BD™ P800, contain a proprietary cocktail of protease inhibitors, including a DPP-4 inhibitor.[5] |
| What is the optimal temperature for processing and storing plasma samples? | Samples should be kept on ice (2-8°C) immediately after collection and during processing.[4][5] Centrifugation should also be performed at a low temperature (e.g., 4°C).[8] For short-term storage (up to 3 hours), samples can be kept on ice.[4] For long-term storage, plasma should be aliquoted and stored at -70°C or lower.[8] |
| How many freeze-thaw cycles can my plasma samples undergo? | It is recommended to avoid multiple freeze-thaw cycles (>3) as this can lead to degradation of the peptide.[8] Aliquoting samples into single-use volumes before freezing is the best practice to maintain sample integrity. |
| What is the expected stability of this compound in properly collected and stored plasma? | In plasma treated with a DPP-4 inhibitor and kept on ice, this compound is relatively stable for up to 3 hours.[4] When stored at -20°C or -80°C, GLP-1 has been shown to be stable for at least one year.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and measurement of GLP-1 peptides.
Table 1: Stability of GLP-1(7-36)amide and this compound in Human Plasma
| Peptide | Condition | Temperature | Duration | Recovery/Stability | Reference |
| GLP-1(7-36)amide | No Inhibitor | Room Temp | 3 hours | Significantly reduced | [4] |
| GLP-1(7-36)amide | With DPP-4 Inhibitor | On Ice | Up to 3 hours | Stable | [4] |
| This compound | With DPP-4 Inhibitor | Room Temp | Up to 3 hours | Relatively stable | [4] |
| This compound | With DPP-4 Inhibitor | On Ice | Up to 3 hours | Stable | [4] |
| GLP-1 | With DPP-4 Inhibitor | -20°C / -80°C | Up to 1 year | Stable | [4] |
Table 2: Half-life of Active GLP-1 in Whole Blood
| Sample Tube | Peptide | Half-life (hours) | Reference |
| EDTA | GLP-1(7-36)amide | 1.3 | [2] |
| EDTA | GLP-1(7-37) | 1.9 | [2] |
| BD™ P800 | GLP-1(7-36)amide | 9.9 | [2] |
| BD™ P800 | GLP-1(7-37) | 12.5 | [2] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
This protocol outlines the recommended procedure for collecting and processing plasma samples to ensure the stability of this compound.
-
Preparation of Collection Tubes:
-
Immediately before blood draw, add a DPP-4 inhibitor to the tube. A common choice is Valine-Pyrrolidide to a final concentration of 0.01 mmol/L.[4]
-
For additional protection, a broad-spectrum protease inhibitor such as aprotinin (500 KIU per mL of whole blood) can be added.[5]
-
Alternatively, use commercially prepared tubes like the BD™ P800 Blood Collection and Preservation System.[5]
-
Blood Collection:
-
Plasma Separation:
-
Plasma Aliquoting and Storage:
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Aliquot the plasma into pre-chilled, labeled cryovials in volumes suitable for single-use to avoid freeze-thaw cycles.[8]
-
For short-term storage (up to 2 hours), keep the plasma aliquots on ice.[8]
-
For long-term storage, immediately freeze the aliquots at ≤ -70°C.[8]
-
Visualizations
GLP-1 Degradation Pathway
Caption: Degradation pathway of active GLP-1 to its primary metabolite and subsequent fragments.
Experimental Workflow for Plasma Sample Handling
Caption: Recommended workflow for collecting and processing plasma samples for GLP-1 analysis.
Troubleshooting Decision Tree for Low this compound Recovery
Caption: A decision tree to troubleshoot low recovery of this compound in plasma samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of glucagon-like peptide 1 and glucagon in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpco.com [alpco.com]
- 6. fn-test.com [fn-test.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. mesoscale.com [mesoscale.com]
- 12. diagenics.co.uk [diagenics.co.uk]
- 13. alpco.com [alpco.com]
Technical Support Center: Optimizing Blood Collection for Accurate GLP-1(9-36)amide Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for blood collection and sample handling to ensure accurate and reliable measurement of GLP-1(9-36)amide.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-analytical phase of this compound measurement.
Question: My measured this compound levels are unexpectedly high and variable between samples. What could be the cause?
Answer: Unexpectedly high and variable this compound levels often indicate the ex vivo degradation of the active form of GLP-1, GLP-1(7-36)amide, into its metabolite this compound after blood collection. This is primarily due to the activity of the enzyme Dipeptidyl Peptidase-IV (DPP-4) present in the blood.
Troubleshooting Steps:
-
Review your blood collection procedure:
-
DPP-4 Inhibitor: Confirm that a DPP-4 inhibitor was added to the blood collection tubes immediately after venipuncture. Without a DPP-4 inhibitor, the degradation of active GLP-1 can occur rapidly, leading to artificially inflated this compound concentrations.[1][2][3]
-
Temperature Control: Ensure that blood samples were collected and kept on ice throughout the processing steps. Low temperatures (2-8°C) are crucial for minimizing enzymatic activity.[1][4]
-
-
Evaluate your choice of blood collection tubes:
-
For optimal results, use commercially available tubes containing a DPP-4 inhibitor and a cocktail of other protease inhibitors, such as the BD™ P800 Blood Collection and Preservation System.[4][5]
-
Alternatively, collect whole blood into ice-cooled EDTA tubes and immediately add a DPP-4 inhibitor and other protease inhibitors like aprotinin.[4][5]
-
Question: I am observing a general decrease in this compound concentrations in my stored samples over time. Why is this happening?
Answer: A decline in this compound levels during storage can be attributed to proteolytic degradation by other enzymes present in plasma or to instability due to improper storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Short-term Storage: For analysis within 2-3 hours of collection, plasma samples should be kept on ice (2-8°C).[4][5]
-
Long-term Storage: For longer durations, plasma samples should be aliquoted to avoid repeated freeze-thaw cycles and stored at ≤ -20°C or ideally at -70°C to -80°C. Studies have shown that this compound is stable for at least one year when stored at -80°C.
-
-
Assess Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of peptides. It is recommended to limit freeze-thaw cycles to a maximum of three.[4]
Question: My assay results show poor reproducibility between replicate samples from the same subject. What are the potential pre-analytical sources of this variability?
Answer: Poor reproducibility can stem from inconsistent sample handling and processing.
Troubleshooting Steps:
-
Standardize Collection and Processing Times: Ensure that the time between blood collection, addition of inhibitors, and centrifugation is consistent for all samples. For EDTA plasma samples, it is recommended to centrifuge within 1 hour of collection.[4]
-
Ensure Thorough Mixing: Immediately after adding inhibitors to the blood collection tubes, gently invert the tubes several times to ensure uniform distribution of the inhibitors.
-
Centrifugation Parameters: Use a standardized centrifugation protocol. A common recommendation is to centrifuge at 1000 x g for 10 minutes at 2-8°C.[4][5] Before loading onto an assay plate, a final centrifugation of the plasma at 3,000 x g for 10 minutes at 2-8°C is often recommended.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for adding a DPP-4 inhibitor when measuring this compound?
A1: While it may seem counterintuitive to inhibit the enzyme that produces the analyte of interest, the goal is to measure the in vivo circulating levels of this compound at the time of blood collection. DPP-4 is highly active in blood and will continue to convert active GLP-1 (7-36)amide to this compound ex vivo (in the collection tube). This leads to an artificial increase in the concentration of this compound, which does not reflect the physiological state of the subject. Therefore, inhibiting DPP-4 at the moment of collection "freezes" the ratio of the active GLP-1 and its metabolite as it was in the body.[1][2][3]
Q2: Which blood collection tube is best for this compound measurement?
A2: The recommended choice is a commercially prepared tube containing a DPP-4 inhibitor and a cocktail of other protease inhibitors, such as the BD™ P800 tube.[4][5] If these are not available, the next best option is to use EDTA tubes and immediately supplement them with a DPP-4 inhibitor and a broad-spectrum protease inhibitor like aprotinin.
Q3: How long can I store my plasma samples before analyzing for this compound?
A3: The stability of this compound depends on the storage temperature:
-
At 2-8°C (on ice): Up to 3 hours.[5]
-
At -20°C: Stable for at least 1 month.[6]
-
At -80°C: Stable for at least 6 months to a year.[6]
Q4: Can I use serum instead of plasma for this compound measurement?
A4: Plasma is generally the preferred sample type for GLP-1 measurements. The clotting process in serum collection can lead to the release of proteases from platelets and other blood cells, which can increase the degradation of peptides. If serum must be used, it is critical to add protease inhibitors as soon as the blood is collected.
Q5: What are the key steps to prevent the degradation of this compound after collection?
A5: While this compound is more stable than its precursor, it can still be degraded by other proteases. To ensure its stability:
-
Use a broad-spectrum protease inhibitor, such as aprotinin, in addition to a DPP-4 inhibitor.
-
Keep samples on ice at all times during processing.
-
Promptly centrifuge the blood to separate the plasma.
-
Store the plasma at appropriate low temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles.
Data Presentation
Table 1: Recommended Blood Collection Tubes and Additives
| Tube Type | Anticoagulant | Recommended Additives | Rationale |
| BD™ P800 | K2EDTA | Proprietary cocktail of DPP-4 and other protease inhibitors | All-in-one system for optimal preservation of GLP-1 and its metabolites.[4][5] |
| EDTA (Lavender top) | K2EDTA | DPP-4 Inhibitor (e.g., 10 µL per 1 mL of whole blood) + Aprotinin (e.g., 500 KIU per 1 mL of whole blood) | Cost-effective alternative, but requires immediate addition of inhibitors.[4] |
Table 2: Sample Handling and Storage Recommendations
| Condition | Temperature | Maximum Duration | Notes |
| Blood Processing | 2-8°C (on ice) | Within 1 hour of collection | Minimize time between collection and centrifugation. |
| Short-term Plasma Storage | 2-8°C (on ice) | Up to 3 hours | For immediate analysis.[5] |
| Long-term Plasma Storage | ≤ -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Extended Long-term Storage | ≤ -70°C to -80°C | ≥ 6 months | Ideal for long-term sample banking. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Preparation:
-
Label pre-chilled blood collection tubes (either BD™ P800 or EDTA tubes).
-
If using EDTA tubes, prepare a stock solution of DPP-4 inhibitor and aprotinin. Immediately before blood draw, add the appropriate volume of inhibitors to the EDTA tubes.
-
-
Blood Collection:
-
Collect whole blood by venipuncture directly into the prepared, chilled tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors.
-
Place the tubes immediately on ice.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the tubes at 1000 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
-
Aliquoting and Storage:
-
Transfer the plasma to pre-labeled cryovials.
-
For immediate analysis (within 3 hours), keep the plasma on ice.
-
For long-term storage, immediately freeze the aliquots at -80°C.
-
Visualizations
Caption: Blood collection and processing workflow.
Caption: Rationale for DPP-4 inhibition.
References
Improving the sensitivity of assays for low-level GLP-1(9-36)amide detection
Welcome to the technical support center for the sensitive quantification of GLP-1(9-36)amide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate measurement of low-level this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the sensitive detection of this compound important?
A1: GLP-1(7-36)amide is a crucial incretin hormone with a very short half-life (1-2 minutes) as it is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its primary metabolite, this compound.[1] While initially considered inactive, recent studies suggest that this compound may have its own biological activities, including cardioprotective and insulinomimetic effects.[2] Therefore, accurately measuring the low physiological concentrations of this metabolite is critical for understanding its role in glucose homeostasis and as a biomarker in the development of diabetes and obesity therapeutics.[3][4]
Q2: What are the main challenges in accurately measuring low levels of this compound?
A2: The primary challenges include:
-
Low Physiological Concentrations: Endogenous levels of GLP-1 peptides are typically in the low picomolar range (<10 pM), requiring highly sensitive assays.[3]
-
Rapid Degradation: The parent molecule, GLP-1(7-36)amide, is quickly broken down. Proper sample collection and handling with DPP-4 inhibitors are essential to prevent in vitro degradation and ensure accurate measurement of the existing in vivo levels of the metabolite.[5]
-
Peptide Characteristics: As a hydrophobic peptide, this compound can be prone to non-specific binding and poor recovery during sample preparation.[3]
-
Cross-reactivity: Immunoassays may suffer from cross-reactivity with other proglucagon-derived peptides, leading to inaccurate quantification.[6]
-
Matrix Effects: Components in plasma can interfere with the assay, suppressing or enhancing the signal, particularly in LC-MS/MS methods.[3]
Q3: Which assay platform is better for quantifying this compound: immunoassay or LC-MS/MS?
A3: Both platforms have their advantages and disadvantages.
-
Immunoassays (ELISA, RIA, etc.): These are generally more accessible and have a higher throughput. However, they can be susceptible to issues with antibody specificity and cross-reactivity.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and the ability to multiplex, meaning it can measure multiple GLP-1 forms simultaneously.[6] While historically less sensitive for large peptides, recent advancements, such as immunoaffinity enrichment, have led to ultrasensitive LC-MS/MS assays.[3][4][7] However, LC-MS/MS can be more complex and may face challenges with matrix effects and peptide fragmentation.[1]
The choice of platform often depends on the specific research question, required level of sensitivity and specificity, and available resources. For definitive quantification, especially in complex matrices, a highly selective method like immunoaffinity LC-MS/MS is often preferred.[4][7]
Troubleshooting Guide
Issue 1: Low or No Signal Detected
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure blood samples are collected in tubes containing a DPP-4 inhibitor and kept on ice.[5] Process plasma promptly and store at -70°C or lower. Avoid repeated freeze-thaw cycles.[5] |
| Poor Analyte Recovery | Optimize the sample extraction procedure. For LC-MS/MS, consider using immunoaffinity enrichment to specifically capture and concentrate this compound from the plasma matrix.[3] For immunoassays, ensure the sample dilution buffer is appropriate. |
| Suboptimal Assay Conditions | For ELISAs, verify the incubation times and temperatures.[8] For LC-MS/MS, optimize source parameters (e.g., voltage, gas flow, temperature) to maximize ionization efficiency.[9] |
| Inactive Reagents | Check the expiration dates of all kit components, including antibodies and standards. Ensure proper storage conditions have been maintained. |
Issue 2: High Background or Non-Specific Signal
| Possible Cause | Recommended Solution |
| Cross-reactivity of Antibodies | In immunoassays, select a kit with antibodies highly specific for this compound. Check the manufacturer's data for cross-reactivity with GLP-1(7-36)amide and other related peptides.[10] |
| Insufficient Washing | For plate-based assays, ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles if necessary. |
| Matrix Effects (LC-MS/MS) | Implement a more effective sample clean-up method, such as solid-phase extraction (SPE) or immunoaffinity purification, to remove interfering substances from the plasma.[3] |
| Non-specific Binding | To mitigate non-specific binding of the peptide to labware, consider using low-bind tubes and plates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also be beneficial.[2] |
Issue 3: Poor Precision and Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique, especially when preparing serial dilutions for the standard curve. Pre-wetting the pipette tip can improve accuracy.[11] |
| Variable Sample Handling | Standardize the entire workflow from sample collection to analysis to ensure all samples are treated identically. |
| Instrument Instability | For LC-MS/MS, allow the system to equilibrate fully before starting the analysis. Monitor system suitability throughout the run. |
| High Signal-to-Noise Ratio | To improve the signal-to-noise ratio, you can either increase the signal (e.g., by optimizing ionization) or reduce the baseline noise (e.g., through signal averaging).[12] |
Quantitative Data Summary
The following tables summarize the performance characteristics of different high-sensitivity assays for this compound detection.
Table 1: Immunoassay Performance
| Assay Kit | Analyte(s) | Measurement Range | Sensitivity (LOD/LLOQ) | Sample Type | Reference |
| High Sensitivity GLP-1, Active form Assay Kit - IBL | GLP-1(7-36)amide, GLP-1(7-37) | 0.25-16 pmol/L | Not Specified | EDTA-plasma, Cell Culture Supernatant | |
| GLP-1 (9-36/37) ELISA - IBL | This compound, GLP-1(9-37) | Not Specified | Not Specified | EDTA-plasma | [10] |
| Total GLP-1 ELISA (FUJIFILM Wako) | Total GLP-1 (Active & Inactive) | 4.7 - 150 pM (in diluted samples) | 0.94 pM (in standard solution) | Plasma | [13] |
| Active GLP-1 (7-36) Amide Assay - MSD | GLP-1(7-36)amide | Not Specified | LLOD: 0.103 pg/mL | Serum, Plasma | [5] |
| Total GLP-1 ELISA (Eagle Biosciences) | GLP-1 (7-36) and (9-36) | Not Specified | ~0.6 pmol/L | Plasma | [14] |
Table 2: LC-MS/MS Performance
| Method | Analyte(s) | Linear Dynamic Range | LLOQ | Sample Type | Reference |
| Immunoaffinity LC-MS/MS | Active & Inactive GLP-1 | 0.49–360 pM | <0.5 pM | Human Plasma | [3] |
| Multiplexed IA-LC-MS/MS | GLP-1(7-36)amide, this compound, Glucagon, Oxyntomodulin | Not Specified | Not Specified | Plasma | [6] |
Detailed Experimental Protocols
Protocol 1: Immunoaffinity LC-MS/MS for this compound
This protocol is based on an ultrasensitive method for quantifying active and inactive GLP-1 in human plasma.[3][4][7]
1. Antibody-Bead Conjugation:
-
Covalently link an anti-GLP-1 monoclonal antibody to tosyl-activated magnetic beads.
2. Sample Preparation and Immunoprecipitation (IP):
-
Thaw plasma samples on ice.
-
Add stable isotope-labeled this compound as an internal standard (IS) to the plasma.
-
Add the antibody-conjugated magnetic beads to the plasma sample.
-
Incubate to allow the antibody to capture the this compound and the IS.
-
Use a magnetic separator to pellet the beads. Discard the supernatant.
-
Wash the beads to remove non-specific binding (e.g., with RIPA buffer and water).
-
Elute the captured peptides from the beads. This step concentrates the analyte significantly (e.g., a 33-fold enrichment factor from 1 mL of plasma to 30 µL of eluate).[3]
3. LC-MS/MS Analysis:
-
Inject the eluate into an LC-MS/MS system.
-
Separate the peptides using a suitable C18 column with a gradient of acetonitrile in formic acid.
-
Detect and quantify the analyte and IS using tandem mass spectrometry with selected reaction monitoring (SRM).
4. Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/IS) to the standard curve.
Visualizations
Caption: Immunoaffinity LC-MS/MS workflow for this compound.
Caption: Troubleshooting logic for low signal issues.
References
- 1. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. Multiplexed Quantification of Proglucagon-Derived Peptides by Immunoaffinity Enrichment and Tandem Mass Spectrometry after a Meal Tolerance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ibl-america.com [ibl-america.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. ibl-international.com [ibl-international.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. GLP-1 | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: GLP-1(9-36)amide Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Western blot analysis for the detection of GLP-1(9-36)amide and its downstream signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The molecular weight of the peptide this compound is approximately 3.3 kDa.[1] Due to its small size, it is crucial to use appropriate gel percentages and transfer conditions to ensure its retention and detection.
Q2: How can I ensure my antibody is specific to this compound and not the active form, GLP-1(7-36)amide?
Antibody selection is critical. Look for antibodies that specifically target the N-terminus of this compound.[2] Datasheets for commercial antibodies often provide cross-reactivity data. For instance, some monoclonal antibodies show less than 2% cross-reactivity with GLP-1(7-36)amide.[3] It is advisable to run peptide competition assays by pre-incubating the antibody with an excess of the target peptide (this compound) and the potential cross-reacting peptide (GLP-1(7-36)amide) to validate specificity. A significant reduction in the band intensity only in the presence of the target peptide confirms specificity.
Q3: What are some key downstream signaling proteins I can analyze via Western blot after this compound treatment?
This compound has been shown to activate several signaling pathways. Key proteins to investigate by assessing their phosphorylation status include Akt (PKB), ERK1/2, and AMPK.[4][5][6][7] For example, studies have shown that this compound can increase the phosphorylation of Akt and ERK1/2 in cardiomyocytes.[4][5][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Band or Weak Signal for this compound | Poor Transfer of a Small Peptide: Due to its low molecular weight (~3.3 kDa), this compound can easily be transferred through the membrane ("blowout"). | - Use a lower percentage polyacrylamide gel (e.g., 15-20%) or a gradient gel (e.g., 4-20%).- Optimize transfer time; shorter transfer times are often better for small peptides.- Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF).- Consider using two membranes to capture any peptide that may have passed through the first one. |
| Antibody Not Optimized: The primary antibody concentration may be too low, or the incubation time may be too short. | - Perform an antibody titration to determine the optimal concentration.- Increase the primary antibody incubation time (e.g., overnight at 4°C). | |
| Peptide Degradation: this compound is a peptide and can be susceptible to degradation by proteases. | - Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the preparation. | |
| Non-Specific Bands or High Background | Antibody Cross-Reactivity: The antibody may be cross-reacting with other forms of GLP-1 or other proteins. | - Check the antibody datasheet for specificity and cross-reactivity data.[1][3]- Run a peptide competition assay as described in the FAQs.- Use a highly specific monoclonal antibody.[1][3] |
| Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | - Increase the blocking time (e.g., 1-2 hours at room temperature).- Try different blocking agents (e.g., 5% non-fat milk, 5% BSA, or commercial blocking buffers). | |
| High Antibody Concentration: The primary or secondary antibody concentration may be too high. | - Reduce the concentration of the primary and/or secondary antibody. | |
| Inconsistent Results in Downstream Signaling | Variability in Cell/Tissue Treatment: Inconsistent timing or concentration of this compound treatment. | - Ensure precise and consistent treatment times and concentrations across all samples.- Prepare fresh dilutions of this compound for each experiment. |
| Suboptimal Phosphatase Inhibition: Degradation of phosphorylated proteins by phosphatases during sample preparation. | - Always include phosphatase inhibitors in your lysis buffer. | |
| Loading Inconsistencies: Unequal amounts of protein loaded into each well. | - Perform a protein concentration assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample.- Normalize to a loading control (e.g., β-actin, GAPDH, or tubulin) to confirm equal loading. |
Experimental Protocols
General Western Blot Protocol for this compound and Downstream Signaling
-
Sample Preparation:
-
Homogenize tissues or lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a high-percentage (for this compound) or standard percentage (for signaling proteins) polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a 0.2 µm (for this compound) or 0.45 µm PVDF or nitrocellulose membrane.
-
Optimize the transfer time and voltage to ensure efficient transfer without "blowout" of small peptides.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GLP-1(9-36)amide, anti-phospho-Akt, anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Signaling Pathway and Experimental Workflow
Caption: Signaling pathways activated by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. Anti-GLP-1 antibody [10] (ab121057) | Abcam [abcam.com]
- 2. bioporto.com [bioporto.com]
- 3. GLP-1 Monoclonal Antibody (53) (ABS 044-53-02) [thermofisher.com]
- 4. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glucagon.com [glucagon.com]
Technical Support Center: GLP-1(9-36)amide Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of GLP-1(9-36)amide, with a specific focus on the impact of freeze-thaw cycles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How many times can I freeze-thaw my this compound samples?
A1: To ensure the integrity of your this compound samples, it is strongly recommended to minimize freeze-thaw cycles. For optimal results, aliquot your stock solutions and individual samples after preparation to avoid repeated freezing and thawing of the entire batch. Based on available data, up to three freeze-thaw cycles have been shown to not significantly affect the stability of this compound in human plasma. However, stability can be influenced by the sample matrix and buffer composition. For critical applications, it is advisable to limit freeze-thaw cycles to a maximum of three.
Q2: I have subjected my this compound samples to more than three freeze-thaw cycles. What potential issues should I be aware of?
A2: Exceeding three freeze-thaw cycles may lead to a loss of peptide integrity. Potential issues include:
-
Peptide Degradation: Physical stress from ice crystal formation can lead to the cleavage of the peptide, resulting in smaller, inactive fragments.
-
Aggregation: Repeated freezing and thawing can promote the formation of peptide aggregates, which can affect biological activity and analytical measurements.
-
Reduced Bioactivity: Both degradation and aggregation can lead to a decrease in the biological activity of this compound in your assays.
If you suspect that your samples have been compromised due to multiple freeze-thaw cycles, it is recommended to use a fresh aliquot or a new batch of the peptide for your experiments.
Q3: How can I assess the stability of my this compound after freeze-thaw cycles?
A3: You can assess the stability of your samples using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can help you quantify the amount of intact this compound and identify any potential degradation products. A detailed protocol for a freeze-thaw stability study is provided in the "Experimental Protocols" section below.
Q4: What are the best practices for storing and handling this compound solutions?
A4:
-
Storage: For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C.
-
Aliquoting: Upon reconstitution, immediately aliquot the solution into single-use volumes to minimize the number of freeze-thaw cycles.
-
Thawing: When thawing, do so slowly on ice to minimize thermal stress on the peptide.
-
Avoid Vortexing: Vigorous agitation can cause peptide aggregation. Mix gently by flicking the tube or brief, low-speed centrifugation.
Quantitative Data on Freeze-Thaw Stability
The following table summarizes the available quantitative data on the impact of freeze-thaw cycles on this compound stability.
| Number of Freeze-Thaw Cycles | Sample Matrix | Analytical Method | Change in Recovery/Integrity | Reference |
| Up to 3 | Human Plasma (with DPP-4 inhibitor and aprotinin) | Radioimmunoassay (RIA) | No significant effect on recovery | [1] |
Note: Data on the impact of more than three freeze-thaw cycles is limited. It is best practice to avoid exceeding this number.
Experimental Protocols
Protocol for Assessing this compound Stability after Freeze-Thaw Cycles using HPLC
This protocol outlines a method to quantify the stability of this compound in a solution subjected to multiple freeze-thaw cycles.
1. Materials:
- This compound peptide standard
- Appropriate solvent/buffer (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector
- Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Low-protein binding microcentrifuge tubes
2. Sample Preparation: a. Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer. b. Aliquot the stock solution into multiple single-use tubes. c. Store all aliquots at -80°C.
3. Freeze-Thaw Cycling: a. Cycle 0 (Control): Thaw one aliquot on ice and immediately analyze by HPLC. This will serve as your baseline (100% integrity). b. Cycle 1-5 (or more): Subject a set of aliquots to repeated freeze-thaw cycles. A single cycle consists of freezing the sample at -80°C for at least one hour, followed by thawing on ice until completely liquid. c. After 1, 2, 3, 4, and 5 cycles, take one aliquot from the set for HPLC analysis.
4. HPLC Analysis: a. Injection Volume: 20 µL b. Flow Rate: 1 mL/min c. Detection Wavelength: 214 nm or 280 nm d. Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 20 |
| 25 | 60 |
| 30 | 90 |
| 35 | 90 |
| 40 | 20 |
| 45 | 20 |
e. Data Analysis: i. Identify the peak corresponding to intact this compound based on the retention time of the control sample (Cycle 0). ii. Integrate the peak area of the intact this compound for each sample. iii. Calculate the percentage of intact peptide remaining after each freeze-thaw cycle relative to the control (Cycle 0). iv. Monitor for the appearance of new peaks, which may indicate degradation products.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Freeze-Thaw Stability Assessment
This compound Signaling Pathways
This compound has been shown to exert biological effects through pathways that can be both dependent on and independent of the classical GLP-1 receptor (GLP-1R). Some studies suggest the existence of a distinct, exendin(9-39)-sensitive signaling pathway.
References
Technical Support Center: Optimizing In Vivo GLP-1(9-36)amide Studies with DPP-4 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals engaged in in vivo studies investigating the biological effects of GLP-1(9-36)amide. Here, you will find comprehensive guidance on selecting the appropriate Dipeptidyl Peptidase-4 (DPP-4) inhibitor, detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a DPP-4 inhibitor necessary for in vivo this compound studies?
A1: The active form of GLP-1, GLP-1(7-36)amide, is rapidly degraded in vivo by the enzyme DPP-4, resulting in the formation of the metabolite this compound.[1][2] To accurately study the specific effects of endogenously produced or exogenously administered this compound, it is often crucial to inhibit DPP-4. This prevents the rapid degradation of GLP-1(7-36)amide, thereby increasing the circulating levels of its metabolite, this compound, allowing for a more precise investigation of its physiological roles.[3]
Q2: How do I choose the most suitable DPP-4 inhibitor for my study?
A2: The choice of a DPP-4 inhibitor depends on several factors, including the animal model, the desired duration of inhibition, and the specific research question. Key parameters to consider are the inhibitor's potency (IC50), selectivity against other proteases (like DPP-8 and DPP-9), and its pharmacokinetic profile (e.g., half-life) in the chosen species.[1][4] For acute studies, an inhibitor with a shorter half-life might be preferable, whereas for chronic studies, a longer-acting inhibitor would be more suitable. The comparative data in the tables below can aid in this selection process.
Q3: What are the known downstream signaling pathways of this compound?
A3: this compound has been shown to exert biological effects that are independent of the classical GLP-1 receptor (GLP-1R).[5] Emerging evidence suggests that its actions may be mediated through alternative signaling pathways, including the activation of phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK1/2) pathways.[5] These pathways are implicated in cellular processes such as cell survival and proliferation.
Q4: Can I administer this compound directly without a DPP-4 inhibitor?
A4: Yes, it is possible to administer this compound directly to study its effects. However, using a DPP-4 inhibitor in conjunction with GLP-1(7-36)amide administration allows for the investigation of the effects of physiologically generated this compound, which may have different pharmacokinetic and pharmacodynamic properties compared to exogenous administration of the metabolite.
DPP-4 Inhibitor Comparative Data
The selection of an appropriate DPP-4 inhibitor is critical for the successful execution of in vivo this compound studies. The following tables provide a summary of key quantitative data for commonly used DPP-4 inhibitors in preclinical research to facilitate this choice.
Table 1: In Vitro Potency and Selectivity of Common DPP-4 Inhibitors
| Inhibitor | IC50 (nM) for DPP-4 | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |
| Sitagliptin | ~18 | >2600-fold | >2600-fold | [4][6] |
| Vildagliptin | ~4.6 | High | High | [7] |
| Saxagliptin | 1.3 | ~400-fold | ~75-fold | [1][8] |
| Linagliptin | ~1 | >10,000-fold | >10,000-fold | [9] |
| Alogliptin | ~5.3 | >10,000-fold | >10,000-fold | [10] |
Table 2: Recommended In Vivo Dosages of DPP-4 Inhibitors in Rodent Models
| Inhibitor | Animal Model | Route of Administration | Recommended Dose | Reference |
| Sitagliptin | Mouse | Oral gavage | 10 - 250 mg/kg | [3][11] |
| Vildagliptin | Rat | Oral gavage | 5 - 20 mg/kg/day | [12][13] |
| Saxagliptin | Rat | Oral gavage | 2.5 - 400 mg | [6] |
| Linagliptin | Mouse/Rat | Oral gavage | 5 mg/kg/day | [14][15] |
| Alogliptin | Mouse | Diet (0.03% w/w) or Oral gavage | 5 - 45 mg/kg | [10][16][17] |
| Valine-pyrrolidide | Mouse | Oral gavage / i.p. | 15 - 20.6 mg/kg | [3] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data. Below are standardized protocols for in vivo studies using DPP-4 inhibitors.
Protocol 1: Acute In Vivo DPP-4 Inhibition in Mice for GLP-1 Measurement
Objective: To measure intact GLP-1 levels following acute DPP-4 inhibition.
Materials:
-
DPP-4 inhibitor of choice (e.g., Sitagliptin)
-
Vehicle (e.g., sterile PBS or 0.5% methylcellulose)
-
Male C57BL/6J mice (8-12 weeks old)
-
Oral gavage needles
-
Blood collection tubes with DPP-4 inhibitor and protease inhibitor cocktail (e.g., EDTA tubes containing Valine-pyrrolidide and Pefabloc)[3]
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.[3]
-
Inhibitor Administration: Prepare the DPP-4 inhibitor solution in the appropriate vehicle. Administer the selected dose of the DPP-4 inhibitor (e.g., Sitagliptin at 10 mg/kg) or vehicle via oral gavage 30 minutes before the glucose challenge.[3]
-
Glucose Challenge (Optional): Administer a 2 g/kg body weight D-glucose solution via oral gavage.[3]
-
Blood Collection: Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 5, 10, 20 minutes post-glucose challenge) into pre-chilled tubes containing the inhibitor cocktail.[3]
-
Plasma Preparation: Immediately place the blood samples on ice and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
GLP-1 Measurement: Measure intact GLP-1 concentrations using a validated ELISA kit.
Protocol 2: Chronic In Vivo DPP-4 Inhibition in a Diabetic Mouse Model
Objective: To evaluate the long-term effects of DPP-4 inhibition on metabolic parameters.
Materials:
-
DPP-4 inhibitor of choice (e.g., Alogliptin)
-
Diabetic mouse model (e.g., ob/ob mice or high-fat diet/streptozotocin-induced diabetic mice)[10][17]
-
Standard or high-fat diet
-
Equipment for metabolic measurements (glucose meter, insulin ELISA kits, etc.)
Procedure:
-
Animal Model: Utilize a relevant diabetic mouse model.
-
Inhibitor Administration: Incorporate the DPP-4 inhibitor into the diet (e.g., Alogliptin at 0.03% w/w) or administer daily via oral gavage for the duration of the study (e.g., 4-10 weeks).[10][17]
-
Monitoring: Monitor body weight, food intake, and water consumption regularly.
-
Metabolic Assessments: Perform periodic assessments of fasting and postprandial blood glucose levels. At the end of the study, conduct an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT).
-
Tissue Collection: At the end of the study, collect blood for plasma analysis (e.g., insulin, triglycerides, HbA1c) and tissues (e.g., pancreas, liver) for histological or molecular analysis.[10]
Troubleshooting Guide
Issue 1: Suboptimal or no increase in intact GLP-1 levels after DPP-4 inhibitor administration.
-
Possible Cause:
-
Inadequate inhibitor dose: The dose may be insufficient for the specific animal model or strain.
-
Poor bioavailability: The formulation or route of administration may not be optimal.
-
Rapid inhibitor clearance: The chosen inhibitor may have a very short half-life in the experimental animal.
-
Incorrect sample handling: Degradation of GLP-1 in blood samples post-collection.
-
-
Solution:
-
Conduct a dose-response study to determine the optimal dose.
-
Ensure proper formulation and administration technique. Consider a different route of administration (e.g., i.p. vs. oral).
-
Choose an inhibitor with a longer half-life or consider more frequent dosing.
-
Use blood collection tubes containing a DPP-4 inhibitor and a broad-spectrum protease inhibitor cocktail and keep samples on ice at all times.[3]
-
Issue 2: High variability in experimental results between animals.
-
Possible Cause:
-
Inconsistent dosing: Variations in the administered volume or concentration of the inhibitor.
-
Animal stress: Stress from handling and procedures can influence physiological responses.
-
Biological variability: Inherent differences between individual animals.
-
-
Solution:
-
Ensure accurate and consistent dosing for all animals using calibrated equipment.
-
Properly acclimatize animals to the experimental procedures and handle them gently to minimize stress.
-
Increase the sample size per group to account for biological variability.
-
Issue 3: Unexpected off-target effects.
-
Possible Cause:
-
Lack of inhibitor selectivity: The inhibitor may be affecting other dipeptidyl peptidases (e.g., DPP-8, DPP-9) or other enzymes.
-
-
Solution:
-
Select a DPP-4 inhibitor with high selectivity (see Table 1).
-
Include appropriate control groups to assess potential off-target effects.
-
Consult the literature for known off-target effects of the chosen inhibitor.
-
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for acute in vivo DPP-4 inhibition studies.
Caption: GLP-1 processing and signaling pathways.
References
- 1. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Chronic administration of alogliptin, a novel, potent, and highly selective dipeptidyl peptidase-4 inhibitor, improves glycemic control and beta-cell function in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Deletion or Pharmacological Inhibition of Dipeptidyl Peptidase-4 Improves Cardiovascular Outcomes After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vildagliptin, a DPP4 inhibitor, alleviates diabetes-associated cognitive deficits by decreasing the levels of apoptosis-related proteins in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
- 16. Alogliptin improves survival and health of mice on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference from other GLP-1 isoforms in GLP-1(9-36)amide immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLP-1(9-36)amide immunoassays. Accurate measurement of this primary metabolite of active GLP-1 is crucial for many areas of metabolic research, and avoiding interference from other GLP-1 isoforms is a common challenge.
Frequently Asked Questions (FAQs)
Q1: What are the major GLP-1 isoforms I should be aware of when measuring this compound?
A1: Glucagon-like peptide-1 (GLP-1) is derived from proglucagon and undergoes post-translational processing, resulting in several isoforms. The biologically active forms are GLP-1(7-36)amide and GLP-1(7-37).[1] These are rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) to their respective metabolites, this compound and GLP-1(9-37).[1][2] In humans, the amidated forms, particularly GLP-1(7-36)amide, are predominant.[1][3] Therefore, when measuring this compound, it is critical to consider potential cross-reactivity with the active forms, as well as other precursor and metabolite isoforms such as GLP-1(1-36)amide and GLP-1(1-37).[4]
Q2: Why is it challenging to specifically measure this compound?
A2: The challenge lies in the high degree of sequence homology between the different GLP-1 isoforms. Many antibodies used in immunoassays may recognize epitopes shared by multiple isoforms, leading to inaccurate quantification of this compound. For instance, an antibody directed against the C-terminus of GLP-1(7-36)amide might also bind to this compound, as they share the same C-terminal sequence.[5] The specificity and sensitivity of commercially available kits for GLP-1 analysis can vary considerably.[4][6]
Q3: What is a sandwich ELISA and why is it preferred for specific this compound measurement?
A3: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) employs two different antibodies that bind to distinct epitopes on the target molecule. For specific detection of this compound, a sandwich assay would typically use a "capture" antibody that binds to one region of the peptide and a "detection" antibody that binds to a different region. This "sandwich" approach significantly enhances specificity, as it requires the presence of both epitopes for a signal to be generated, thereby minimizing cross-reactivity with other isoforms that may only contain one of the antibody binding sites.[5]
Troubleshooting Guide
Issue 1: Higher-than-expected this compound concentrations.
-
Possible Cause: Cross-reactivity with other GLP-1 isoforms. Your immunoassay may be detecting not only this compound but also other forms like GLP-1(7-36)amide or GLP-1(1-36)amide.[4][7]
-
Troubleshooting Steps:
-
Review Assay Specificity: Carefully check the manufacturer's data sheet for cross-reactivity data with other GLP-1 isoforms.
-
Perform a Specificity Test: Spike your sample matrix with known concentrations of potentially interfering isoforms (e.g., GLP-1(7-36)amide, GLP-1(7-37)) and measure the recovery. This will help you quantify the degree of cross-reactivity.
-
Consider a More Specific Assay: If cross-reactivity is confirmed to be high, you may need to switch to a more specific assay, such as a sandwich ELISA designed to be specific for this compound.[5]
-
Issue 2: Low or no detection of this compound in samples where it is expected.
-
Possible Cause 1: Degradation of this compound in the sample. Peptidases in the sample can degrade the target analyte.
-
Troubleshooting Steps:
-
Sample Handling: Ensure blood samples are collected in tubes containing appropriate protease inhibitors, such as a DPP-4 inhibitor, to prevent the degradation of GLP-1 isoforms.[8] Keep samples on ice and process them promptly.[9]
-
Storage: Store plasma samples at -80°C for long-term stability. Avoid multiple freeze-thaw cycles.[9]
-
-
Possible Cause 2: Insufficient assay sensitivity. The concentration of this compound in your samples may be below the detection limit of the assay.
-
Troubleshooting Steps:
-
Check Assay's Lower Limit of Quantification (LLOQ): Refer to the kit insert for the LLOQ and ensure it is appropriate for the expected physiological or experimental concentrations of this compound.
-
Sample Concentration: If possible, consider methods to concentrate your sample, though this may also concentrate interfering substances.
-
Use a More Sensitive Assay: Look for commercially available assays with a lower detection limit.
-
Issue 3: High variability between replicate measurements.
-
Possible Cause: Inconsistent sample handling, pipetting errors, or issues with the assay plate.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent sample collection, processing, and storage procedures for all samples.
-
Pipetting Technique: Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.
-
Plate Washing: Ensure thorough and consistent washing of the microplate wells between steps to reduce background noise.
-
Quality Controls: Always include quality control samples with known concentrations in your assay to monitor performance.
-
Quantitative Data on Cross-Reactivity
The degree of interference from other GLP-1 isoforms is a critical parameter of any this compound immunoassay. Below is a summary of cross-reactivity data from various sources.
| Assay Type/Kit | GLP-1 (1-36) amide | GLP-1 (7-36) amide | GLP-1 (9-36) amide | GLP-1 (1-37) | GLP-1 (7-37) | Glucagon | GIP | GLP-2 |
| Mercodia Total GLP-1 ELISA | 88% | 93% | 100% | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected |
| Yanaihara Institute Total GLP-1-HS ELISA | High Specificity | High Specificity | High Specificity | Low Cross-reactivity | Low Cross-reactivity | No Cross-reactivity | No Cross-reactivity | No Cross-reactivity |
| Millipore/DRG Active GLP-1 ELISA | --- | Specific | <0.2% | --- | --- | <0.2% | <0.2% | ~6% |
| Meso Scale Discovery Total GLP-1 Kit | Detected | Detected | Detected | Detected | Detected | --- | --- | --- |
| In-house RIA (Antiserum 89390) | --- | Reacts Equally | Reacts Equally | --- | --- | --- | --- | --- |
Note: This table is a compilation of data from multiple sources and assay performance may vary between lots. Always refer to the manufacturer's specific data sheet for the most accurate information.[4][7][10][11][12]
Experimental Protocols
Protocol 1: Validation of Immunoassay Specificity by Spike and Recovery
This protocol is designed to determine the extent of cross-reactivity of a this compound immunoassay with other GLP-1 isoforms.
-
Prepare Standards: Prepare a standard curve for this compound according to the assay manufacturer's instructions.
-
Prepare Spiked Samples:
-
Obtain a plasma pool (or the relevant sample matrix).
-
Spike the plasma with known concentrations of potentially interfering peptides (e.g., GLP-1(1-36)amide, GLP-1(7-36)amide, GLP-1(7-37)) at concentrations typically found in physiological or experimental conditions. Also, include a non-spiked plasma sample as a baseline.
-
-
Run the Immunoassay: Analyze the standard curve, baseline plasma, and spiked plasma samples using the this compound immunoassay.
-
Calculate Recovery: Determine the concentration of "this compound" measured in the spiked samples. The percentage of cross-reactivity can be calculated as: (Measured Concentration in Spiked Sample - Measured Concentration in Baseline Sample) / (Concentration of Spiked Peptide) * 100%
-
Interpretation: A low percentage indicates high specificity for this compound.
Visualizations
Caption: Metabolic pathway of active GLP-1 to its primary metabolite.
Caption: Workflow of a sandwich ELISA for this compound detection.
Caption: Troubleshooting logic for this compound immunoassay issues.
References
- 1. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. diagenics.co.uk [diagenics.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Specificity and sensitivity of commercially available assays for glucagon-like peptide-1 (GLP-1): implications for GLP-1 measurements in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. mesoscale.com [mesoscale.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yanaihara-inc.com [yanaihara-inc.com]
- 12. diabetesjournals.org [diabetesjournals.org]
Best practices for storing synthetic GLP-1(9-36)amide peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling synthetic GLP-1(9-36)amide peptide. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C or -80°C, protected from light.[1][2][3][4] For long-term storage, -80°C is preferable.[2][4] It is crucial to keep the vial tightly sealed in a desiccated environment to prevent moisture absorption and degradation.[1][4]
Q2: What is the shelf-life of the lyophilized peptide?
A2: When stored correctly at -20°C or below, lyophilized peptides can be stable for several years.[1][5] However, the specific stability of this compound can depend on the manufacturer and the purity of the product. Always refer to the manufacturer's datasheet for specific expiry dates.
Q3: How do I properly reconstitute the this compound peptide?
A3: Before opening the vial, allow it to warm to room temperature to prevent condensation, which can introduce moisture and degrade the peptide.[1] Reconstitute the peptide using a sterile, appropriate solvent. A common solvent for this compound is 0.025% acetic acid in sterile water, which allows solubility up to 2 mg/ml.[6] For use in cell culture, it is advisable to use a sterile buffer as the solvent.
Q4: How should I store the reconstituted peptide solution?
A4: Reconstituted peptide solutions are significantly less stable than their lyophilized form. For short-term storage, solutions can be kept at 2-8°C for a few weeks.[3] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C for up to a month.[7][8] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][2]
Q5: What factors can lead to the degradation of this compound?
A5: Several factors can contribute to the degradation of the peptide:
-
Temperature: Higher temperatures accelerate degradation.[3]
-
Moisture: Water can cause hydrolysis of the peptide bonds.[3][5]
-
Oxygen: Oxidation, particularly of certain amino acid residues, can occur with exposure to air.[1][5]
-
Light: Exposure to light can also lead to degradation.[1][3]
-
Repeated Freeze-Thaw Cycles: This can physically damage the peptide structure.[2][3]
-
pH: Extreme pH values can lead to hydrolysis and other chemical modifications.
-
Enzymatic Degradation: If the storage solution is contaminated with proteases, the peptide will be degraded. The primary in vivo degradation of GLP-1(7-36) to this compound is mediated by the enzyme dipeptidyl peptidase-4 (DPP-4).[9][10][11] While this specific cleavage has already occurred to produce the synthetic peptide, other proteases can still degrade it.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity in my experiment. | Peptide degradation due to improper storage. | Review storage conditions. Ensure the lyophilized peptide was stored at -20°C or -80°C and the reconstituted solution was stored appropriately and not subjected to multiple freeze-thaw cycles. |
| Incomplete reconstitution or incorrect concentration. | Ensure the peptide is fully dissolved in the recommended solvent. Verify the concentration calculation and the accuracy of your pipetting. | |
| Presence of interfering substances in the experiment. | Check all buffers and reagents for compatibility with the peptide and the assay. | |
| Precipitation observed in the reconstituted peptide solution. | Poor solubility in the chosen solvent. | Use the recommended solvent (e.g., 0.025% acetic acid).[6] Gentle vortexing or sonication may aid in dissolving the peptide. |
| Peptide concentration is too high. | Try reconstituting at a lower concentration. | |
| The solution has been stored for too long or at an improper temperature. | Prepare fresh solutions for each experiment if possible. If storing, ensure it is at the correct temperature and for the recommended duration. | |
| Inconsistent results between experiments. | Aliquoting issues. | Ensure that aliquots are of a consistent volume and concentration. Use low-protein-binding tubes to prevent peptide loss. |
| Variability in experimental conditions. | Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. | |
| Degradation of a single stock solution over time. | Use freshly prepared aliquots for each experiment to avoid degradation from repeated use of a single stock. |
Data Presentation: Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Several weeks (short-term)[2] | Not recommended for long-term storage. |
| 4°C (Refrigerator) | A few weeks to months (short-term)[3] | Acceptable for short durations. | |
| -20°C | Several months to years (long-term)[1][3][5] | Recommended for long-term storage. | |
| -80°C | Several months to years (long-term)[2][4] | Optimal for long-term storage. | |
| Reconstituted Solution | 2-8°C (Refrigerator) | Up to a few weeks[3] | For short-term use. |
| -20°C | Up to one month[7][8] | Recommended for storing aliquots. Avoid repeated freeze-thaw cycles. | |
| -80°C | Up to six months[8] | Optimal for longer-term storage of aliquots. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Synthetic this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing inside the vial upon opening.[1]
-
Solvent Preparation: Prepare the desired sterile solvent. For a stock solution, 0.025% acetic acid in sterile, deionized water is recommended.[6] For direct use in cell-based assays, a sterile, neutral pH buffer (e.g., PBS) may be more appropriate, but solubility should be confirmed.
-
Reconstitution: Carefully open the vial and add the appropriate volume of the prepared solvent to achieve the desired stock concentration.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. If necessary, brief sonication can be used.
-
Aliquoting and Storage: If the entire volume will not be used immediately, aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[1][3]
Visualizations
Caption: Troubleshooting workflow for reduced peptide activity.
Caption: Recommended workflow for handling synthetic peptides.
References
- 1. genscript.com [genscript.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. jpt.com [jpt.com]
- 5. jpt.com [jpt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. GLP-1 (9-36) amide | GLP-1 (7-36) Metabolite | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Accounting for the Rapid Metabolism of GLP-1(9-36)amide In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the rapid in vivo metabolism of GLP-1(9-36)amide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for GLP-1(7-36)amide, and how is this compound formed?
A1: The primary metabolic pathway of the active glucagon-like peptide-1 (GLP-1), GLP-1(7-36)amide, involves rapid enzymatic degradation. The enzyme dipeptidyl peptidase-IV (DPP-IV) cleaves the N-terminal dipeptide (His-Ala) from GLP-1(7-36)amide.[1][2][3] This cleavage results in the formation of the major metabolite, this compound.[1][2][3] This process is extremely efficient, leading to a very short in vivo half-life for the parent molecule.[1]
Q2: How quickly is this compound metabolized in vivo?
A2: this compound itself is subject to further metabolic degradation. Its plasma half-life is reported to be in the range of 3.5 to 5.3 minutes in various species, which, while short, is longer than the 1-2 minute half-life of its precursor, GLP-1(7-36)amide.[1][4] Further cleavage of this compound by enzymes such as neutral endopeptidase 24.11 (NEP 24.11) can lead to the formation of smaller, biologically active fragments like GLP-1(28-36)amide.[3]
Q3: What are the known biological activities of this compound?
A3: Initially considered an inactive metabolite, this compound is now recognized to possess distinct biological activities. These effects are often independent of the classical GLP-1 receptor.[1] Documented activities include:
-
Cardioprotective effects: It has been shown to improve cardiac function and protect against ischemia-reperfusion injury.
-
Insulinomimetic and glucoregulatory effects: this compound can reduce blood glucose levels, although this effect is generally less potent than that of GLP-1(7-36)amide.[4][5]
-
Vascular effects: It can induce vasodilation.
-
Neuroprotective effects: Studies suggest it may have a role in improving synaptic plasticity and memory.
Q4: Which enzymes are primarily responsible for the degradation of this compound?
A4: While DPP-IV is responsible for the formation of this compound from GLP-1(7-36)amide, its subsequent breakdown is mediated by other enzymes. Neutral endopeptidase 24.11 (NEP 24.11) is a key enzyme involved in the further cleavage of GLP-1 peptides, including this compound.[2] The kidneys also play a significant role in the clearance and final elimination of this compound from circulation.
Troubleshooting Guides
Issue 1: Inconsistent or undetectable levels of this compound in plasma samples.
-
Possible Cause: Inadequate sample handling leading to ex vivo degradation. DPP-IV and other proteases remain active in collected blood samples.
-
Troubleshooting Steps:
-
Use appropriate collection tubes: Collect blood samples in tubes containing a DPP-IV inhibitor (e.g., sitagliptin, vildagliptin) and a broad-spectrum protease inhibitor cocktail.
-
Immediate cooling and processing: Place samples on ice immediately after collection and process them to plasma by centrifugation at 4°C as soon as possible.
-
Proper storage: Store plasma samples at -80°C until analysis to prevent degradation.
-
Issue 2: Difficulty in differentiating between GLP-1(7-36)amide and this compound in immunoassays.
-
Possible Cause: Use of an immunoassay that does not specifically distinguish between the N-terminus of the two peptides.
-
Troubleshooting Steps:
-
Utilize specific ELISAs: Employ sandwich ELISA kits that use two antibodies: one targeting the C-terminus (common to both peptides) and another specifically targeting the N-terminus of either GLP-1(7-36)amide or this compound.
-
Consider alternative methods: For definitive quantification and differentiation, consider using liquid chromatography-mass spectrometry (LC-MS), which can distinguish between the two molecules based on their mass-to-charge ratio.
-
Issue 3: High variability in pharmacokinetic data for this compound.
-
Possible Cause: Differences in experimental conditions, animal models, or analytical methods.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure consistent administration routes, dosing, and sampling times across all experimental subjects.
-
Control for physiological variables: Factors such as fasting state and anesthesia can influence peptide metabolism and clearance. These should be kept constant.
-
Validate analytical methods: Thoroughly validate the accuracy, precision, and sensitivity of the chosen analytical method (ELISA, RIA, or LC-MS) for this compound in the relevant biological matrix.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of GLP-1(7-36)amide and this compound
| Parameter | GLP-1(7-36)amide | This compound | Species | Reference |
| Plasma Half-life (t½) | 1-2 min | 3.5 ± 0.2 min | Pig | [1] |
| ~2 min | 3.3 ± 0.4 min | Human | [4] | |
| Metabolic Clearance Rate (MCR) | - | 19.5 ± 1.8 ml·kg⁻¹·min⁻¹ | Pig | [1] |
Experimental Protocols
Protocol 1: In Vivo Half-Life Determination of this compound
-
Animal Model: Anesthetized pigs are a suitable model.
-
Catheterization: Insert catheters for infusion and blood sampling.
-
DPP-IV Inhibition (Optional but Recommended): To study the intrinsic metabolism of this compound without interference from the degradation of any co-administered GLP-1(7-36)amide, a DPP-IV inhibitor (e.g., valine-pyrrolidide) can be administered prior to the infusion.
-
Infusion: Infuse a known concentration of synthetic this compound intravenously at a constant rate to achieve steady-state plasma concentrations.
-
Blood Sampling: Collect blood samples at regular intervals during and after the cessation of the infusion. Samples should be collected in tubes containing DPP-IV and protease inhibitors.
-
Sample Processing: Immediately place blood on ice and centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Quantification: Measure this compound concentrations in plasma samples using a specific and validated assay (e.g., N-terminal specific ELISA or LC-MS).
-
Calculation: After subtracting baseline endogenous levels, calculate the plasma half-life (t½) from the decay curve of peptide concentrations after stopping the infusion using log-linear regression analysis.
Protocol 2: In Vitro Hepatocyte Metabolism Assay
-
Hepatocyte Preparation: Thaw and prepare cryopreserved primary hepatocytes from the species of interest (e.g., human, mouse, dog) according to the supplier's instructions.
-
Cell Seeding: Seed hepatocytes in appropriate culture plates and allow them to attach and form a monolayer.
-
Compound Incubation: Prepare a solution of this compound in a suitable vehicle and add it to the hepatocyte cultures.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the culture medium and/or cell lysate.
-
Reaction Termination: Stop the metabolic process in the collected samples, for example, by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: Analyze the samples using LC-MS to quantify the remaining parent peptide (this compound) and identify any metabolites formed.
-
Data Analysis: Plot the concentration of the parent peptide against time to determine the rate of metabolism and calculate the in vitro half-life.
Mandatory Visualization
References
Optimizing dosage and administration route for GLP-1(9-36)amide in animal studies
Technical Support Center: GLP-1(9-36)amide Animal Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting tips for optimizing the dosage and administration route of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent models (mice, rats)?
A1: The recommended starting dose for this compound in rodent models can vary depending on the study's objective. For acute metabolic studies, a common range is 10 to 100 nmol/kg. For chronic studies involving continuous infusion via osmotic pumps, doses are often lower, in the range of 1 to 5 nmol/kg/day. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions and animal strain.
Q2: What are the most common routes of administration for this compound in animal studies, and what are their pros and cons?
A2: The most common administration routes are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).
-
Intravenous (IV): Ensures immediate and complete bioavailability. It is ideal for acute pharmacokinetic and pharmacodynamic studies. However, it can be technically challenging, especially for repeated dosing, and may induce stress in the animals.
-
Intraperitoneal (IP): Offers rapid absorption, though slightly slower than IV. It is a common route for bolus injections in rodents. Variability in injection placement can affect absorption rates.
-
Subcutaneous (SC): Provides slower, more sustained absorption, mimicking therapeutic administration in humans. This route is often preferred for chronic studies and can be less stressful for the animals than IV or IP injections. Osmotic pumps are typically implanted subcutaneously for continuous delivery.
Q3: What is the stability of this compound in solution?
A3: this compound is a peptide and can be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquots can be stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. For in-vivo studies using osmotic pumps, the stability of the peptide at 37°C for the duration of the experiment should be confirmed, potentially by including a stabilizing agent like albumin in the vehicle.
Q4: What is the primary signaling pathway for this compound?
A4: Unlike the full-length GLP-1(7-36)amide which signals through the canonical GLP-1 receptor (GLP-1R) leading to cAMP production, this compound is thought to act through alternative pathways. One proposed mechanism involves its binding to a yet-unidentified receptor, leading to the activation of the PI3K/Akt signaling pathway. This can result in increased glucose uptake and nitric oxide (NO) production in endothelial cells.
Caption: Proposed signaling pathway for this compound.
Troubleshooting Guide
Issue 1: High variability in blood glucose measurements between animals in the same treatment group.
-
Possible Cause 1: Injection Technique. Inconsistent IP injection placement (e.g., into the fat pad or cecum) can lead to variable absorption rates.
-
Solution: Ensure all personnel are properly trained in IP injection techniques for the specific rodent model. Consider using a shorter needle to avoid injecting into deeper organs. For critical studies, consider the SC or IV route for more consistent absorption.
-
-
Possible Cause 2: Animal Stress. Handling and injection can induce a stress response, leading to fluctuations in blood glucose.
-
Solution: Acclimatize animals to handling and mock injections for several days before the experiment. Perform procedures in a quiet environment and at the same time each day to minimize circadian effects.
-
-
Possible Cause 3: Vehicle Effects. The vehicle used to dissolve the peptide may have its own biological effects.
-
Solution: Always include a vehicle-only control group. Ensure the vehicle is pH-neutral and non-toxic. A common vehicle is sterile saline with a small amount of bovine serum albumin (BSA) to prevent the peptide from adhering to plastic surfaces.
-
Caption: Troubleshooting high variability in experimental results.
Issue 2: No significant effect observed compared to the vehicle control group.
-
Possible Cause 1: Inadequate Dose. The dose may be too low to elicit a measurable response in your specific animal model or under your experimental conditions.
-
Solution: Perform a dose-response study with a wider range of concentrations. Consult the literature for doses used in similar studies.
-
-
Possible Cause 2: Peptide Degradation. The peptide may have degraded during storage or after reconstitution.
-
Solution: Use a fresh batch of peptide and prepare solutions immediately before use. Verify the biological activity of the peptide in an in-vitro assay if possible.
-
-
Possible Cause 3: Rapid Clearance. this compound has a short half-life in circulation. The timing of your measurements may be missing the peak effect.
-
Solution: Conduct a time-course experiment to determine the optimal time point for measuring your endpoint after administration. For sustained effects, consider continuous infusion using an osmotic pump.
-
Experimental Protocols
Protocol: Acute Intraperitoneal this compound Administration in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week. Handle the mice daily for 3-4 days prior to the experiment to reduce stress.
-
Fasting: Fast the mice for 5-6 hours before the experiment, with free access to water.
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile saline to a stock concentration of 1 mg/mL. Further dilute to the desired final concentration for injection (e.g., for a 100 nmol/kg dose in a 25g mouse, the injection volume should be around 100-200 µL). Prepare a vehicle-only control (sterile saline).
-
Baseline Measurement: Take a baseline blood glucose measurement from the tail vein using a glucometer.
-
Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.
-
Post-injection Measurements: Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.
-
Data Analysis: Analyze the change in blood glucose from baseline for each group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Caption: Workflow for an acute this compound study in mice.
Quantitative Data Summary
Table 1: Recommended Dosage Ranges for this compound in Rodent Studies
| Study Type | Administration Route | Typical Dosage Range | Animal Model |
| Acute Metabolic Study | Intravenous (IV) | 10 - 100 nmol/kg (bolus) | Mouse, Rat |
| Intraperitoneal (IP) | 25 - 250 nmol/kg (bolus) | Mouse, Rat | |
| Chronic Study | Subcutaneous (SC) Pump | 1 - 5 nmol/kg/day | Mouse, Rat |
| Pharmacokinetic Study | Intravenous (IV) | 5 - 20 nmol/kg (bolus) | Rat |
Table 2: Pharmacokinetic Parameters of this compound in Rats (IV Bolus)
| Parameter | Value | Unit |
| Half-life (t½) | 4 - 6 | minutes |
| Volume of Distribution (Vd) | 0.2 - 0.4 | L/kg |
| Clearance (CL) | 30 - 50 | mL/min/kg |
Note: These values are approximate and can vary based on the animal strain, age, and experimental conditions. They should be used as a general guideline.
Technical Support Center: Validating the Specificity of a New GLP-1(9-36)amide Antibody
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for validating the specificity of a new antibody targeting GLP-1(9-36)amide.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to validate the specificity of a new this compound antibody?
The initial validation should focus on confirming the antibody's ability to recognize this compound while demonstrating minimal to no cross-reactivity with related peptides. The key steps are:
-
Peptide Array or Dot Blot: Screen the antibody against a panel of immobilized peptides, including this compound, the precursor GLP-1(7-36)amide, full-length GLP-1(1-37), and other related proglucagon-derived peptides like glucagon and oxyntomodulin.[1][2][3][4][5] This provides a rapid assessment of on-target binding and off-target cross-reactivity.
-
Competitive ELISA: This is a crucial quantitative method. By pre-incubating the antibody with increasing concentrations of various peptides before adding it to a this compound-coated plate, you can determine the concentration of each peptide required to inhibit antibody binding. This will quantitatively assess the antibody's specificity.
-
Western Blotting: Use cell lysates or tissue homogenates from sources known to contain GLP-1. A specific antibody should ideally detect a band at the correct molecular weight for this compound. Include positive controls (recombinant or synthetic this compound) and negative controls (lysates from cells that do not produce GLP-1).
Q2: What are the essential positive and negative controls for my validation experiments?
Proper controls are fundamental for interpreting your results accurately.
| Control Type | Description | Purpose |
| Positive Controls | ||
| Synthetic this compound Peptide | The pure target peptide. | To confirm the antibody can bind its intended target in various assays (ELISA, Western Blot, Dot Blot). |
| Cell/Tissue Lysates with Endogenous GLP-1 | Lysates from intestinal L-cells or pancreatic alpha-cells, where proglucagon is processed. | To verify the antibody can detect the native protein in a complex biological sample. |
| Negative Controls | ||
| GLP-1(7-36)amide Peptide | The precursor peptide to this compound, differing by only two N-terminal amino acids.[6][7] | To assess cross-reactivity with the closely related active form of GLP-1. Many commercial antibodies show some level of cross-reactivity.[4][8] |
| Other Proglucagon Peptides | Glucagon, GLP-2, Oxyntomodulin. | To ensure the antibody does not recognize other peptides derived from the same prohormone.[1] |
| Unrelated Peptides | A random peptide of similar size. | To check for non-specific binding. |
| Knockout/Knockdown Samples | Lysates from cells or tissues where the proglucagon gene (GCG) has been knocked out or its expression is silenced. | The "gold standard" negative control to confirm that the signal is dependent on the presence of the target. |
Q3: My antibody shows some cross-reactivity with GLP-1(7-36)amide. Is it still usable?
This is a common issue. Whether the antibody is usable depends on the degree of cross-reactivity and the intended application.
-
Quantification (ELISA): If the cross-reactivity is low (e.g., <5%) and consistent, you may be able to proceed, but it's crucial to characterize it thoroughly.[4] For precise quantification of only the metabolite, a highly specific antibody with <1% cross-reactivity is ideal.[1][2][3]
-
Immunohistochemistry (IHC)/Immunofluorescence (IF): Low cross-reactivity might be acceptable if the localization of the precursor and the metabolite are known to be distinct in the tissue of interest. However, co-localization would make interpretation difficult.
-
Western Blotting: If the precursor and metabolite can be separated by size on the gel, some cross-reactivity may be tolerated.
It's essential to document the cross-reactivity percentage, which can be determined via competitive ELISA.
Q4: How can I confirm that my antibody is detecting the endogenous this compound and not just an artifact?
Confirming detection of the endogenous peptide requires multiple lines of evidence:
-
Physiological Regulation: Treat cells or animals with stimuli known to increase GLP-1 secretion (e.g., glucose, fatty acids) followed by DPP-4 activity. A specific antibody should show an increased signal corresponding to the expected rise in this compound. Conversely, treatment with a DPP-4 inhibitor should reduce the signal.[6][9]
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This is a definitive method. Use your antibody to pull down its target from a complex biological sample (like plasma). Then, analyze the pulled-down protein using mass spectrometry to confirm its identity as this compound.[10]
-
Knockout Validation: The signal from your antibody should be absent in tissue or plasma from a proglucagon knockout animal. This is the most robust method for confirming specificity.
Troubleshooting Guides
Scenario 1: High Background in ELISA
Problem: You are observing a high signal in your negative control wells, making it difficult to distinguish the specific signal.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or use a commercial blocking buffer). Increase blocking time to 2 hours at room temperature or overnight at 4°C. |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. Start with a more dilute concentration. |
| Inadequate Washing | Increase the number of wash steps (from 3 to 5) and the volume of wash buffer. Ensure vigorous washing, especially after the antibody incubation steps. |
| Non-specific Binding | Add a detergent like Tween-20 (0.05%) to your wash buffers and antibody dilution buffers. |
| Poor Quality Plates | Try plates from a different manufacturer that are specifically designed for high-protein binding ELISAs. |
Scenario 2: No Signal or Weak Signal in Western Blot
Problem: You are not detecting any band, or the band for this compound is very faint, even in positive controls.
| Possible Cause | Troubleshooting Step |
| Poor Protein Transfer | This compound is a small peptide (~3 kDa). Use a lower percentage acrylamide gel (e.g., 15-20% Tris-Tricine gel) and a smaller pore size membrane (0.2 µm PVDF). Optimize transfer time and voltage; over-transferring small peptides is common. |
| Antibody Not Suitable for WB | Not all antibodies that work in ELISA or IHC are effective in Western blotting because the protein is denatured. Check the antibody datasheet for validated applications. |
| Insufficient Protein Load | Increase the amount of protein loaded per well. For tissue lysates, you may need 30-50 µg. |
| Antigen Masking | Ensure your lysis buffer does not contain harsh detergents that could mask the epitope. |
| Inactive Secondary Antibody/Substrate | Test the secondary antibody and substrate with a positive control (e.g., a dot blot of the primary antibody). |
Scenario 3: Non-Specific Staining in Immunohistochemistry (IHC)
Problem: You observe staining in tissues or cell types that should not express the target peptide.
| Possible Cause | Troubleshooting Step |
| Primary Antibody Concentration Too High | This is the most common cause. Perform a detailed titration of the primary antibody to find the concentration that gives the best signal-to-noise ratio. |
| Cross-Reactivity | The antibody may be cross-reacting with other peptides. Perform a pre-absorption control: incubate the antibody with an excess of the target peptide (this compound) before applying it to the tissue. A specific signal should be abolished. To test for cross-reactivity, pre-absorb with related peptides like GLP-1(7-36)amide.[11] |
| Endogenous Peroxidase/Biotin Activity | If using HRP-based detection, ensure you have an effective peroxidase quenching step (e.g., with 3% H₂O₂). If using a biotin-based system, use an avidin/biotin blocking kit. |
| Inadequate Blocking | Use a blocking serum from the same species as the secondary antibody. Increase blocking time. |
| Antigen Retrieval Issues | Over-fixation can cause non-specific binding. Optimize the antigen retrieval method (heat-induced vs. enzymatic) and duration. |
Experimental Protocols & Data
Protocol 1: Competitive ELISA for Specificity Assessment
-
Coating: Coat a 96-well high-binding ELISA plate with synthetic this compound (1-2 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the plate with 3% BSA in PBST for 2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate a fixed, sub-saturating concentration of your new antibody with serial dilutions of competitor peptides (this compound, GLP-1(7-36)amide, Glucagon, etc.) for 1 hour at room temperature.
-
Incubation: Add the antibody-peptide mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (step 2).
-
Detection: Add an HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 2).
-
Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction with 1M H₂SO₄.
-
Reading: Read the absorbance at 450 nm.
Data Presentation: Competitive ELISA Results
| Competitor Peptide | IC₅₀ (nM) | % Cross-Reactivity |
| This compound | 1.5 | 100% |
| GLP-1(7-36)amide | 150 | 1.0% |
| Glucagon | > 10,000 | < 0.01% |
| GLP-2 | > 10,000 | < 0.01% |
| Oxyntomodulin | > 10,000 | < 0.01% |
| % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Competitor Peptide) x 100 |
Protocol 2: Western Blotting for Small Peptides
-
Sample Preparation: Prepare lysates from control cells/tissues in RIPA buffer with protease inhibitors. Add synthetic peptide controls as needed.
-
Gel Electrophoresis: Separate 30-50 µg of protein on a 16% Tris-Tricine gel. This system provides better resolution for small peptides than standard Laemmli gels.
-
Transfer: Transfer the proteins to a 0.2 µm PVDF membrane for 45 minutes at a constant voltage (e.g., 100V).
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new this compound antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 6).
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for validating a new this compound antibody.
This compound Signaling Pathway
The signaling pathway for this compound is still under investigation but is thought to be distinct from the canonical GLP-1 receptor pathway used by GLP-1(7-36)amide. It may involve alternative receptors and downstream effectors.[12][13][14]
Caption: Putative signaling pathway for this compound.
References
- 1. GLP-1 Monoclonal Antibody (4) (ABS 033-04-02) [thermofisher.com]
- 2. novusbio.com [novusbio.com]
- 3. novusbio.com [novusbio.com]
- 4. bioporto.com [bioporto.com]
- 5. bioporto.com [bioporto.com]
- 6. ibl-international.com [ibl-international.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. GLP-1 Monoclonal Antibody (53) (ABS 044-53-02) [thermofisher.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ovid.com [ovid.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. glucagon.com [glucagon.com]
Validation & Comparative
A Comparative Analysis of GLP-1(7-36)amide and its Metabolite, GLP-1(9-36)amide
A comprehensive guide for researchers and drug development professionals on the distinct biological activities and signaling pathways of the active form of Glucagon-Like Peptide-1 and its primary metabolite.
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, with its full biological activity primarily attributed to the circulating form, GLP-1(7-36)amide. However, this active peptide is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) into GLP-1(9-36)amide, which is the predominant form in postprandial plasma.[1][2] While initially considered an inactive metabolite, emerging evidence suggests that this compound possesses its own unique biological functions, particularly in the cardiovascular system, often acting through mechanisms distinct from its precursor. This guide provides a detailed comparison of the biological activities of GLP-1(7-36)amide and this compound, supported by experimental data and methodological insights.
Comparative Biological Activities
The primary distinction between GLP-1(7-36)amide and this compound lies in their effects on insulin secretion and glucose metabolism. GLP-1(7-36)amide is a potent stimulator of glucose-dependent insulin secretion, whereas this compound is largely inactive in this regard and may even act as a weak antagonist at the classical GLP-1 receptor (GLP-1R).[1][3][4] However, studies in both animal models and humans have revealed that this compound may have subtle, independent effects on glucose disposal and significant cardiovascular actions.[5][6][7]
Pancreatic β-Cell Function and Glucose Homeostasis
| Parameter | GLP-1(7-36)amide | This compound | Key Findings |
| Insulin Secretion | Potentiation of glucose-stimulated insulin secretion.[1][2] | No significant effect on insulin secretion; does not antagonize the insulinotropic effect of GLP-1(7-36)amide.[1][7] | In healthy humans, GLP-1(7-36)amide significantly increased the acute insulin response to glucose, while this compound had no measurable effect.[1] |
| Glucose Tolerance | Improves intravenous glucose tolerance.[1] | Does not measurably affect glucose tolerance in healthy humans.[1] | GLP-1(7-36)amide and GLP-1(7-37) significantly increased the glucose disappearance constant, while this compound did not.[1] |
| Postprandial Glycemia | Reduces fasting and postprandial glucose concentrations.[6][8] | Modestly reduces postprandial glycemia, independent of insulin and glucagon secretion.[6][8] | In healthy volunteers, this compound infusion resulted in a small but significant reduction in the postprandial rise in glycemia.[6][8] |
| Gastric Emptying | Delays gastric emptying.[6][8] | No effect on gastric emptying.[6][8] | Studies in healthy volunteers showed that GLP-1(7-36)amide, but not this compound, delayed gastric emptying.[6][8] |
| Glucagon Secretion | Lowers glucagon levels.[6][8] | No effect on glucagon levels.[6][8] | Infusion of GLP-1(7-36)amide, but not this compound, lowered glucagon concentrations in healthy subjects.[6][8] |
Cardiovascular Effects
Both GLP-1(7-36)amide and its metabolite have demonstrated direct effects on the cardiovascular system, including cardioprotection and vasodilation, though their mechanisms of action appear to differ.[5][9]
| Parameter | GLP-1(7-36)amide | This compound | Key Findings |
| Cardioprotection | Exerts cardioprotective actions, improving functional recovery and reducing infarct size after ischemia-reperfusion injury.[10] | Also exerts cardioprotective effects, improving cardiomyocyte viability and reducing apoptosis after ischemia-reperfusion.[10][11] | Both peptides have been shown to increase the phosphorylation of ERK1/2 and Akt in cardiomyocytes.[10] The cardioprotective effects of this compound are preserved in GLP-1R knockout mice, suggesting a GLP-1R-independent mechanism.[5] |
| Vasodilation | Induces vasodilation. | Induces vasodilation, an effect that is independent of the known GLP-1R.[5][12] | The vasodilatory effects of both peptides in mesenteric arteries were abolished by a nitric oxide synthase (NOS) inhibitor, suggesting a reliance on the NOS/cGMP pathway.[5] |
| Coronary Flow | Increases coronary flow. | Increases coronary flow, even in the absence of a functional GLP-1R.[5] | In isolated mouse hearts, both GLP-1(7-36)amide and this compound increased coronary flow in both wild-type and GLP-1R knockout mice.[5] |
Signaling Pathways
The distinct biological activities of GLP-1(7-36)amide and this compound are a direct consequence of their differential engagement with cellular signaling pathways.
GLP-1(7-36)amide Signaling
GLP-1(7-36)amide primarily exerts its effects through the canonical GLP-1 receptor, a G-protein coupled receptor.[13][14] Activation of the GLP-1R in pancreatic β-cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[2][13][14] This cascade ultimately results in the potentiation of glucose-stimulated insulin secretion.
This compound Signaling
The signaling mechanisms of this compound are less well-defined and appear to be independent of the classical GLP-1R.[5][10] In cardiovascular tissues, its effects are often mediated through pathways involving phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase 1/2 (ERK1/2).[10] There is also evidence for the involvement of a yet-to-be-identified receptor that is sensitive to the GLP-1R antagonist exendin(9-39).[3][10]
Experimental Protocols
The following outlines a general experimental workflow for comparing the in vivo effects of GLP-1(7-36)amide and this compound on glucose metabolism in human subjects, based on methodologies described in the literature.[1][6][8]
Intravenous Glucose Tolerance Test (IVGTT)
Objective: To assess the effects of GLP-1 peptides on insulin secretion and glucose tolerance.
Protocol:
-
Subject Preparation: Healthy human volunteers are fasted overnight.
-
Catheterization: Intravenous catheters are placed in both arms, one for infusion and one for blood sampling.
-
Peptide Infusion: A continuous intravenous infusion of either saline (placebo), GLP-1(7-36)amide, or this compound is initiated.
-
Glucose Bolus: After a baseline period, a bolus of glucose (e.g., 0.3 g/kg body weight) is administered intravenously.
-
Blood Sampling: Blood samples are collected at frequent intervals before and after the glucose bolus for the measurement of glucose, insulin, C-peptide, and GLP-1 concentrations.
-
Data Analysis: Parameters such as the acute insulin response to glucose (AIRg) and the glucose disappearance constant (Kg) are calculated to assess β-cell function and glucose tolerance, respectively.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 3. glucagon.com [glucagon.com]
- 4. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. GLP-1-(9-36) amide reduces blood glucose in anesthetized pigs by a mechanism that does not involve insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glucagon-like peptide-1 metabolite GLP-1-(9-36) amide reduces postprandial glycemia independently of gastric emptying and insulin secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms for the cardiovascular effects of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Signalling pathways activated by glucagon-like peptide-1 (7-36) amide in the rat heart and their role in protection against ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Differential Signaling of GLP-1(9-36)amide and Exendin-4 in Cardiomyocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling effects of GLP-1(9-36)amide, a metabolite of glucagon-like peptide-1 (GLP-1), and exendin-4, a potent GLP-1 receptor (GLP-1R) agonist, on cardiomyocytes. The information presented is supported by experimental data to aid in understanding their distinct and overlapping cardioprotective mechanisms.
Core Findings: Divergent Pathways to Cardioprotection
Both this compound and exendin-4 demonstrate significant cardioprotective effects; however, they achieve these outcomes through distinct receptor interactions.[1][2][3] While exendin-4 functions as a classical GLP-1R agonist, this compound exerts its effects via a novel, yet to be fully characterized, receptor that is sensitive to the GLP-1R antagonist, exendin(9-39).[1][2][4][5][6] This fundamental difference has significant implications for their downstream signaling cascades and potential therapeutic applications.
Quantitative Comparison of Cardioprotective and Signaling Effects
The following tables summarize the quantitative data from key comparative studies, highlighting the differential impact of this compound and exendin-4 on cardiomyocyte function and signaling pathways.
Table 1: Cardioprotective Effects Following Ischemia-Reperfusion (I/R) Injury
| Parameter | Control | This compound (0.3 nM) | Exendin-4 (3 nM) | Reference |
| Infarct Size (% of risk area) | 63.4 ± 5.1 | 42.8 ± 7.2 | 29.8 ± 4.8 | [7] |
| LVDP Recovery (% of baseline) | 38.4 ± 2.7 | 58.1 ± 4.6 | 63.1 ± 4.7 | [7] |
LVDP: Left Ventricular Developed Pressure
Table 2: Activation of Key Pro-Survival Signaling Pathways
| Signaling Molecule | Treatment | Fold Increase vs. Control | P-value | Reference |
| p-Akt/Total Akt | This compound | ~2.5 | < 0.001 | [8] |
| Exendin-4 | ~2.8 | < 0.001 | [8] | |
| p-ERK1/2/Total ERK1/2 | This compound | ~2.2 | < 0.001 | [8] |
| Exendin-4 | ~2.0 | < 0.001 | [8] | |
| p-CREB/Total CREB | This compound | ~1.5 | = 0.031 | [8] |
| Exendin-4 | ~1.6 | = 0.031 | [8] | |
| cAMP Formation | This compound (100 nM) | ~2.0 | < 0.001 | [8] |
| Exendin-4 (100 nM) | ~2.2 | < 0.001 | [8] |
Data are derived from studies on cultured neonatal mouse cardiomyocytes.
Signaling Pathway Diagrams
The diagrams below illustrate the distinct signaling pathways activated by exendin-4 and this compound in cardiomyocytes.
Caption: Exendin-4 signaling pathway in cardiomyocytes.
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Phosphorylation
-
Cell Culture and Treatment: Neonatal mouse cardiomyocytes are cultured under standard conditions.[8] For normoxic experiments, cells are treated with either this compound or exendin-4 at specified concentrations for a designated time.[8]
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Akt, ERK1/2, and CREB overnight at 4°C.[8]
-
Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.[8]
cAMP Formation Assay
-
Cell Culture and Treatment: Cardiomyocytes are plated in multi-well plates and grown to confluence.[8][9] Cells are then treated with various concentrations of this compound or exendin-4 in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a specified time.[10]
-
Cell Lysis: The culture medium is removed, and cells are lysed with the lysis buffer provided in a commercial cAMP enzyme immunoassay (EIA) kit.
-
cAMP Measurement: The intracellular cAMP concentration in the cell lysates is determined using a competitive EIA kit according to the manufacturer's instructions.[9] The optical density is measured at a specific wavelength, and the cAMP concentration is calculated based on a standard curve.
-
Data Normalization: cAMP levels are typically normalized to the total protein content of the corresponding well.
Experimental Workflow for Ischemia-Reperfusion (I/R) Injury Model
The following diagram outlines the typical workflow for an ex vivo Langendorff heart perfusion model used to assess cardioprotection.[8]
Caption: Workflow for ex vivo ischemia-reperfusion studies.
Conclusion
References
- 1. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. glucagon.com [glucagon.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The cAMP/PKA Signaling Pathway Conditions Cardiac Performance in Experimental Animals with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Validating the GLP-1 Receptor Antagonist Activity of GLP-1(9-36)amide In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Glucagon-Like Peptide-1 (GLP-1)(9-36)amide, a major metabolite of GLP-1, and its antagonist activity at the GLP-1 receptor (GLP-1R). Its performance is compared with Exendin(9-39), a well-established GLP-1R antagonist, supported by experimental data from published studies. This document is intended to serve as a resource for researchers in the fields of endocrinology, pharmacology, and drug development.
Executive Summary
GLP-1(9-36)amide is the primary degradation product of active GLP-1(7-36)amide by the enzyme dipeptidyl peptidase-4 (DPP-4). While initially considered inactive, subsequent research has revealed its complex pharmacological profile, including antagonist and weak partial agonist activities at the GLP-1 receptor. In vitro studies are crucial for elucidating its precise mechanism of action and potential physiological roles. This guide focuses on the in vitro validation of this compound's antagonist properties, primarily through receptor binding and downstream signaling assays, with a direct comparison to the potent antagonist Exendin(9-39).
Comparative Analysis of In Vitro Antagonist Activity
The antagonist properties of this compound and Exendin(9-39) are typically evaluated through receptor binding assays and functional assays that measure the inhibition of GLP-1-induced downstream signaling, such as cyclic AMP (cAMP) production and Extracellular signal-Regulated Kinase (ERK) phosphorylation.
Receptor Binding Affinity
Receptor binding assays determine the affinity of a ligand for its receptor. A lower dissociation constant (Kd) or inhibitory constant (Ki) indicates a higher binding affinity.
| Compound | Receptor | Cell Line | Reported Affinity | Reference |
| This compound | Human Pancreatic GLP-1R | Baby Hamster Kidney (BHK) | 0.95% of GLP-1(7-36)amide affinity | [1] |
| Exendin-3(9-39)amide | Cloned Human GLP-1R | Not Specified | Kd = 1.7 nM | [2] |
| Exendin(9-39) | Human GLP-1R | HEK293-GLP-1R | IC50 = 17 nM (vs GLP-1) | [3] |
| Exendin(9-39) | Human GLP-1R | HEK293-GLP-1R | IC50 = 47 nM (vs Exendin-4) | [3] |
Functional Antagonism: cAMP Production
The canonical signaling pathway of the GLP-1R involves the activation of adenylyl cyclase and the subsequent production of cAMP. Antagonists are evaluated by their ability to inhibit GLP-1-induced cAMP accumulation.
| Antagonist | Agonist | Cell Line | Key Findings | Reference |
| This compound | GLP-1(7-36)amide | BHK cells expressing human pancreatic GLP-1R | Shown to be an antagonist to adenylyl cyclase activity. | [1] |
| Exendin-3(9-39)amide | GLP-1(7-36), Exendin-3, Exendin-4 | Not Specified | Inhibits cAMP production with an IC50 of 20 nM against Exendin-3. | [2] |
| Exendin(9-39) | GLP-1 | Rat cardiac myocytes | Abolished GLP-1-induced cAMP increase. | [4] |
Interestingly, some studies report that this compound can itself induce a modest, dose-dependent increase in cAMP in certain cell types like neonatal cardiomyocytes, suggesting it can act as a weak partial agonist in some contexts.[2][3]
Functional Antagonism: ERK Phosphorylation
Activation of the GLP-1R can also lead to the phosphorylation of ERK, a key downstream signaling molecule involved in cell growth and differentiation.
| Antagonist | Agonist | Cell Line | Key Findings | Reference |
| Exendin(9-39) | This compound | Neonatal mouse cardiomyocytes | Attenuated the cytoprotective effects of this compound. | [2] |
| This compound | Angiotensin II | Vascular Smooth Muscle Cells | Decreased the protein expression of p-ERK. | [5] |
It is noteworthy that some of the effects of this compound on ERK phosphorylation and cell survival have been observed in cells lacking the canonical GLP-1 receptor, suggesting the involvement of a distinct, yet unidentified, receptor.[6] However, these effects were still blocked by Exendin(9-39), indicating that Exendin(9-39) may have broader antagonist activity beyond the classical GLP-1R.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key assays used to characterize GLP-1R antagonists.
cAMP Accumulation Assay (Competitive Inhibition)
This assay measures the ability of a test compound to inhibit agonist-induced cAMP production.
Objective: To determine the IC50 value of a GLP-1R antagonist (e.g., this compound, Exendin(9-39)) against a known GLP-1R agonist.
Materials:
-
Cells expressing the GLP-1 receptor (e.g., HEK293-GLP-1R, CHO-K1-GLP-1R, or INS-1E cells)
-
GLP-1R agonist (e.g., GLP-1(7-36)amide)
-
Test antagonists (this compound, Exendin(9-39))
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density and incubate overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of the antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the GLP-1R agonist (typically the EC80 concentration) to the wells containing the antagonist and incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the ability of an antagonist to block agonist-induced phosphorylation of ERK.
Objective: To determine the effect of a GLP-1R antagonist on GLP-1-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the GLP-1 receptor
-
GLP-1R agonist (e.g., GLP-1(7-36)amide)
-
Test antagonists (this compound, Exendin(9-39))
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.
-
Antagonist Pre-incubation: Pre-treat cells with the desired concentrations of the antagonist for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a GLP-1R agonist for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the validation of this compound's antagonist activity.
Caption: GLP-1R signaling and points of antagonist inhibition.
Caption: Workflow for cAMP antagonism assay.
Conclusion
The in vitro evidence suggests that this compound acts as a low-potency antagonist or a weak partial agonist at the canonical GLP-1 receptor. Its binding affinity is considerably lower than that of the parent molecule, GLP-1(7-36)amide. In functional assays, it can inhibit GLP-1-induced cAMP production, although its effects can be cell-type dependent. The well-characterized antagonist, Exendin(9-39), demonstrates significantly higher potency in blocking GLP-1R signaling.
Intriguingly, some biological effects of this compound appear to be mediated through a GLP-1R-independent pathway, yet are still sensitive to blockade by Exendin(9-39). This suggests a more complex pharmacology for both peptides than previously understood and highlights an area for further investigation. For researchers aiming to dissect the physiological roles of endogenous GLP-1 and its metabolites, a careful choice of in vitro models and a clear understanding of the pharmacological tools are paramount. This guide provides a foundational comparison to aid in the design and interpretation of such studies.
References
GLP-1(9-36)amide versus DPP-4 inhibitors: a mechanistic comparison
A Comparative Guide for Researchers and Drug Development Professionals
The management of type 2 diabetes and its cardiovascular comorbidities has led to the development of therapies targeting the incretin system. Two key players in this field, Dipeptidyl Peptidase-4 (DPP-4) inhibitors and the Glucagon-Like Peptide-1 (GLP-1) metabolite, GLP-1(9-36)amide, offer distinct mechanistic approaches. While DPP-4 inhibitors work indirectly by preserving active GLP-1, a growing body of evidence reveals that this compound, once considered an inactive metabolite, possesses its own unique biological activities. This guide provides a detailed mechanistic comparison, supported by experimental data, to elucidate the divergent pathways and physiological effects of these two entities.
At a Glance: Core Mechanistic Differences
| Feature | DPP-4 Inhibitors | This compound |
| Primary Target | Dipeptidyl Peptidase-4 (DPP-4) enzyme | Putative, distinct cell surface receptors/binding partners |
| Mode of Action | Indirect: Inhibit DPP-4, thereby increasing endogenous levels of active GLP-1(7-36)amide and GIP.[1][2][3] | Direct: Binds to its own receptors to initiate signaling.[4][5] |
| Primary Signaling Pathway | GLP-1 Receptor -> Gs -> Adenylyl Cyclase -> cAMP -> PKA / Epac2.[6] | GLP-1 Receptor-Independent -> PI3K -> Akt -> eNOS -> NO.[5][6][7] |
| Key Physiological Outcome | Glucose-dependent insulin secretion, glucagon suppression.[1][8][9] | Vasodilation, cytoprotection, improved insulin sensitivity, modest glucose lowering.[5][7][10][11] |
Signaling Pathways: Two Divergent Roads
The fundamental difference between DPP-4 inhibitors and this compound lies in their signaling cascades. DPP-4 inhibitors leverage the canonical, well-established GLP-1 receptor pathway, whereas this compound carves its own, largely cAMP-independent, path.
DPP-4 Inhibitors: The Canonical GLP-1 Receptor Pathway
DPP-4 inhibitors function by blocking the DPP-4 enzyme, which is responsible for the rapid degradation of active incretin hormones like GLP-1(7-36)amide.[1][2][3] This inhibition leads to a two- to three-fold increase in the circulating levels and extends the half-life of endogenous active GLP-1.[3][12] The elevated levels of active GLP-1 then bind to the classical GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily on pancreatic β-cells. This engagement triggers a cascade involving adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Epac2, which ultimately enhances glucose-dependent insulin secretion.[6]
This compound: A Novel, GLP-1R-Independent Pathway
Once dismissed as an inactive metabolite, this compound is now recognized for its direct, pleiotropic effects, particularly on the cardiovascular system.[5][8][10] Crucially, these actions are mediated independently of the classical GLP-1R.[5][7][11] Evidence suggests that this compound binds to a yet-to-be-identified receptor or binding partner on endothelial cells and cardiomyocytes.[5] This interaction initiates signaling through pathways like Phosphoinositide 3-kinase (PI3K)/Akt, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which increases nitric oxide (NO) production and promotes vasodilation and cytoprotection.[6][7][12] Some studies have shown its effects persist in GLP-1R knockout models, yet can be blocked by the GLP-1R antagonist exendin(9-39), suggesting a novel receptor that shares some pharmacological properties with the known GLP-1R.[5][11][13]
Comparative Physiological Effects
The distinct mechanisms of DPP-4 inhibitors and this compound translate into different physiological and clinical profiles, especially concerning glycemic control and cardiovascular outcomes.
Glycemic Control
DPP-4 inhibitors are established oral anti-hyperglycemic agents. Their ability to preserve active GLP-1 and GIP results in clinically significant improvements in glycemic control.[3][8]
In contrast, the role of this compound in glucose regulation is more nuanced. It does not stimulate insulin secretion.[2][14] However, studies have demonstrated it can modestly lower postprandial glucose levels in humans, likely through direct effects on glucose disposal.[15] Furthermore, preclinical studies show it directly suppresses hepatic glucose production in isolated mouse hepatocytes, an effect that is independent of the known GLP-1 receptor.[2][4]
| Parameter | DPP-4 Inhibitors | This compound |
| HbA1c Reduction | 0.5% to 0.8% (placebo-adjusted)[3][16][17] | Not established as a clinical therapy; effect on HbA1c is not directly measured. |
| Insulin Secretion | Increased (Glucose-dependent)[1][9] | No direct effect.[2][14] |
| Glucagon Secretion | Suppressed[1][3] | No significant effect.[15] |
| Hepatic Glucose Production | Indirectly reduced via increased GLP-1 | Directly suppressed (preclinical data).[4][18] |
| Risk of Hypoglycemia | Low when used as monotherapy or with metformin.[3] | Very low, as action is insulin-independent. |
Cardiovascular Outcomes
The cardiovascular effects represent a key area of divergence. While DPP-4 inhibitors have a largely neutral cardiovascular profile in large outcome trials, this compound exhibits direct protective actions in preclinical and early clinical models.
A meta-analysis of six major cardiovascular outcome trials involving 52,520 patients showed that DPP-4 inhibitors had a neutral effect on the risk for major adverse cardiovascular events (MACE), including cardiovascular death, myocardial infarction, and stroke.[1][19] However, some trials raised concerns, with one showing a 27% increased risk of hospitalization for heart failure with saxagliptin.[20]
Conversely, this compound has demonstrated direct cardioprotective and vasodilatory effects.[5][7][21] In isolated mouse heart experiments, it reduced infarct size by 35% and improved the recovery of cardiac contractility following ischemia-reperfusion injury.[22] Its vasodilatory effects are mediated by nitric oxide and are preserved in GLP-1R knockout mice, highlighting a distinct protective mechanism not harnessed by DPP-4 inhibition alone.[5][21]
| Parameter | DPP-4 Inhibitors (Data from Meta-Analyses) | This compound (Data from Preclinical/Early Studies) |
| Major Adverse CV Events (MACE) | Neutral Effect (RR ~1.0)[19][20] | Not determined in large-scale trials. |
| Hospitalization for Heart Failure | Neutral overall, but increased risk with saxagliptin (RR 1.27)[20] | Data suggests improved left ventricular function.[5][11] |
| Myocardial Infarction Risk | Neutral Effect (RR 1.02, 95% CI: 0.94-1.11)[1][19] | Reduced infarct size by 35-39% in isolated hearts.[22] |
| Endothelial Function / Vasodilation | Inconsistent/conflicting results; some studies show attenuation of Flow-Mediated Dilation (FMD).[8][23] | Direct, NO-dependent vasodilation.[5][7][21] |
| Inflammation | Modest anti-inflammatory effects reported. | Reduced cardiac macrophage infiltration post-MI.[11] |
Key Experimental Protocols
Understanding the methodologies used to elucidate these mechanisms is critical for researchers. Below are summaries of key experimental designs.
Protocol 1: Assessing Beta-Cell Function with DPP-4 Inhibitors
Objective: To quantify the effect of a DPP-4 inhibitor on glucose-stimulated insulin secretion using a hyperglycemic clamp.
Methodology (based on a two-step hyperglycemic clamp study): [24][25]
-
Study Design: A randomized, four-way crossover study in healthy male subjects.
-
Intervention: Subjects receive a single oral dose of a DPP-4 inhibitor (e.g., Sitagliptin 100 mg), a comparator drug, or placebo 2 hours before the clamp.
-
Step 1 Clamp (IV Glucose): A continuous intravenous infusion of 20% glucose is initiated to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 10 mmol/L) for a set period (e.g., 120 minutes). Blood is sampled frequently to monitor glucose and adjust the infusion rate.
-
Step 2 Clamp (IV + Oral Glucose): While the IV glucose infusion continues, subjects ingest an oral glucose solution (e.g., 75g). The hyperglycemic clamp is maintained for an additional period (e.g., 120 minutes).
-
Measurements: Blood samples are collected at timed intervals throughout both steps to measure plasma levels of insulin, C-peptide, glucagon, and active GLP-1.
-
Analysis: Insulin secretion rates (ISR) are calculated from C-peptide concentrations to assess first-phase (0-10 min) and second-phase insulin secretion in response to intravenous and oral glucose stimuli.
Protocol 2: Assessing Direct Vasodilatory Effects of this compound
Objective: To determine the direct effect of this compound on vascular tone in isolated arteries ex vivo.
Methodology (based on wire myography studies): [21]
-
Tissue Preparation: Male mice (e.g., C57BL/6 or Glp1r-/-) are euthanized. The mesenteric arterial bed is dissected and placed in cold, oxygenated physiological salt solution (PSS).
-
Vessel Mounting: Second-order mesenteric arteries (2-mm segments) are isolated and mounted on two 40-μm tungsten wires in a multi-wire myograph chamber.
-
Equilibration: The chamber is filled with PSS, maintained at 37°C, and bubbled with 95% O2 / 5% CO2. Vessels are normalized to a passive tension equivalent to a physiological blood pressure.
-
Pre-constriction: After equilibration, the vessels are pre-constricted to approximately 80% of their maximum response using an α1-adrenergic agonist like phenylephrine.
-
Experimental Intervention: Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁷ mol/L) to the chamber.
-
Measurement: Changes in isometric tension are recorded continuously. Relaxation is expressed as a percentage of the pre-constricted tone.
-
Mechanistic Analysis: To probe the signaling pathway, experiments can be repeated after pre-incubating vessels with an eNOS inhibitor like L-NNA.
Conclusion and Future Directions
The comparison between DPP-4 inhibitors and this compound reveals a classic tale of two therapeutic strategies: one indirect and established, the other direct and emerging.
-
DPP-4 inhibitors are a cornerstone of oral diabetes therapy, acting as homeostatic regulators by enhancing the body's own incretin system. Their mechanism is well-defined, leading to reliable, albeit moderate, glucose lowering with a neutral cardiovascular safety profile.[16][19][20]
-
This compound represents a paradigm shift, demonstrating that a metabolite once thought to be inert possesses a unique biological repertoire. Its direct, GLP-1R-independent actions on the vasculature and heart present exciting therapeutic possibilities, particularly for cardiovascular protection, that are distinct from those achieved by simply preserving active GLP-1.[5][11]
For researchers and drug development professionals, this dichotomy presents both challenges and opportunities. While DPP-4 inhibitors offer a proven pathway, the novel mechanisms of this compound and its related metabolites could pave the way for new classes of drugs. These future therapies might not only manage hyperglycemia but also directly target the end-organ complications of diabetes, such as cardiovascular disease, through distinct and complementary pathways. Further research is essential to fully identify the receptor for this compound and translate its promising preclinical effects into tangible clinical benefits.
References
- 1. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glucagon.com [glucagon.com]
- 3. mdpi.com [mdpi.com]
- 4. GLP-1 (9-36) amide metabolite suppression of glucose production in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]
- 6. Multifaceted Roles of GLP-1 and Its Analogs: A Review on Molecular Mechanisms with a Cardiotherapeutic Perspective [mdpi.com]
- 7. Endothelial GLP-1 (Glucagon-Like Peptide-1) Receptor Mediates Cardiovascular Protection by Liraglutide In Mice With Experimental Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Metabolically-inactive glucagon-like peptide-1(9–36)amide confers selective protective actions against post-myocardial infarction remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exendin-4 stimulates proliferation of human coronary artery endothelial cells through eNOS-, PKA- and PI3K/Akt-dependent pathways and requires GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 17. scispace.com [scispace.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. mdpi.com [mdpi.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Different effects of two dipeptidyl peptidase-4 inhibitors and glimepiride on β-cell function in a newly designed two-step hyperglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of GLP-1(9-36)amide and Other GLP-1 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide-1 (GLP-1), an incretin hormone, plays a pivotal role in glucose homeostasis. Its therapeutic potential is harnessed through GLP-1 receptor agonists for the management of type 2 diabetes and obesity. However, the native form of GLP-1, primarily GLP-1(7-36)amide, has a very short half-life, being rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). This degradation primarily yields GLP-1(9-36)amide, the most abundant circulating metabolite of GLP-1. While initially considered inactive, a growing body of evidence reveals that this compound and other metabolites possess distinct biological activities, particularly in the cardiovascular system, that are independent of the classical GLP-1 receptor (GLP-1R) signaling pathway. This guide provides a comparative overview of this compound and other key GLP-1 metabolites, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The biological functions of GLP-1(7-36)amide are primarily mediated through the GLP-1 receptor, a Gs protein-coupled receptor that stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[1][2] This signaling cascade is central to its insulinotropic effects. In contrast, this compound exhibits a significantly lower affinity for the GLP-1R and is generally considered to lack direct insulin-releasing activity in humans.[3][4] However, it exerts notable effects on the cardiovascular system, often through GLP-1R-independent mechanisms.[5][6] Another significant metabolite, GLP-1(28-36)amide, generated by the action of neutral endopeptidase, has also been shown to have metabolic effects.[7][8]
Quantitative Comparison of In Vitro Activities
The following table summarizes key quantitative data comparing the in vitro activities of GLP-1(7-36)amide and its metabolite this compound.
| Parameter | GLP-1(7-36)amide | This compound | Other Metabolites | Reference |
| GLP-1 Receptor Binding Affinity (IC50/Ki) | IC50: 0.37 nM | Affinity is 0.95% of GLP-1(7-36)amide | GLP-1(7-35): 12% affinity of GLP-1(7-36)amide; GLP-1(7-34): 2.8% affinity of GLP-1(7-36)amide | [3][4] |
| cAMP Production (EC50) | 4.7 nM | 30 nM (for glucagon receptor activation) | N-acetyl-GLP-1: 16.3 nM; N-pyroglutamyl-GLP-1: 27 nM | [3][9] |
| Cardiomyocyte Viability (H/R model) | Not explicitly stated | 83.7 ± 9.3% | Exendin-4: 87.8 ± 5.1% | [10][11] |
| Human Aortic Endothelial Cell Survival (H/R model) | Not effective | Improved survival | Exendin-4: Not effective | [12][13] |
Signaling Pathways
The signaling pathways of GLP-1(7-36)amide and its metabolite this compound are distinct, reflecting their different receptor interactions and downstream effects.
Canonical GLP-1 Receptor Signaling Pathway
The binding of GLP-1(7-36)amide to the GLP-1R on pancreatic beta-cells initiates a cascade of intracellular events leading to enhanced glucose-stimulated insulin secretion.[2][14][15]
Proposed Signaling Pathway for this compound in Cardiomyocytes
This compound is believed to exert its cardioprotective effects through a GLP-1R-independent pathway, potentially involving the PI3K/Akt and ERK1/2 signaling cascades.[6][11] Some studies also suggest a possible interaction with the glucagon receptor or the IGF-1 receptor.[9][16]
Experimental Protocols
Langendorff Isolated Heart Ischemia-Reperfusion Model
This ex vivo model is used to assess the direct effects of compounds on cardiac function and injury following a simulated heart attack.[10][17][18][19][20]
Experimental Workflow:
Methodology:
-
Heart Isolation: Hearts are excised from anesthetized animals (e.g., mice or rats) and immediately cannulated via the aorta.
-
Perfusion: The heart is retrogradely perfused with a Krebs-Henseleit buffer, oxygenated with 95% O2 and 5% CO2, at a constant pressure (e.g., 80 mmHg) or flow rate.
-
Equilibration: The heart is allowed to stabilize for a period (e.g., 20 minutes).
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a set period (e.g., 120 minutes).
-
Treatment: Test compounds (e.g., this compound) are infused into the perfusion buffer at specific times, such as during the initial phase of reperfusion.
-
Assessment: Left ventricular developed pressure (LVDP) is continuously monitored to assess cardiac function. At the end of the experiment, the heart is sectioned and stained (e.g., with triphenyltetrazolium chloride) to determine the infarct size.
Cardiomyocyte and Endothelial Cell Viability Assays
In vitro assays using cultured cardiomyocytes and endothelial cells are employed to investigate the direct cytoprotective effects of GLP-1 metabolites.[8][10][12][21][22][23][24]
Methodology:
-
Cell Culture: Primary neonatal cardiomyocytes or human aortic endothelial cells (HAECs) are cultured under standard conditions.
-
Simulated Ischemia-Reperfusion: To mimic ischemia-reperfusion injury in vitro, cells are subjected to hypoxia (e.g., by placing them in a hypoxic chamber) followed by reoxygenation, or treated with an oxidative stressor like hydrogen peroxide (H₂O₂).
-
Treatment: Cells are treated with GLP-1(7-36)amide, this compound, or other compounds before, during, or after the simulated ischemia-reperfusion injury.
-
Viability Assessment:
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.
-
Caspase-3/7 Activity Assay: The activity of executioner caspases 3 and 7 is quantified as a measure of apoptosis. An increase in caspase activity indicates programmed cell death.
-
MTT or CCK8 Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
Summary and Future Directions
The evidence strongly indicates that this compound, far from being an inactive metabolite, possesses significant biological activity, particularly in the cardiovascular system. Its cardioprotective effects, which appear to be mediated through pathways distinct from the classical GLP-1 receptor, present a novel avenue for therapeutic development. The further characterization of the receptors and signaling pathways involved in the actions of this compound and other metabolites like GLP-1(28-36)amide is a key area for future research. Understanding these alternative signaling mechanisms could lead to the design of new drugs that selectively target these protective pathways, potentially offering cardiovascular benefits without the gastrointestinal side effects associated with classical GLP-1R agonists. This comparative guide highlights the evolving understanding of GLP-1 metabolism and the expanding therapeutic landscape of incretin-based therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal His(7)-modification of glucagon-like peptide-1(7-36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. glucagon.com [glucagon.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. phoenixpeptide.com [phoenixpeptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Glucagon-like peptide-1 cleavage product GLP-1(9-36) reduces neuroinflammation from stroke via the activation of insulin-like growth factor 1 receptor in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of GLP-1 Receptor Agonist on Ischemia Reperfusion Injury in Rats with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. fujifilmcdi.com [fujifilmcdi.com]
- 23. researchgate.net [researchgate.net]
- 24. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of GLP-1(9-36)amide and liraglutide on endothelial cells
A Comparative Analysis for Researchers and Drug Development Professionals
The vascular endothelium is a critical regulator of cardiovascular homeostasis, and its dysfunction is a key initiating event in the pathogenesis of atherosclerosis. Glucagon-like peptide-1 (GLP-1) and its analogues have emerged as a promising class of therapeutics for type 2 diabetes with demonstrated cardiovascular benefits. This guide provides a detailed in vitro comparison of the effects of GLP-1(9-36)amide, a major metabolite of native GLP-1, and liraglutide, a long-acting GLP-1 receptor agonist, on endothelial cells.
Quantitative Comparison of Endothelial Effects
The following table summarizes the key in vitro effects of this compound and liraglutide on endothelial cell function based on available experimental data.
| Parameter | This compound | Liraglutide | Key Findings & Citations |
| Nitric Oxide (NO) Production | Increases | Increases | This compound improves the survival of human aortic endothelial cells (HAECs) in a nitric oxide synthase (NOS)-dependent manner[1][2]. Liraglutide dose-dependently increases NO production in human umbilical vein endothelial cells (HUVECs) and restores eNOS activity[3][4][5]. |
| Endothelial Cell Survival / Cytoprotection | Increases | Increases | This compound improved the survival of human aortic endothelial cells undergoing ischemia-reperfusion injury[1][2]. Liraglutide reduced apoptosis and endoplasmic reticulum stress in HUVECs exposed to high glucose[6]. |
| Anti-inflammatory Effects | Not explicitly detailed in search results. | Reduces Inflammation | Liraglutide exerts an anti-inflammatory effect on vascular endothelial cells by suppressing NF-κB activation[3]. It also reduces the expression of adhesion molecules like VCAM-1 and E-selectin[7]. |
| Endothelial-to-Mesenchymal Transition (EndMT) | Not explicitly detailed in search results. | Attenuates | Liraglutide was found to attenuate high glucose-induced EndMT in HUVECs[8]. |
| Angiogenesis | Not explicitly detailed in search results. | Improves | Liraglutide improved the angiogenic capability of endothelial progenitor cells (EPCs) treated with high glucose[9]. |
Signaling Pathways: A Tale of Two Mechanisms
While both this compound and liraglutide exert beneficial effects on endothelial cells, their signaling mechanisms appear to differ, particularly concerning their interaction with the canonical GLP-1 receptor (GLP-1R).
Liraglutide primarily acts as a GLP-1R agonist. Its binding to the GLP-1R on endothelial cells initiates a cascade of intracellular signaling events. Key pathways activated by liraglutide include:
-
AMP-activated protein kinase (AMPK): Liraglutide-induced enhancement of nitric oxide production and suppression of NF-κB activation are mediated, at least in part, through AMPK activation[3][7].
-
PI3K/Akt/eNOS: Liraglutide promotes the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to increased NO production[5]. This pathway is also involved in the anti-apoptotic effects of liraglutide[5].
-
mTORC2/Akt: Liraglutide has been shown to improve endothelial function through the mTORC2/Akt signaling pathway[5].
This compound , in contrast, appears to exert its cytoprotective effects on endothelial cells through a mechanism that may not require the known GLP-1 receptor[1][2]. Its actions are sensitive to the GLP-1R antagonist exendin(9-39), suggesting the involvement of a yet-to-be-identified receptor or a non-canonical interaction with the GLP-1R[1][2]. The cytoprotective signaling of this compound in cardiomyocytes involves the activation of ERK1/2 and PI3K/Akt pathways[1][2]. Its effects in endothelial cells are dependent on nitric oxide synthase (NOS)[1][2].
Caption: Comparative signaling pathways of Liraglutide and this compound in endothelial cells.
Experimental Protocols
The following provides an overview of the methodologies employed in the cited in vitro studies.
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs): A commonly used primary cell line for studying endothelial function. Cultured in standard endothelial cell growth medium.
-
Human Aortic Endothelial Cells (HAECs): Primary cells isolated from the aorta, providing a more physiologically relevant model for studying atherosclerosis.
-
EA.hy926 Cells: A human umbilical vein endothelial cell line.
-
Endothelial Progenitor Cells (EPCs): Cultured to assess angiogenic potential.
Key Experimental Assays:
-
Nitric Oxide (NO) Measurement: Often quantified by measuring the accumulation of nitrite and nitrate in the cell culture medium using an automated nitric oxide detector or Griess reagent.
-
eNOS Activation/Phosphorylation: Assessed by Western blotting using antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS.
-
Cell Viability/Apoptosis:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Lactate dehydrogenase release into the medium is a marker of cell death.
-
Caspase-3 Activation: Measured to assess apoptosis.
-
Western Blotting for Apoptosis-Related Proteins: Detection of pro-apoptotic (e.g., Bim) and anti-apoptotic (e.g., Bcl-2) proteins.
-
-
NF-κB Activation: Determined by reporter gene assays or by measuring the degradation of IκBα and the nuclear translocation of NF-κB subunits via Western blotting.
-
Gene and Protein Expression:
-
Real-Time RT-PCR: To quantify mRNA levels of inflammatory markers (e.g., VCAM-1, ICAM-1, E-selectin) and other target genes.
-
Western Blotting: To measure the protein levels of signaling molecules and other markers.
-
-
Cell Migration: Assessed using scratch wound healing assays.
-
Tube Formation Assay: To evaluate the angiogenic potential of endothelial cells on a Matrigel matrix.
Caption: A generalized workflow for the in vitro comparison of GLP-1 analogues on endothelial cells.
Conclusion
Both this compound and liraglutide demonstrate direct, beneficial effects on endothelial cells in vitro. Liraglutide, acting through the canonical GLP-1R, enhances NO production, promotes cell survival, and exerts anti-inflammatory effects via well-defined signaling pathways such as AMPK and PI3K/Akt. This compound also promotes endothelial cell survival in a NOS-dependent manner, but its actions may be mediated through a novel receptor or a non-classical pathway, highlighting an area for further investigation. This comparative guide underscores the therapeutic potential of targeting GLP-1-related pathways for the treatment of endothelial dysfunction and cardiovascular disease.
References
- 1. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A glucagon-like peptide-1 (GLP-1) analogue, liraglutide, upregulates nitric oxide production and exerts anti-inflammatory action in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Liraglutide Improves Endothelial Function via the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 7. Glucagon-Like Peptide-1 (GLP-1) Analog Liraglutide Inhibits Endothelial Cell Inflammation through a Calcium and AMPK Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Liraglutide Improves the Angiogenic Capability of EPC and Promotes Ischemic Angiogenesis in Mice under Diabetic Conditions through an Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Semaglutide and GLP-1(9-36)amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic effects of semaglutide, a potent long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist, and GLP-1(9-36)amide, the primary metabolite of endogenous GLP-1. While both molecules originate from the proglucagon gene, their mechanisms of action and metabolic consequences diverge significantly. This comparison synthesizes experimental data to elucidate their distinct roles in metabolic regulation.
Overview of Semaglutide and this compound
Semaglutide is a synthetic analogue of human GLP-1 with modifications that confer an extended half-life, allowing for once-weekly administration.[1][2] It is a potent agonist of the GLP-1 receptor and is established as a therapeutic agent for type 2 diabetes and obesity.[2] Its primary mechanism involves activating GLP-1 receptors in various tissues, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.[1]
This compound is the cleavage product of GLP-1(7-36)amide, generated by the enzyme dipeptidyl peptidase-4 (DPP-4).[3] Historically considered inactive due to its low affinity for the canonical GLP-1 receptor, emerging evidence suggests it possesses biological activities that are, in many cases, independent of GLP-1R activation.[4][5] These effects appear to be mediated through alternative receptors and signaling pathways.[5][6]
Comparative Metabolic Effects: A Data-Driven Summary
The following tables summarize the known metabolic effects of semaglutide and this compound based on available experimental data. It is crucial to note that these data are compiled from various studies and do not represent head-to-head comparisons within a single experimental design.
Table 1: Effects on Glucose Homeostasis
| Parameter | Semaglutide | This compound | Key Experimental Findings |
| Insulin Secretion | Potentiation (glucose-dependent) | No direct potentiation or weak/antagonistic effect at the GLP-1R.[3][7][8] | Semaglutide significantly enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][9] In contrast, this compound does not stimulate insulin release and may act as a weak partial agonist or antagonist at the β-cell GLP-1R.[3][7] |
| Glucagon Secretion | Suppression (glucose-dependent) | Inhibition (may involve glucagon receptor) | Semaglutide lowers glucagon levels in a glucose-dependent manner.[1] this compound has been shown to inhibit glucagon secretion, potentially through promiscuous activation of the glucagon receptor on α-cells. |
| Hepatic Glucose Production | Suppression (indirectly via insulin/glucagon) | Direct Suppression | Semaglutide's effect is primarily indirect. This compound directly suppresses glucose production in isolated mouse hepatocytes, an effect independent of the known GLP-1 receptor.[4][10] |
| Postprandial Glycemia | Significant Reduction | Modest Reduction | Semaglutide markedly lowers postprandial glucose excursions.[1] this compound has been shown to modestly reduce postprandial glycemia in humans, independent of changes in insulin secretion or gastric emptying.[11] |
| Gastric Emptying | Delayed | No significant effect | Semaglutide causes a delay in gastric emptying, contributing to its glucose-lowering and appetite-suppressing effects.[1] Studies in humans have shown that this compound does not significantly affect the rate of gastric emptying.[11] |
Table 2: Effects on Lipid Metabolism and Body Weight
| Parameter | Semaglutide | This compound | Key Experimental Findings |
| Lipid Profile | Improvement | Limited direct evidence | Semaglutide has been shown to improve lipid profiles, including reductions in triglycerides and VLDL cholesterol.[12] |
| Adipogenesis & Lipolysis | Complex regulation | Limited direct evidence | GLP-1 receptor activation by agents like semaglutide can influence adipocyte differentiation and lipolysis.[13] |
| Body Weight | Significant Reduction | Potential for reduction | Semaglutide is a highly effective weight-loss agent, with reductions in body weight being a consistent clinical finding.[1][2] Some studies suggest that this compound may contribute to weight regulation, but the effects are less pronounced than those of GLP-1R agonists.[14] |
Signaling Pathways
The signaling pathways activated by semaglutide and this compound are fundamentally different, which explains their distinct metabolic effects.
Semaglutide Signaling Pathway
Semaglutide exerts its effects through the canonical GLP-1 receptor, a G-protein coupled receptor (GPCR). Binding of semaglutide to the GLP-1R primarily activates the Gαs subunit, leading to increased intracellular cyclic AMP (cAMP) levels. This initiates downstream signaling cascades involving Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which are central to its effects on insulin secretion and other metabolic functions.[15]
This compound Signaling Pathway
The signaling mechanisms of this compound are still under investigation but are largely considered to be independent of the classical GLP-1 receptor. In hepatocytes, its glucose-lowering effects are not blocked by GLP-1R antagonists. Some evidence points towards an interaction with the glucagon receptor, while other studies suggest the existence of a yet-unidentified receptor. In cardiomyocytes, this compound can activate pro-survival pathways involving ERK1/2 and Akt.[6]
Experimental Protocols
Detailed methodologies are crucial for interpreting the cited experimental data. Below are representative protocols for key assays used to evaluate the metabolic effects of these compounds.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is designed to assess the direct effects of test compounds on insulin secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).
-
Pre-incubation: Isolated islets are pre-incubated in a buffer with a low glucose concentration to establish a basal insulin secretion rate.
-
Treatment: Islets are then incubated with various concentrations of semaglutide or this compound in the presence of low and high glucose concentrations.
-
Insulin Measurement: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA).
Assessment of Hepatic Glucose Production in Primary Hepatocytes
This protocol allows for the direct measurement of glucose output from liver cells in response to various stimuli.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from the liver of an animal model (e.g., mouse) via collagenase perfusion.
-
Cell Culture: Isolated hepatocytes are plated and cultured to form a monolayer.
-
Treatment: The cells are incubated with a glucose production buffer containing gluconeogenic precursors (e.g., lactate and pyruvate). Test compounds such as this compound are added to the media.
-
Glucose Measurement: After the incubation period, the glucose concentration in the culture medium is measured using a glucose oxidase assay.
In Vivo Assessment of Postprandial Glycemia in Humans
This clinical research protocol is used to evaluate the effect of a drug on blood glucose levels after a meal.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with type 2 diabetes are recruited.
-
Drug Administration: Subjects receive an infusion or injection of the test compound (e.g., semaglutide or this compound) or placebo.
-
Standardized Meal: After a set period, subjects consume a standardized meal with a known composition of carbohydrates, fats, and proteins.
-
Blood Sampling: Blood samples are collected at regular intervals before and after the meal.
-
Glucose Analysis: Plasma glucose concentrations in the collected samples are measured.
Conclusion and Future Directions
Semaglutide and this compound, despite their common origin, represent two distinct entities in metabolic regulation. Semaglutide is a potent, long-acting GLP-1R agonist with well-established and robust effects on glucose and lipid metabolism, making it a cornerstone therapy for type 2 diabetes and obesity. Its actions are primarily mediated through the canonical GLP-1R signaling pathway.
In contrast, this compound is now understood to be a biologically active metabolite with more subtle and nuanced effects. Its actions are largely independent of the known GLP-1 receptor and may involve other receptor systems, such as the glucagon receptor. The direct effects of this compound on hepatic glucose production and its cardioprotective properties highlight its potential physiological significance.
For drug development professionals, this comparative analysis underscores the importance of understanding the full spectrum of activities of both the parent peptide and its metabolites. While GLP-1R agonists like semaglutide have demonstrated significant therapeutic success, the GLP-1R-independent pathways engaged by this compound may represent novel targets for the development of future metabolic therapies. Further research, including head-to-head comparative studies, is warranted to fully elucidate the distinct and potentially synergistic roles of these two molecules in metabolic health and disease.
References
- 1. Semaglutide seems to be more effective the other GLP-1Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 8. Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. GLP-1 (9-36) amide metabolite suppression of glucose production in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucagon-Like Peptide-1: New Regulator in Lipid Metabolism [e-dmj.org]
- 13. Glucagon-Like Peptide-1: New Regulator in Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glucagon.com [glucagon.com]
- 15. portlandpress.com [portlandpress.com]
Head-to-head comparison of GLP-1(9-36)amide and exendin-4 on glucose uptake
A detailed guide for researchers and drug development professionals on the differential effects of GLP-1(9-36)amide and Exendin-4 on glucose metabolism, supported by experimental data and pathway analysis.
Introduction
Glucagon-like peptide-1 (GLP-1) and its analogs are pivotal in glucose homeostasis, primarily through their insulinotropic effects. However, the metabolic actions of these peptides extend beyond the pancreas, influencing glucose uptake in peripheral tissues. Exendin-4, a potent and long-acting GLP-1 receptor (GLP-1R) agonist, and this compound, the primary degradation product of native GLP-1, present distinct profiles in their modulation of glucose transport. This guide provides a head-to-head comparison of their effects, drawing upon key experimental findings to elucidate their mechanisms of action.
Quantitative Data Comparison
While direct head-to-head studies quantifying glucose uptake in key metabolic cell lines are limited, valuable comparative data has been generated in other physiological contexts, such as cardioprotection, and in vivo human studies.
Table 1: Comparative Effects of this compound and Exendin-4 on Myocardial Infarct Size and Function
| Parameter | Control | This compound (0.3 nM) | Exendin-4 (3 nM) |
| Infarct Size (% of risk area) | 63.4 ± 5.1 | 42.8 ± 7.2 | 29.8 ± 4.8 |
| Recovery of LVDP (% of baseline) | 38.4 ± 2.7 | 58.1 ± 4.6 | 63.1 ± 4.7 |
| Data from isolated mouse hearts subjected to ischemia-reperfusion injury. LVDP: Left Ventricular Developed Pressure.[1] |
Table 2: In Vivo Effects on Glucose Metabolism and Insulin Action in Healthy Humans
| Parameter | Saline | This compound (1.2 pmol/kg/min) |
| Integrated Glucose (mmol per 6h) | 365 ± 43 | 337 ± 50 |
| Insulin Action (10⁻⁴ dL/kg/min per µU/mL) | 25 ± 4 | 21 ± 4 |
| Disposition Index (10⁻¹⁴ dL/kg/min² per pmol/L) | 1,118 ± 118 | 955 ± 166 |
| This study did not include an Exendin-4 arm but provides crucial in vivo data for this compound. A separate arm with the GLP-1R antagonist Exendin-(9-39) showed a decrease in insulin action.[2][3][4] |
Signaling Pathways
The differential effects of this compound and Exendin-4 on glucose uptake are rooted in their distinct interactions with cellular signaling cascades.
Exendin-4 Signaling
Exendin-4 primarily acts as a canonical GLP-1R agonist. Its binding initiates a cascade involving G-protein activation, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). In peripheral tissues like muscle and fat, this signaling converges on the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of insulin-stimulated glucose uptake. Activation of this pathway promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry.[5] Some evidence also suggests an insulin-independent mechanism for Exendin-4 via AMP-activated protein kinase (AMPK).
This compound Signaling
The signaling mechanisms of this compound are more complex and appear to involve both GLP-1R-dependent and -independent pathways. While it is considered a weak antagonist or partial agonist at the canonical GLP-1R, some of its effects are preserved in GLP-1R knockout models, suggesting the involvement of an alternative receptor. Interestingly, the GLP-1R antagonist, exendin(9-39), has been shown to block some of the cardioprotective actions of this compound that are independent of the known GLP-1R.[6] In cardiomyocytes, this compound has been shown to activate ERK1/2 and Akt signaling pathways.[1] This suggests a multifaceted signaling profile that may vary depending on the cell type and physiological context.
Experimental Protocols
2-Deoxyglucose Uptake Assay in L6 Myotubes
This in vitro assay is a standard method to assess glucose transport in muscle cells.
Protocol Steps:
-
Cell Culture and Differentiation: L6 myoblasts are cultured to confluence and then differentiated into myotubes by reducing the serum concentration in the culture medium.
-
Serum Starvation: Differentiated myotubes are serum-starved for a defined period (e.g., 4 hours) to establish a basal state.
-
Treatment: Cells are incubated with either this compound, Exendin-4, or vehicle control at desired concentrations for a specified time.
-
Glucose Uptake: 2-deoxy-[³H]-glucose is added to the medium, and cells are incubated to allow for glucose analog uptake.
-
Washing and Lysis: The incubation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer. Cells are then lysed to release intracellular contents.
-
Quantification: The amount of intracellular 2-deoxy-[³H]-glucose is quantified using liquid scintillation counting, which serves as a measure of glucose uptake.
Hyperinsulinemic-Euglycemic Clamp
This in vivo technique is the gold standard for assessing insulin sensitivity and glucose disposal.
Protocol Steps:
-
Catheterization: An indwelling catheter is placed for infusion of insulin, glucose, and the test substance (this compound or Exendin-4), and another for blood sampling.
-
Insulin Infusion: A constant infusion of insulin is administered to raise plasma insulin to a predetermined level.
-
Glucose Infusion: A variable infusion of glucose is administered to maintain blood glucose at a constant, normal level (euglycemia).
-
Test Substance Infusion: this compound, Exendin-4, or saline is infused.
-
Blood Sampling: Blood samples are taken at regular intervals to monitor plasma glucose and insulin levels.
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of whole-body glucose disposal and insulin sensitivity. An increased glucose infusion rate indicates enhanced glucose uptake by peripheral tissues.
Conclusion
Exendin-4 robustly stimulates glucose uptake in peripheral tissues, primarily through a well-defined GLP-1R-dependent PI3K/Akt signaling pathway. In contrast, this compound exhibits more nuanced effects on glucose metabolism. While it may not directly stimulate glucose uptake to the same extent as Exendin-4 in all tissues, it demonstrates anti-hyperglycemic properties in vivo and engages in complex signaling that can be both GLP-1R-dependent and -independent. The cardioprotective effects of both molecules, which may be linked to myocardial glucose uptake, are significant. For researchers and drug developers, the choice between targeting pathways activated by Exendin-4 versus those modulated by this compound will depend on the desired therapeutic outcome, whether it be potent glucose-lowering or the exploitation of more subtle, potentially receptor-independent, metabolic effects. Further head-to-head studies focusing on glucose transport in key metabolic cell lines are warranted to fully delineate their comparative efficacy and mechanisms of action.
References
- 1. Review of head‐to‐head comparisons of glucagon‐like peptide‐1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Effects of Exendin-(9,39) and GLP-1-(9,36)amide on Insulin Action, β-Cell Function, and Glucose Metabolism in Nondiabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The glucagon-like peptide-1 metabolite GLP-1-(9-36) amide reduces postprandial glycemia independently of gastric emptying and insulin secretion in humans. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of GLP-1(9-36)amide and Other GLP-1 Receptor Agonists in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of GLP-1(9-36)amide and other prominent GLP-1 receptor agonists, liraglutide and exendin-4, in preclinical models of Alzheimer's disease (AD). The data presented is compiled from various studies to facilitate an objective evaluation of their therapeutic potential.
Executive Summary
Glucagon-like peptide-1 (GLP-1) and its analogues have emerged as promising therapeutic agents for neurodegenerative diseases, including Alzheimer's. While initially developed for type 2 diabetes, their neuroprotective properties are now a significant area of research. This guide focuses on this compound, a metabolite of GLP-1, and compares its efficacy with the established GLP-1 receptor agonists, liraglutide and exendin-4. All three compounds have demonstrated the ability to mitigate key pathological features of AD in animal models, albeit through partially distinct mechanisms. This guide will delve into the experimental data, outlining their effects on synaptic plasticity, cognitive function, and key molecular pathways.
Comparative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various studies on the effects of this compound, liraglutide, and exendin-4 in Alzheimer's disease models.
Table 1: Effects on Cognitive Function in AD Animal Models
| Compound | Animal Model | Cognitive Test | Key Findings |
| This compound | APP/PS1 Mice | Morris Water Maze | Reversed impairments in spatial memory.[1] |
| APP/PS1 Mice | Contextual Fear Conditioning | Reversed impairments in contextual fear memory.[2] | |
| Liraglutide | APP/PS1 Mice | Morris Water Maze | Improved spatial memory.[3] |
| Rats with Aβ-induced memory impairment | Morris Water Maze | Protected against spatial learning and memory impairment.[4] | |
| Exendin-4 | Rats with Aβ₁₋₄₂-induced memory impairment | Morris Water Maze | Markedly antagonized the attenuation of spatial learning and memory.[5] |
| Rats with STZ-induced sporadic AD | Y-Maze, Object Recognition Task | Protected against memory impairment.[6] |
Table 2: Effects on Synaptic Plasticity in AD Animal Models
| Compound | Model | Measurement | Key Findings |
| This compound | Hippocampal slices treated with Aβ₁₋₄₂ | Long-Term Potentiation (LTP) | Prevented Aβ-induced impairment of LTP.[1][7] |
| APP/PS1 Mice Hippocampal Slices | Long-Term Potentiation (LTP) | Reversed LTP impairments.[2] | |
| Liraglutide | APP/PS1 Mice | Synaptic Plasticity | Prevented synapse loss and deterioration of synaptic plasticity.[8] |
| Exendin-4 | Rat Hippocampal CA1 region with Aβ₁₋₄₂ | Long-Term Potentiation (LTP) | Rescued LTP from Aβ₁₋₄₂-induced damage.[5] |
Table 3: Effects on Neuropathology in AD Animal Models
| Compound | Animal Model | Pathological Marker | Key Findings |
| This compound | APP/PS1 Mice | Amyloid-β (Aβ) Plaques & APP Levels | Did not alter levels of APP or Aβ.[2][9] |
| Liraglutide | APP/PS1 Mice | Amyloid-β (Aβ) Plaques | Reduced the number of amyloid plaques.[3] |
| APP/PS1 Mice | Tau Hyperphosphorylation | Ameliorated tau hyperphosphorylation.[3] | |
| Exendin-4 | Rats with STZ-induced sporadic AD | Neuronal Apoptosis (Cleaved Caspase-3) | Protected against neuronal death.[6] |
| C. elegans model of AD | Aβ₁₋₄₂ accumulation | Reduced Aβ₁₋₄₂ accumulation.[10] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the comparative data tables.
Animal Models
-
APP/PS1 Transgenic Mice: These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), both directed to CNS neurons. These mice develop β-amyloid deposits in the brain starting at 6-7 months of age and are a widely used model for studying amyloid pathology in AD.
-
Streptozotocin (STZ)-Induced Sporadic AD Model in Rats: Intracerebroventricular (ICV) injection of STZ is used to induce a state of insulin resistance in the brain, leading to cognitive deficits and pathological changes that resemble sporadic AD in humans.
Behavioral Testing
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory. The animal is placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the time spent in the quadrant where the platform was previously located during a probe trial are measured.
-
Contextual Fear Conditioning: This test assesses fear-associated learning and memory. The animal is placed in a novel chamber and receives a mild foot shock paired with an auditory cue. Memory is assessed by measuring the freezing behavior of the animal when placed back in the same chamber (context) or when presented with the auditory cue in a different environment.
Electrophysiology
-
Long-Term Potentiation (LTP): LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory. Field excitatory postsynaptic potentials (fEPSPs) are recorded from hippocampal slices in response to high-frequency stimulation of afferent pathways.
Biochemical and Histological Analysis
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. Brain tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., APP, Aβ, p-Akt, p-GSK3β).
-
Immunohistochemistry/Immunofluorescence: These techniques are used to visualize the localization of specific proteins within tissue sections. Brain slices are incubated with primary antibodies against the target protein, followed by secondary antibodies conjugated to an enzyme or fluorophore for detection. This is commonly used to visualize amyloid plaques and neuronal markers.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other GLP-1 receptor agonists are mediated by complex signaling pathways.
This compound Signaling Pathway
This compound has been shown to exert its neuroprotective effects by reducing mitochondrial-derived reactive oxygen species (ROS) and restoring the dysregulated Akt-GSK3β signaling pathway.[7] This is significant as mitochondrial dysfunction and oxidative stress are key pathological features of Alzheimer's disease.
Caption: this compound signaling pathway in neuroprotection.
GLP-1 Receptor Agonist Signaling Pathway
Liraglutide and exendin-4 primarily act by activating the GLP-1 receptor (GLP-1R), which in turn stimulates the production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades, including the PI3K/Akt pathway, ultimately promoting cell survival and synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-Like Peptide-1 Cleavage Product GLP-1(9-36) Amide Rescues Synaptic Plasticity and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liraglutide and its Neuroprotective Properties—Focus on Possible Biochemical Mechanisms in Alzheimer’s Disease and Cerebral Ischemic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Exendin-4 antagonizes Aβ1-42-induced attenuation of spatial learning and memory ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucagon-Like Peptide-1 Cleavage Product GLP-1(9-36) Amide Rescues Synaptic Plasticity and Memory Deficits in Alzheimer's Disease Model Mice | Journal of Neuroscience [jneurosci.org]
- 8. Frontiers | The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Exendin-4 alleviates β-Amyloid peptide toxicity via DAF-16 in a Caenorhabditis elegans model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insulinotropic Potential of GLP-1(7-36)amide and its Metabolite, GLP-1(9-36)amide
For researchers, scientists, and drug development professionals, understanding the nuanced activities of glucagon-like peptide-1 (GLP-1) and its metabolites is critical for the development of effective therapeutics for type 2 diabetes. This guide provides a detailed comparison of the insulinotropic potential of the active form, GLP-1(7-36)amide, and its primary metabolite, GLP-1(9-36)amide, supported by experimental data and methodologies.
GLP-1(7-36)amide is a potent incretin hormone that plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion.[1][2][3] However, it is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV) into this compound, a metabolite that has been a subject of considerable scientific investigation to determine its biological activity.[4] This comparison guide elucidates the contrasting effects of these two peptides on insulin secretion and their underlying signaling mechanisms.
Contrasting Insulinotropic Effects: A Data-Driven Comparison
Experimental evidence consistently demonstrates that GLP-1(7-36)amide is a powerful stimulator of insulin secretion, whereas this compound lacks direct insulinotropic effects.[5][6] The following tables summarize key quantitative data from comparative studies.
| Peptide | Effect on Insulin Secretion | Study Population | Key Findings | Reference |
| GLP-1(7-36)amide | Potent stimulation of glucose-dependent insulin secretion. | Healthy Humans | Significantly augmented glucose-stimulated insulin secretion during intravenous glucose tolerance tests. | [7] |
| This compound | No significant effect on insulin or C-peptide concentrations. | Healthy Humans | Did not alter the augmentation of glucose-stimulated insulin secretion by GLP-1(7-36)amide. | [4][7] |
| GLP-1(7-36)amide | Enhanced insulin secretion. | Anesthetized Pigs | Significantly increased insulin response to intravenous glucose. | [5] |
| This compound | No effect on insulin secretion, either alone or with GLP-1(7-36)amide. | Anesthetized Pigs | Did not stimulate insulin secretion or antagonize the insulinotropic effect of GLP-1(7-36)amide. | [5] |
| Parameter | GLP-1(7-36)amide Infusion | This compound Infusion | Placebo | Study Details | Reference |
| Incremental Area Under the Glucose Curve (mg·kg⁻¹·min) | 265 ± 112 | 686 ± 127 | 1,229 ± 215 | Intravenous infusion in 14 healthy volunteers followed by a solid test meal. | [4] |
| Plasma Insulin Response | Increased | No influence | Baseline | Intravenous infusion in 14 healthy volunteers. | [4] |
| Glucose Elimination Rate (%/min) | 7.0 ± 0.9 | 6.8 ± 1.0 | 5.4 ± 1.2 | Intravenous glucose tolerance test in anesthetized pigs. | [5] |
Signaling Pathways and Mechanisms of Action
The differential effects of GLP-1(7-36)amide and this compound on insulin secretion are a direct consequence of their distinct interactions with cellular signaling pathways.
GLP-1(7-36)amide Signaling Pathway
GLP-1(7-36)amide exerts its insulinotropic effects by binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells.[8] This interaction initiates a cascade of intracellular events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.[8] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), leading to the potentiation of glucose-stimulated insulin secretion.
Caption: Signaling pathway of GLP-1(7-36)amide in pancreatic β-cells.
This compound: An Alternate Path
In contrast, this compound is generally considered biologically inactive with respect to insulin secretion because it does not effectively bind to and activate the known GLP-1 receptor.[4] While it lacks insulinotropic properties, some studies suggest that this compound may have glucose-lowering effects that are independent of insulin secretion, potentially through direct effects on glucose disposal in peripheral tissues.[4][5] The precise signaling mechanisms for these non-insulinotropic actions are still under investigation and may involve a yet-to-be-identified receptor or pathway.
References
- 1. Additive insulinotropic effects of exogenous synthetic human gastric inhibitory polypeptide and glucagon-like peptide-1-(7-36) amide infused at near-physiological insulinotropic hormone and glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLP-1 (7-36) | Glucagon-like peptide 1 (7-36) | Tocris Bioscience [tocris.com]
- 3. Glucagon-like peptide-1 (7-36 amide): a potent glucagonostatic and insulinotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. GLP-1-(9-36) amide reduces blood glucose in anesthetized pigs by a mechanism that does not involve insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of GLP-1(9-36)amide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials like GLP-1(9-36)amide is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every research chemical are not always available, adherence to general best practices for peptide and chemical waste provides a robust framework for safe handling and disposal. This guide offers procedural, step-by-step instructions to responsibly manage this compound waste, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Although some safety data sheets (SDS) may not classify the pure peptide as hazardous, it is best practice to treat all research chemicals with a degree of caution.[1] Some commercial solutions containing this compound have been identified as potential skin sensitizers.[2] Therefore, wearing a lab coat, safety goggles, and nitrile gloves is mandatory to prevent accidental exposure.[3][4] All handling should ideally be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically to ensure safety and compliance with institutional and local regulations.
-
Waste Identification and Classification: All waste containing this compound, including unused stock, experimental solutions, and contaminated materials (e.g., pipette tips, vials, gloves), should be classified as chemical waste.[5][6] Peptides should not be disposed of down the drain or in regular solid waste due to their potential biological activity and unknown long-term environmental effects.[3][6]
-
Segregation of Waste:
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][8] Do not mix with other incompatible waste streams. The container should be compatible with the solvents used. For instance, acids and bases should not be stored in metal containers.[7]
-
Solid Waste: All solid waste, including vials of lyophilized peptide, contaminated gloves, absorbent materials from spill cleanups, and other lab consumables, must be placed in a separate, sealed, and clearly labeled container for solid chemical waste.[4][7][8]
-
-
Labeling and Storage:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the solution.[5][9] The date of waste accumulation should also be included.
-
Store waste containers in a designated, secure, and well-ventilated area, segregated from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[5][7][9]
-
-
Decontamination of Labware:
-
Glassware and equipment contaminated with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent that can dissolve the peptide, followed by a thorough wash with an enzymatic detergent.[8][10] The rinsate from this cleaning process must be collected and disposed of as liquid chemical waste.[9] After decontamination, glassware can typically be washed and reused or disposed of as regular laboratory glass waste, according to institutional policy.
-
-
Arranging for Professional Disposal:
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
For liquid spills: Contain the spill using absorbent materials from a spill kit.
-
For solid spills: Carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.[6]
-
After the initial cleanup, the spill area should be decontaminated.
-
All materials used for the cleanup, including PPE, must be disposed of as solid chemical waste.[4]
Summary of Key Disposal Information
| Waste Type | Container | Labeling | Disposal Method |
| Liquid Waste (solutions containing this compound) | Leak-proof, compatible chemical waste container | "Hazardous Waste", "this compound", and other components | Collection by institutional EHS or licensed waste disposal service |
| Solid Waste (unused peptide, contaminated labware, PPE) | Sealed, durable chemical waste container | "Hazardous Waste", "this compound" | Collection by institutional EHS or licensed waste disposal service |
| Contaminated Sharps (needles, broken glass) | Puncture-resistant sharps container | "Biohazard" or "Sharps Waste" as per institutional policy | Autoclaving and/or collection by specialized waste service |
| Decontaminated Glassware | Regular laboratory glass waste container | As per institutional policy | Recycling or disposal as non-hazardous waste |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Environmental Considerations and Best Practices
The manufacturing of therapeutic peptides can have a significant environmental footprint, primarily due to the large volumes of solvents and reagents used.[11][12] While the disposal of small quantities of peptides from a research lab has a lesser impact, it is crucial to follow sustainable practices. This includes minimizing waste generation by accurately calculating the required amounts for experiments and avoiding the preparation of excess solutions. By adhering to these disposal guidelines, laboratories can ensure they are not contributing to the environmental burden of chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mercodia.com [mercodia.com]
- 3. intelligenthq.com [intelligenthq.com]
- 4. realpeptides.co [realpeptides.co]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 11. millennialscientific.com [millennialscientific.com]
- 12. A green future for peptides - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
Personal protective equipment for handling GLP-1(9-36)amide
Essential Safety and Handling Guide for GLP-1(9-36)amide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination. The following personal protective equipment should be worn at all times when handling the peptide.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn to protect from potential splashes during reconstitution or handling of solutions. |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact. Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not Required | Based on the Safety Data Sheet, respiratory protection is not required under normal handling conditions. However, if weighing large quantities of lyophilized powder that could become airborne, consider handling within a fume hood or wearing a dust mask as an additional precaution. |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for the safe handling of this compound from initial preparation to disposal.
2.1. Preparation and Reconstitution
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect the stability and weighing of the peptide.
-
Weighing: If weighing is required, perform this in a clean, draft-free area. For larger quantities, the use of a fume hood is recommended to minimize inhalation of the powder.
-
Reconstitution: Reconstitute the peptide using a suitable solvent as recommended by the supplier. Slowly add the solvent to the vial to avoid frothing. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking.
2.2. Experimental Use
-
Handle all solutions containing this compound with the appropriate PPE as outlined in the table above.
-
Clearly label all vials and tubes with the peptide name, concentration, date, and solvent used.
-
Work in a designated clean area to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound waste is essential to maintain a safe laboratory environment and comply with institutional and local regulations.
-
Unused Solutions: Unused or expired solutions of this compound should be disposed of as chemical waste. Do not pour down the drain. Collect in a clearly labeled, sealed waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated waste bag and disposed of according to your institution's chemical or laboratory waste procedures.
-
Empty Vials: Empty vials should be rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed vials can then typically be disposed of as general laboratory glass waste, but confirm this with your institution's waste management guidelines.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Procedural flowchart for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
